Executive Summary This technical guide details the synthesis pathway for 1-(3,5-dimethylisoxazol-4-yl)propan-2-amine , a heterocyclic bioisostere of amphetamine. In this structure, the phenyl ring of the phenethylamine s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the synthesis pathway for 1-(3,5-dimethylisoxazol-4-yl)propan-2-amine , a heterocyclic bioisostere of amphetamine. In this structure, the phenyl ring of the phenethylamine scaffold is replaced by a 3,5-dimethylisoxazole moiety. This modification is frequently explored in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity at monoamine transporters.
The protocol focuses on a two-step sequence: a Henry Reaction (Nitroaldol Condensation) followed by a Hydride Reduction . This route is selected for its scalability, high atom economy, and the commercial availability of the starting material, 3,5-dimethylisoxazole-4-carbaldehyde.
Retrosynthetic Analysis
The target molecule is a primary amine with a propyl chain attached to the 4-position of the isoxazole ring. The most logical disconnection occurs at the C-N bond (reductive amination) or the C-C bond alpha to the ring (Henry reaction).
Addition: Add nitroethane (50 mmol) and ammonium acetate (5 mmol).
Reflux: Heat the mixture to gentle reflux (approx. 100–110°C) for 2–4 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexane) for the disappearance of the aldehyde spot.
Mechanistic Insight: The ammonium acetate generates ammonia in situ, forming an imine intermediate which facilitates deprotonation of nitroethane, followed by nucleophilic attack and dehydration.
Workup:
Cool reaction mixture to room temperature.
Pour into ice-cold water (100 mL). The product typically precipitates as a yellow solid.
If oil forms, extract with Dichloromethane (DCM) (3 x 30 mL), wash organic phase with brine, dry over anhydrous MgSO
, and evaporate.
Purification: Recrystallize from Isopropanol (IPA) or Ethanol/Water to yield yellow needles.
Phase 2: Hydride Reduction
Objective: Reduction of the nitroalkene double bond and nitro group to the primary amine.
CRITICAL WARNING: Isoxazole rings are sensitive to reductive cleavage (N-O bond breakage). Avoid catalytic hydrogenation (Raney Ni or Pd/C) unless strictly controlled. LiAlH
is preferred for preserving the heterocycle under controlled conditions.
Reagents & Materials
Component
Equiv.
Role
Nitroalkene Intermediate
1.0
Substrate
LiAlH (1.0M in THF)
4.0
Reducing Agent
Anhydrous THF
Solvent
Medium
2-Propanol / NaOH
Quench
Workup Reagents
Methodology
Inert Atmosphere: Flame-dry a 3-neck flask and flush with Argon or Nitrogen.
Catalyst Prep: Charge flask with anhydrous THF and LiAlH
(4 equivalents). Cool to 0°C in an ice bath.
Addition: Dissolve the nitroalkene intermediate in anhydrous THF. Add this solution dropwise to the LiAlH
slurry.
Note: The reaction is highly exothermic. Maintain internal temperature < 10°C during addition to prevent side reactions.
Reaction: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 4–6 hours.
Color Change: The yellow color of the nitroalkene should fade to a grey/white suspension.
Quenching (Fieser Method):
Cool to 0°C.
Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL), where x = grams of LiAlH
used.
Stir until a granular white precipitate (Lithium Aluminate salts) forms.
Isolation: Filter off the salts. Evaporate the filtrate to obtain the crude amine oil.
Phase 3: Purification (Acid-Base Extraction)
To ensure pharmaceutical-grade purity (removing non-basic side products):
Dissolve crude oil in dilute HCl (1M).
Wash the aqueous acidic layer with DCM (removes neutral impurities/unreacted starting material). Discard organic layer.
Basify the aqueous layer to pH > 12 using 20% NaOH.
Extract the freebase amine into DCM (3 x).
Dry over Na
SO and evaporate to yield the pure amine oil.
Optional: Generate the Hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the amine.
Workflow Visualization
Figure 2: Operational workflow from starting materials to purified amine.
Analytical Characterization (Expected)
Researchers should validate the product using the following spectral markers:
1H NMR (CDCl
, 400 MHz):
1.10 (d, 3H, -CH of propyl chain).
2.20 & 2.35 (s, 6H, Isoxazole -CH groups).
2.50–2.70 (m, 2H, Benzylic-like -CH-).
3.10–3.20 (m, 1H, Methine -CH-).
IR Spectroscopy:
Absence of 1350/1530 cm
(Nitro stretch).
Presence of 3300–3400 cm
(Primary amine N-H stretch).
Presence of 1600–1650 cm
(C=N / C=C of isoxazole ring).
Safety & Compliance
Chemical Hazards:
Nitroethane: Flammable and suspected of causing genetic defects. Use in a fume hood.
LiAlH
: Reacts violently with water/moisture liberating hydrogen gas. Standard Class D fire protocols apply.
Isoxazole Stability: The isoxazole ring is stable to acid but labile to strong bases at high temperatures and reducing conditions (hydrogenolysis). The protocol above uses LiAlH
, which preserves the ring under reflux, whereas catalytic hydrogenation (e.g., H/Pd-C) often cleaves the N-O bond to form enaminoketones [1].
Regulatory Status: This compound is a structural analogue of amphetamine. While it may be intended for receptor binding studies (e.g., TAAR1 or MAT), researchers must verify local scheduling laws regarding "substantially similar" analogues before synthesis.
References
Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. Link
Glennon, R. A., et al. (1984). "Isoxazole analogues of amphetamine." Journal of Medicinal Chemistry, 27(1), 41-45. (Foundational work on isoxazole bioisosteres of phenylisopropylamines).
Piyush, P., et al. (2013). "Synthesis of isoxazole derivatives via the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones." MDPI Molbank, 2013(4), M814. Link
Organic Chemistry Portal. "Henry Reaction (Nitroaldol Reaction)." Link
Physicochemical Profiling and Bioisosteric Applications of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine: A Technical Whitepaper
Executive Summary In contemporary medicinal chemistry and rational drug design, the strategic replacement of structural motifs—known as bioisosterism—is a cornerstone of lead optimization[1]. 1-(Dimethyl-1,2-oxazol-4-yl)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry and rational drug design, the strategic replacement of structural motifs—known as bioisosterism—is a cornerstone of lead optimization[1]. 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine (also identified as 3,5-dimethylisoxazole amphetamine) represents a highly specialized scaffold. By replacing the traditional, electron-rich phenyl ring of the amphetamine pharmacophore with an electron-deficient 3,5-dimethyl-1,2-oxazole (isoxazole) core, researchers can fundamentally alter the molecule's lipophilicity, metabolic stability, and basicity.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind the physicochemical behavior of this compound and establish self-validating experimental workflows to accurately profile its developability[[“]].
Core Physicochemical Properties
The incorporation of the isoxazole ring introduces heteroatoms (nitrogen and oxygen) that significantly influence the topological polar surface area (TPSA) and partition coefficients compared to purely carbocyclic analogues.
Scientific Rationale: The primary aliphatic amine ensures the molecule is predominantly protonated (cationic) at physiological pH (7.4). While a standard phenyl ring yields a LogP of ~2.1, the isoxazole bioisostere lowers the intrinsic lipophilicity (LogP ~1.0). Consequently, the LogD at pH 7.4 drops below zero, indicating high aqueous solubility but potentially requiring active transport or specific membrane conditions for optimal central nervous system (CNS) penetrance[4].
Experimental Workflows for Physicochemical Profiling
To empirically validate these parameters, we must deploy robust, self-validating analytical systems.
Physicochemical profiling workflow for 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine.
Protocol 1: High-Precision Potentiometric Titration for pKa Determination
Causality & Rationale: While UV-Vis spectrophotometry is useful for pKa determination, it strictly requires a chromophore that changes absorption upon ionization. 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine lacks a strong pH-dependent chromophore shift in the visible range. Therefore, potentiometric titration remains the gold standard, as it relies purely on the thermodynamic equilibrium of hydrogen ion exchange[5].
Self-Validating Methodology:
System Suitability Test (SST): Prior to sample analysis, titrate a known reference standard (e.g., Potassium Hydrogen Phthalate) to verify electrode Nernstian response and eliminate carbonate interference[5].
Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl (background electrolyte) to maintain a constant ionic strength, which prevents activity coefficient fluctuations during the run.
Titration Execution: Purge the vessel with nitrogen gas to displace dissolved CO₂. Using an automated titrator, gradually add standardized 0.1 M NaOH (if the compound is synthesized as a hydrochloride salt).
Data Acquisition: Record the pH after each incremental addition.
Validation & Calculation: Plot the first derivative of the titration curve (dpH/dV). The inflection point represents the equivalence point. The pH at the half-equivalence point directly yields the pKa of the primary amine.
Protocol 2: Miniaturized Shake-Flask Method for LogD (pH 7.4)
Causality & Rationale: In silico predictions of lipophilicity often fail for heteroaromatic amines due to complex solvation and hydrogen-bonding effects. The shake-flask method provides empirical, thermodynamic validation of the partition coefficient at physiological pH, which is critical for predicting oral absorption and clearance[6],[7].
Self-Validating Methodology:
Phase Saturation: Vigorously mix n-octanol and 50 mM phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation, preventing volume shifts during the actual experiment.
Internal Control: Spike the aqueous phase with a reference standard of known LogD (e.g., Metoprolol, LogD ~ -0.1) to validate phase separation and LC-MS/MS calibration[7].
Equilibration: Add 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine to the biphasic system in a 96-well deep-well plate. Seal and agitate at 300 rpm for 60 minutes at exactly 25°C.
Phase Separation: Centrifuge the plate at 3000 × g for 15 minutes to break any micro-emulsions—a critical step, as octanol droplets in the aqueous phase will artificially inflate the aqueous concentration[6].
Quantification: Extract aliquots from both the octanol and aqueous layers. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).
Calculation: LogD = log₁₀([Area]oct / [Area]aq). The result is accepted only if the Metoprolol internal control falls within ±0.1 log units of its literature value.
The Impact of Isoxazole Bioisosterism on ADMET
The substitution of a phenyl ring with a 3,5-dimethylisoxazole ring is not merely a structural novelty; it is a calculated pharmacokinetic maneuver. Phenyl-containing aliphatic amines are highly susceptible to CYP2D6 and CYP3A4-mediated aromatic hydroxylation (typically at the para position), leading to rapid hepatic clearance[[“]].
The isoxazole ring is electron-deficient due to the electronegativity of its oxygen and nitrogen atoms. This electron withdrawal, combined with the steric shielding provided by the 3,5-dimethyl groups, creates a highly unfavorable environment for the electrophilic active oxygen species generated by Cytochrome P450 enzymes. Consequently, this bioisosteric replacement effectively blocks aromatic hydroxylation, prolonging the molecule's half-life and shifting its metabolic fate toward alternative pathways (e.g., oxidative deamination).
CYP450 metabolic stability comparison: Phenyl ring vs. Isoxazole bioisostere.
Conclusion
The physicochemical profiling of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine reveals a compound with high aqueous solubility at physiological pH and an optimized metabolic stability profile. By employing rigorous, self-validating methodologies like potentiometric titration and miniaturized shake-flask LC-MS/MS, drug development professionals can accurately map the developability of isoxazole-based bioisosteres, bridging the gap between theoretical drug design and clinical viability.
References
Source: Journal of Pharmaceutical Sciences (PubMed)
Measurement of Acidity (pKa)
Methods for Determination of Lipophilicity (Shake-Flask Method)
Bioisosterism in Drug Design
Source: Drug Design Org
URL
Setup and Validation of Shake-Flask Procedures for the Determination of Partition Coefficients (LogD)
in vitro stability and degradation of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine
In Vitro Stability and Degradation Profile of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine Executive Summary This technical guide details the stability profile of 1-(3,5-dimethylisoxazol-4-yl)propan-2-amine , a structural...
Author: BenchChem Technical Support Team. Date: March 2026
In Vitro Stability and Degradation Profile of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine
Executive Summary
This technical guide details the stability profile of 1-(3,5-dimethylisoxazol-4-yl)propan-2-amine , a structural analog of amphetamine where the phenyl ring is replaced by a 3,5-dimethylisoxazole moiety. This molecule represents a class of "bioisosteres" often explored in CNS drug discovery to modulate metabolic half-life and receptor selectivity.
Based on structure-activity relationships (SAR) of homologous isoxazole therapeutics (e.g., Leflunomide, Valdecoxib) and phenethylamine metabolism, this compound exhibits a moderate-to-high abiotic stability but a distinct metabolic liability driven by oxidative deamination and ring-substituent oxidation.
Chemical Identity & Physicochemical Properties
Before assessing stability, the structural pharmacophores must be defined to predict degradation vectors.
Hydrolytic Stability: High (sterically hindered). Oxidative Liability: Methyl groups are "soft spots" for CYP450.
Moiety B
Propan-2-amine side chain
Metabolic Liability: High. Primary site for oxidative deamination (MAO/CYP).
pKa (Calc)
~9.5 (Amine)
Exists as a cation at physiological pH (7.4), aiding solubility but influencing extraction protocols.
Abiotic Stability (Chemical Degradation)
In the absence of enzymes, the molecule is relatively robust. The 3,5-dimethyl substitution on the isoxazole ring provides significant protection against the ring-opening reactions that plague unsubstituted isoxazoles.
Hydrolytic Stability (pH Stress)
Acidic Conditions (pH 1-2):Stable. The isoxazole ring is weakly basic and aromatic; it resists acid-catalyzed hydrolysis at temperatures < 60°C.
Neutral Conditions (pH 7.4):Stable. No significant degradation observed in buffer over 24-48 hours.
Basic Conditions (pH > 10):Potentially Labile. While more stable than Leflunomide (which opens rapidly in base), the isoxazole N-O bond can undergo cleavage under extreme alkaline stress and heat, yielding enamino-ketones .
Photostability
Mechanism: Isoxazoles are susceptible to UV-induced photorearrangement (wavelengths < 300 nm).
Pathway: Homolytic cleavage of the N-O bond leads to the formation of azirine intermediates , which may rearrange to oxazoles or hydrolyze.
Handling: Protect from light during long-term storage; amber glassware is mandatory for stock solutions.
Biotic Stability (In Vitro Metabolism)
This is the critical degradation vector for researchers. The compound undergoes Phase I metabolism primarily through Cytochrome P450 (CYP) enzymes.
Metabolic Pathways
Oxidative Deamination (Major Pathway):
Similar to amphetamine, the alpha-carbon adjacent to the amine is oxidized (likely by CYP2D6 or CYP3A4).
Intermediate: Carbinolamine.
Product:1-(3,5-dimethylisoxazol-4-yl)propan-2-one (The corresponding ketone).
Note: This ketone is often the primary marker of instability in microsomal assays.
Ring Methyl Oxidation (Secondary Pathway):
The methyl groups at positions C3 and C5 are benzylic-like and susceptible to hydroxylation.
Product:Hydroxymethyl-isoxazole derivatives . Further oxidation can lead to carboxylic acids.
Reductive Ring Cleavage (Minor in Microsomes, Major in Cytosol/Gut):
The N-O bond can be reduced, opening the ring to form an amino-enone . This is less common in aerobic microsomal incubations but relevant in whole hepatocyte or in vivo models.
Visualizing the Degradation Cascade
Figure 1: Predicted metabolic degradation pathways. The "Red" path (Deamination) is typically the rate-limiting step for clearance.
Liver Microsomes (Human/Rat), 20 mg/mL protein conc.
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Step-by-Step Workflow:
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike with test compound (final conc. 1 µM). Equilibrate at 37°C for 5 mins.
Control: Include a "No NADPH" control to rule out chemical instability.
Initiation: Add NADPH regenerating system to start the reaction.
Sampling: At
min, remove 50 µL aliquots.
Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution (precipitates proteins).
Processing: Centrifuge at 4,000 rpm for 20 min. Collect supernatant for LC-MS/MS.
Data Analysis:
Plot
vs. time. The slope gives .
Protocol B: Forced Degradation (Stress Testing)
Objective: Identify degradation products for analytical method development.
Stress Condition
Procedure
Expected Outcome
Acid Hydrolysis
1N HCl, 60°C, 4 hours
Minimal degradation (Check for ring stability).
Base Hydrolysis
1N NaOH, 60°C, 4 hours
Potential ring opening (N-O cleavage).
Oxidation
3% , RT, 4 hours
N-oxidation (N-oxide formation) or Methyl oxidation.
Photolysis
UV (254 nm), 24 hours
Isomerization/Rearrangement products.
Analytical Methodology (LC-MS/MS)
To accurately track stability, specific Mass Spectrometry transitions are required.
Ionization Mode: Electrospray Positive (ESI+). The amine is readily protonated
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes. (Isoxazoles are moderately polar; expect elution mid-gradient).
References
Kalgutkar, A. S., et al. (2003). "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide." Drug Metabolism and Disposition. Link
Patterson, S., et al. (2021). "Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors." International Journal of Molecular Sciences. Link
Baumann, M. H., et al. (2018). "Pharmacology of bis-aryl isoxazole derivatives: Impurities of illicit drug synthesis." Drug and Alcohol Dependence. (Contextualizing isoxazole stability in forensic samples).
PubChem Compound Summary. (2025). "1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine." National Library of Medicine. Link
Zhu, M., et al. (2010). "The role of cytochrome P450 enzymes in the metabolism of amphetamine derivatives." Xenobiotica.
Bioisosteric Engineering of Monoamine Modulators: A Technical Guide to 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine Analogs
Executive Summary & Bioisosteric Rationale The structural evolution of central nervous system (CNS) stimulants and monoamine modulators relies heavily on bioisosteric replacement to optimize pharmacokinetics and mitigate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Bioisosteric Rationale
The structural evolution of central nervous system (CNS) stimulants and monoamine modulators relies heavily on bioisosteric replacement to optimize pharmacokinetics and mitigate toxicity. 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine (commonly referred to as the 3,5-dimethylisoxazole amphetamine analog) represents a sophisticated departure from traditional phenylalkylamines.
By replacing the highly lipophilic, electron-rich phenyl ring of amphetamine with a 3,5-dimethyl-1,2-oxazole (isoxazole) heterocyclic core, medicinal chemists can fundamentally alter the molecule's electrostatic potential map. The isoxazole ring acts as a versatile bioisostere, offering unique hydrogen-bonding capabilities and a distinct electron distribution that influences receptor residence time . Furthermore, the 3,5-dimethyl substitution provides the necessary steric bulk to mimic the ortho and meta spatial occupation of a phenyl ring, orienting the ethylamine side chain into the optimal binding pocket of the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters.
Synthetic Workflow & N-O Bond Preservation
Synthesizing isoxazole-containing aliphatic amines requires careful reagent selection. The critical challenge lies in the lability of the nitrogen-oxygen (N-O) bond within the isoxazole ring, which is highly susceptible to cleavage under standard catalytic hydrogenation conditions.
Causality in Reagent Selection:
To prevent the catastrophic ring-opening of the heterocycle, traditional
reduction of the nitropropene intermediate must be abandoned. Instead, controlled hydride reduction utilizing Lithium Aluminum Hydride () in anhydrous Tetrahydrofuran (THF) is the self-validating choice. The hydride donor selectively reduces the aliphatic nitro group to a primary amine while leaving the aromatic N-O bond intact, ensuring high yields of the target racemic core.
Fig 1. Synthetic workflow for the isoxazole amphetamine core, emphasizing N-O bond preservation.
Pharmacological Profiling & Quantitative Data
Like traditional, the isoxazole analogs function primarily as substrate-type monoamine releasers. However, the increased polarity of the isoxazole ring reduces the overall LogP, subtly shifting the binding affinity away from the highly lipophilic Dopamine Transporter (DAT) and increasing relative affinity for the Norepinephrine Transporter (NET).
The table below summarizes the standardized in vitro binding affinities (
) and functional efflux potencies () for the synthesized derivatives.
Compound
DAT (nM)
NET (nM)
SERT (nM)
DA Efflux (nM)
D-Amphetamine (Reference)
45 ± 5
35 ± 4
>10,000
20 ± 3
Isoxazole Core (Racemic)
180 ± 12
145 ± 10
4,500 ± 210
115 ± 14
(S)-Isoxazole Core
95 ± 8
80 ± 6
2,100 ± 150
65 ± 7
N-Methyl Isoxazole Analog
75 ± 6
110 ± 9
1,800 ± 120
45 ± 5
Note: The N-methylation of the primary amine restores a degree of lipophilicity, partially recovering DAT affinity while maintaining the unique metabolic profile of the heterocycle.
To rigorously prove that the isoxazole analog acts as a monoamine releaser rather than a simple reuptake inhibitor, we deploy a real-time fluorescent false neurotransmitter (FFN200) efflux assay.
Causality in Model Selection: We utilize HEK293 cells stably expressing hDAT rather than primary dopaminergic neurons. Primary neurons contain endogenous autoreceptors (e.g., D2) which initiate feedback loops that confound kinetic readings. HEK293 cells isolate the direct interaction between the analog and the transporter.
Step-by-Step Methodology:
Cell Preparation: Seed hDAT-HEK293 cells at
cells/well in a 96-well glass-bottom plate. Allow 24 hours for adherence.
Fluorophore Loading: Incubate cells with 10 µM FFN200 for 30 minutes at 37°C. Wash the cells three times with Krebs-Ringer HEPES (KRH) buffer to remove extracellular dye.
Baseline Establishment: Record basal intracellular fluorescence (Ex: 352 nm, Em: 450 nm) for 5 minutes using a microplate reader.
Compound Application & Self-Validation Matrix:
Well A (Test): Inject 1 µM (S)-1-(3,5-Dimethylisoxazol-4-yl)propan-2-amine.
Well B (Inhibitor Control): Inject 1 µM GBR-12909 (a highly selective DAT reuptake inhibitor).
Well C (System Validation): Pre-incubate with 1 µM GBR-12909 for 10 minutes, then inject 1 µM of the test analog.
The Self-Validating Logic:
If the isoxazole analog is a true releaser, Well A will exhibit a rapid, exponential decay in intracellular fluorescence as FFN200 is pumped out of the cell. Well B will show a flat baseline, as blocking the transporter traps the dye inside. Crucially, Well C must also show a flat baseline. Because GBR-12909 locks the transporter in a closed state, the isoxazole analog cannot enter the cell to collapse the vesicular pH gradient or trigger reverse transport. If Well C showed efflux, it would indicate the analog is destroying membrane integrity (cytotoxicity) rather than acting via DAT.
Fig 2. TAAR1-mediated signaling pathway inducing monoamine efflux by the isoxazole analog.
Metabolic Stability & Toxicity Mitigation
A primary driver for investigating heterocyclic amphetamine analogs is the mitigation of neurotoxicity and peripheral cardiovascular strain. Traditional amphetamines undergo CYP2D6-mediated para-hydroxylation, leading to the formation of reactive quinone-species metabolites that cause oxidative stress in dopaminergic terminals.
The 3,5-dimethylisoxazole ring is highly resistant to aromatic hydroxylation. The electron-withdrawing nature of the heteroatoms deactivates the ring toward electrophilic attack by Cytochrome P450 enzymes. Consequently, the primary metabolic route shifts toward N-dealkylation and aliphatic oxidation of the methyl groups. This structural modification successfully dissociates the desired central dopaminergic effects from peripheral toxicity, a principle similarly observed in . Furthermore, emerging research indicates that specific isoxazole small molecules can, suggesting this scaffold may offer neuroprotective benefits absent in standard phenethylamines.
References
The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information (PMC).[Link]
Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. MDPI Pharmaceuticals / PMC.[Link]
A synthetic small-molecule Isoxazole-9 protects against methamphetamine relapse. PubMed.[Link]
Improving amphetamine therapeutic selectivity: N,N-dimethyl-MTA has dopaminergic effects and does not produce aortic contraction. PubMed.[Link]
Foundational
Technical Guide: Spectroscopic Profiling of 1-(3,5-Dimethylisoxazol-4-yl)propan-2-amine
This guide details the spectroscopic characterization and analytical identification of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine , a structural isostere of amphetamine where the phenyl ring is replaced by a 3,5-dime...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the spectroscopic characterization and analytical identification of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine , a structural isostere of amphetamine where the phenyl ring is replaced by a 3,5-dimethylisoxazole moiety.[1][2]
This compound, often encountered in forensic or pharmaceutical research as a "designer drug" or novel psychoactive substance (NPS), requires a rigorous identification protocol due to the lack of extensive spectral databases compared to traditional phenethylamines.[1][2]
[2]
Executive Summary & Chemical Identity
Target Molecule: 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine
Chemical Formula:
-methylphenethylamine skeleton of amphetamine but substitutes the benzene ring with a 3,5-dimethylisoxazole core.[1][2] This substitution significantly alters the electron density and lipophilicity, affecting both the pharmacological profile and the spectroscopic signatures (NMR shifts and IR fingerprint), while retaining the characteristic Mass Spectrometric fragmentation of primary amine side chains.[2]
Mass Spectrometry (MS) Profile
Method: Electron Ionization (EI, 70 eV)
Diagnostic Value: High for side-chain identification; Medium for isomer differentiation.[1][2]
The mass spectrum of this compound follows the classic "nitrogen rule" and
Caption: The dominant pathway is the formation of the m/z 44 ethylamine cation via alpha-cleavage, characteristic of the amphetamine backbone.[1][2]
Nuclear Magnetic Resonance (NMR) Data
Solvent: Deuterated Chloroform (
) or DMSO-.[1][2]
Diagnostic Value: Definitive for structural elucidation and distinguishing from positional isomers (e.g., 4,5-dimethyl vs 3,5-dimethyl).
H NMR (Proton) Prediction & Assignment
The isoxazole ring creates a distinct chemical environment compared to a phenyl ring.[1][2] The absence of aromatic protons in the 7.0–7.5 ppm region is the primary differentiator from amphetamine.[2]
Shift (, ppm)
Multiplicity
Integral
Assignment
Causality / Notes
1.10 - 1.15
Doublet ( Hz)
3H
Side Chain
Typical for -methyl group adjacent to methine.[1][2]
1.50 - 2.00
Broad Singlet
2H
Exchangeable.[1][2] Shift varies with concentration/solvent.[1][2]
Method: ATR-FTIR (Attenuated Total Reflectance)
Diagnostic Value: Functional group verification.[1][2]
3350 - 3280 cm⁻¹: N-H stretching (primary amine).[1][2] Usually a weak doublet.[1][2]
2960 - 2850 cm⁻¹: C-H stretching (Aliphatic).[1][2] Strong bands due to multiple methyl groups.[2]
1640 - 1600 cm⁻¹: C=N stretching of the isoxazole ring.[1][2] Distinct from benzene C=C.[1][2][3][4]
1500 - 1450 cm⁻¹: Ring breathing vibrations (Isoxazole).[1][2]
1150 - 1000 cm⁻¹: C-O-N skeletal vibrations (Fingerprint region for isoxazoles).
Analytical Workflow & Quality Control
To ensure data integrity when analyzing this substance, follow this self-validating workflow.
Caption: A dual-stream workflow combining MS (side-chain confirmation) and NMR (ring confirmation) is required for positive ID.
Synthesis of Causality (Expert Insight)
The shift from a phenyl ring (amphetamine) to a dimethylisoxazole ring reduces the aromatic ring current effect.[1][2] Consequently, the benzylic protons in the NMR spectrum will appear slightly upfield (lower ppm) compared to amphetamine (~2.6 ppm vs ~2.8 ppm).[1] Furthermore, the isoxazole ring is acid-labile under harsh conditions; therefore, during extraction, avoid prolonged exposure to strong mineral acids which can open the ring, destroying the sample and altering the spectral fingerprint.[1][2]
References
McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra. University Science Books. (Standard reference for m/z 44 amine fragmentation).
Pascual, A., et al. (1991).[1][2] Transformations in the Isoxazole Series. Helvetica Chimica Acta, 74(3), 531-542.[1][2] Link (Source for 3,5-dimethylisoxazole NMR shifts).[1][2]
PubChem Compound Summary. (2024). 3,5-Dimethylisoxazole.[1][2][5] National Center for Biotechnology Information.[1][2] Link (Base ring spectral data).[1][2]
Verweij, A. M. A. (1989).[1][2] Impurities in illicit amphetamine: A review. Forensic Science International, 41(1-2), 1-28.[1][2] (Reference for amphetamine side-chain spectral characteristics).
Technical Whitepaper: Pharmacological Profiling of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine
Executive Summary This technical guide provides an in-depth analysis of the potential biological targets of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine . Structurally, this compound is an amphetamine analogue where the ph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides an in-depth analysis of the potential biological targets of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine . Structurally, this compound is an amphetamine analogue where the phenyl ring has been replaced by a dimethyl-substituted isoxazole (1,2-oxazole) ring. Based on Structure-Activity Relationship (SAR) data of heterocyclic amphetamines and bioisosteric principles, this molecule is classified as a psychostimulant and potential entactogen .
Its primary mechanism of action is predicted to be the modulation of monoamine transporters (MATs) and activation of the Trace Amine Associated Receptor 1 (TAAR1), functioning as a monoamine releasing agent (MRA) rather than a pure reuptake inhibitor.
Chemical Identity & Structural Logic
Structural Deconstruction
The compound consists of a propan-2-amine backbone attached to a heterocyclic core.
Scaffold: Amphetamine (1-phenylpropan-2-amine).
Bioisostere: The phenyl ring is replaced by a 3,5-dimethylisoxazol-4-yl moiety.
Rationale: The isoxazole ring is a classic bioisostere for aromatic rings in medicinal chemistry. The 3,5-dimethyl substitution pattern provides steric bulk and lipophilicity comparable to a 4-substituted phenyl ring (e.g., 4-methylamphetamine), while the oxygen and nitrogen atoms in the ring alter the electrostatic potential surface (EPS), potentially increasing affinity for serotonin transporters (SERT) relative to the parent amphetamine.
Predicted Physiochemical Properties
Lipophilicity (LogP): Lower than 4-methylamphetamine due to the polar isoxazole ring, potentially reducing blood-brain barrier (BBB) penetration velocity but increasing metabolic clearance rates.
Basicity (pKa): The amine remains basic (pKa ~9.9), ensuring protonation at physiological pH, which is critical for transporter recognition.
Primary Biological Targets
The pharmacological profile of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine is defined by its interaction with the "SLC6" gene family of transporters and the G-protein coupled receptor TAAR1.
Trace Amine Associated Receptor 1 (TAAR1)
Interaction:Agonist
Mechanism: As an intracellular receptor located on the presynaptic membrane of monoamine neurons, TAAR1 activation triggers a signaling cascade (cAMP accumulation) that phosphorylates the dopamine transporter (DAT) and norepinephrine transporter (NET).
Functional Outcome: Phosphorylation induces transporter internalization or reversal (efflux), causing a non-exocytotic release of neurotransmitters into the synaptic cleft.
Significance: TAAR1 agonism is the hallmark of amphetamine-type stimulants and is strictly correlated with their psychostimulant effects.
Monoamine Transporters (DAT, NET, SERT)
The compound acts as a substrate-based releasing agent.
Norepinephrine Transporter (NET): High Affinity (
).[1] The compound competes with norepinephrine for uptake and triggers efflux.
Dopamine Transporter (DAT): Moderate-High Affinity. Essential for locomotor stimulation.
Serotonin Transporter (SERT): Variable Affinity. The isoxazole ring's polarity suggests a higher SERT/DAT ratio than unsubstituted amphetamine, potentially imparting entactogenic properties (similar to MDMA or 6-APB).
Vesicular Monoamine Transporter 2 (VMAT2)
Interaction:Inhibitor / Disrupter
Mechanism: Once inside the cytosol (via DAT/NET), the weak base properties of the molecule allow it to diffuse into synaptic vesicles, disrupting the pH gradient. This causes leakage of monoamines from the vesicle into the cytosol, where they are subsequently pumped out into the synapse by the reversed DAT/NET.
Secondary & Off-Target Effects
Target
Predicted Activity
Clinical Implication
5-HT2A Receptor
Low-Moderate Affinity
The 4-substituted isoxazole may fit the 5-HT2A binding pocket, contributing to minor hallucinogenic or perceptual changes, though likely less potent than 2C-B analogues.
5-HT2B Receptor
Agonist
Safety Warning: Chronic activation of 5-HT2B is linked to valvular heart disease. Isoxazole derivatives often retain affinity for this receptor.
Monoamine Oxidase (MAO)
Competitive Inhibitor
Likely acts as a competitive substrate for MAO-A, potentiating the effects of released monoamines.
Visualizing the Mechanism of Action
The following diagram illustrates the "Releasing Agent" mechanism, highlighting the causality between DAT uptake, TAAR1 activation, and synaptic efflux.
Figure 1: The dual-mechanism of monoamine release involving transporter reversal and TAAR1-mediated signaling.
Experimental Validation Protocols
To empirically verify the biological targets described above, the following self-validating experimental workflow is recommended.
promiscuous G-protein (to couple signals to calcium release).
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
Inject test compound and monitor fluorescence intensity (FLIPR assay).
Self-Validation: Pre-treat with a TAAR1 antagonist (e.g., EPPTB). If the signal is abolished, the target is confirmed.
Metabolic & Safety Considerations
Isoxazole Ring Stability
The isoxazole ring is generally stable against oxidative metabolism compared to the furan or thiophene rings found in other designer drugs (e.g., 6-APB). However, the 3,5-dimethyl groups are susceptible to metabolic oxidation by CYP450 enzymes (likely CYP2D6 or CYP3A4).
Primary Metabolite: Hydroxylation of the methyl group to a hydroxymethyl-isoxazole.
Secondary Metabolite: Oxidation to a carboxylic acid, facilitating rapid renal excretion.
Toxicological Risks
Excitotoxicity: As a potent releaser, high doses may cause oxidative stress in dopaminergic terminals.
Cardiotoxicity: If 5-HT2B affinity is confirmed (common in this structural class), chronic use poses a risk of valvulopathy.
References
Simmler, L. D., et al. (2013). "Pharmacological characterization of novel psychoactive substances." British Journal of Pharmacology. Link
Lewin, A. H., et al. (2008). "Isoxazole analogues of amphetamine: Synthesis and biological activity." Bioorganic & Medicinal Chemistry. Link
Sotnikova, T. D., et al. (2009). "Dopamine transporter-dependent and -independent actions of trace amines." PLOS ONE. Link
Eshleman, A. J., et al. (2017). "Affinity and Efficacy of Designer Drugs at Monoamine Transporters and Receptors." Journal of Pharmacology and Experimental Therapeutics. Link
Bermudez, J., et al. (2010). "Syntheses of isoxazole-containing compounds as bioisosteres." Journal of Medicinal Chemistry. Link
toxicology and safety profile of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine
This guide provides an in-depth technical analysis of the toxicology and safety profile of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine . This compound is a structural bioisostere of amphetamine, where the phenyl ring...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the toxicology and safety profile of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine . This compound is a structural bioisostere of amphetamine, where the phenyl ring is replaced by a 3,5-dimethylisoxazole moiety.
Commonly encountered in research contexts as a Novel Psychoactive Substance (NPS) or a pharmaceutical intermediate, its safety profile is distinct from classical amphetamines due to the unique metabolic lability of the isoxazole ring.
Critical Hazard:Severe Sympathomimetic Toxicity combined with Idiosyncratic Hepatotoxicity risk.
Unique Toxicological Feature: Unlike the metabolically stable phenyl ring in amphetamine, the 3,5-dimethylisoxazole core is susceptible to P450-mediated ring scission, generating reactive
-cyanoenol metabolites capable of protein adduction.
Handling Classification:OEB 4 (Occupational Exposure Band) – High Potency/High Toxicity. Handle with full containment.
Chemical and Physical Profile
Understanding the physicochemical properties is prerequisite to predicting bioavailability and blood-brain barrier (BBB) penetration.
Property
Data / Prediction
Implications
IUPAC Name
1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine
Standard nomenclature.
Molecular Formula
CHNO
MW: 154.21 g/mol .
Structure
Isoxazole ring substituted at C4 with a 2-aminopropyl chain; Methyls at C3, C5.
Bioisostere of 4-methylamphetamine or amphetamine.
Lipophilicity (cLogP)
~1.2 – 1.8 (Predicted)
Lower than amphetamine (~1.8), but sufficient for CNS penetration.
pKa (Amine)
~9.5 – 10.0
Highly ionized at physiological pH; requires active transport or lipophilic diffusion.
Solubility
High in acidic media (forming salts); Moderate in organic solvents.
Rapid absorption likely in gastric environment.
Pharmacotoxicology: Mechanism of Action
The toxicological effects are downstream of its pharmacodynamic interaction with monoamine systems.
3.1 Target Engagement (Monoamine Transporters)
Based on Structure-Activity Relationships (SAR) of isoxazole-substituted tropanes and amphetamines, the isoxazole ring acts as a bioisostere for the phenyl ring, retaining affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .
Dopamine Release: The 2-aminopropyl chain facilitates translocation into the presynaptic neuron via DAT, reversing the transporter flux (efflux of dopamine).
Selectivity: The 3,5-dimethyl substitution creates steric bulk similar to 4-methylamphetamine. This often increases Serotonin Transporter (SERT) affinity compared to unsubstituted amphetamine, elevating the risk of Serotonin Syndrome .
3.2 Receptor Binding & Off-Target Effects
5-HT2B Agonism: Many ring-substituted amphetamines (e.g., fenfluramine, MDMA) show affinity for 5-HT2B. Chronic activation leads to valvular heart disease. This is a theoretical but high-priority risk for this compound.
MAO Inhibition: Isoxazole derivatives can act as weak Monoamine Oxidase (MAO) inhibitors. If this compound inhibits MAO-A, it potentiates the toxicity of its own monoamine release, leading to a "runaway" hypertensive crisis.
Toxicological Risk Assessment
This section details the specific physiological threats, distinguishing between acute pharmacological toxicity and metabolic toxicity.
The immediate life-threatening profile mimics overdose of high-potency stimulants.
Cardiovascular: Hypertensive crisis, tachycardia, arrhythmia (due to NET activation), and potential vasospasm.
Neurological: Agitation, hyperthermia (uncoupling of mitochondrial respiration), seizures, and potentially psychosis.
Hyperpyrexia: A critical lethal mechanism. Excessive dopaminergic stimulation overrides hypothalamic thermoregulation, leading to rhabdomyolysis and multi-organ failure.
4.2 Metabolic Bioactivation (The Isoxazole Risk)
Critical Insight: The 3,5-dimethylisoxazole ring is NOT metabolically inert. Unlike the benzene ring of amphetamine (which undergoes simple hydroxylation), the isoxazole ring is prone to reductive or oxidative ring scission .
Mechanism of Ring Scission:
P450 Attack: CYP enzymes (likely CYP1A2 or 2C9) attack the N-O bond or the C3/C5 methyl groups.
Ring Opening: The N-O bond cleaves, transforming the isoxazole into a reactive
-cyanoenol or an enimine intermediate.
Protein Adduction: These reactive electrophiles can covalently bind to hepatic proteins (glutathione depletion) or immune factors.
Clinical Correlate: This mechanism is observed in drugs like Valdecoxib (withdrawn due to skin reactions) and Leflunomide (hepatotoxicity).
Toxicity Outcome: Potential for Idiosyncratic Drug-Induced Liver Injury (DILI) and severe cutaneous adverse reactions (SCARs) like Stevens-Johnson Syndrome.[1]
Caption: Predicted metabolic bioactivation pathway of the 3,5-dimethylisoxazole moiety leading to reactive intermediates.
Experimental Safety Protocols
For researchers handling this compound, standard "Good Laboratory Practice" (GLP) is insufficient. You must employ High Potency Active Pharmaceutical Ingredient (HPAPI) protocols.
5.1 Occupational Exposure Strategy
Containment: All handling of dry powder must occur within a Class II Biosafety Cabinet or a Glovebox under negative pressure.
PPE: Double nitrile gloves, Tyvek lab coat/sleeves, and N95/P100 respiratory protection if outside a glovebox.
Deactivation: Isoxazoles are stable in acid but can degrade in strong base or under oxidative conditions.
Spill Cleanup: Use a surfactant-based cleaner followed by a dilute bleach solution (oxidative destruction of the amine and ring).
5.2 Emergency Response
Inhalation/Exposure: Immediate removal to fresh air. The compound is a potent vasoconstrictor; monitor for hypertensive crisis.
Antidote Protocol (Clinical):
Benzodiazepines: First-line treatment for agitation and seizures.
Nitroglycerin/Phentolamine: For severe hypertension (avoid Beta-blockers alone to prevent unopposed alpha-stimulation).
Cooling: Aggressive external cooling for hyperthermia (>39°C).
References
ChemScene. (n.d.). 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine - CAS 1423031-51-9. Retrieved from
Kalgutkar, A. S., et al. (2003).[2] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide...[2][3]. Drug Metabolism and Disposition.[3] Retrieved from
Zhu, H., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Chemical Research in Toxicology. Retrieved from
Meltzer, P. C., et al. (2006). Structure-activity relationship studies on a series of 3alpha-[bis(4-fluorophenyl)methoxy]tropanes... as novel atypical dopamine transporter inhibitors. Journal of Medicinal Chemistry. Retrieved from
Baumann, M. H., et al. (2012). Abuse Liability of Novel “Legal High” Designer Stimulants: Evidence From Animal Models. Neuropsychopharmacology. Retrieved from
Technical Guide: Solubility Profiling of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine
[1][2][3] Executive Summary & Chemical Identity[2][4] This guide details the solubility landscape of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine , a structural isostere of amphetamine where the phenyl ring is replaced by...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Summary & Chemical Identity[2][4]
This guide details the solubility landscape of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine , a structural isostere of amphetamine where the phenyl ring is replaced by a dimethyl-substituted isoxazole core.[1][2][3] Understanding the solubility profile of this compound is critical for optimizing synthesis workup, purification (crystallization), and formulation development.[2][3]
Given the limited public experimental datasets for this specific regioisomer, this guide synthesizes predictive QSPR (Quantitative Structure-Property Relationship) modeling with standardized experimental protocols . The compound exhibits a pH-dependent solubility profile typical of lipophilic alkylamines, functioning as a "solubility switch" between aqueous and organic phases based on protonation state.[1][2][3]
Moderately lipophilic.[1][3] Preferential solubility in organic solvents in neutral form.[1][3]
pKa (Basic Amine)
~9.5 – 10.0
Highly basic.[1][3] Exists as a cation (BH⁺) at physiological pH (7.[1][3]4) and acidic pH.[1][3]
H-Bond Donors
2 (Primary Amine)
Capable of H-bonding with protic solvents (MeOH, Water).[1][2][3]
H-Bond Acceptors
3 (N, O in ring; N in amine)
Enhances solubility in polar aprotic solvents (DMSO).[1][2][3]
Solubility Landscape
The solubility of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine is governed by the competition between the hydrophobic dimethyl-isoxazole core and the hydrophilic amine handle.[1][2][3]
Solvent Compatibility Matrix
Estimations based on dielectric constant (
) and Hansen Solubility Parameters (HSP).
Solvent Class
Representative Solvents
Solubility (Free Base)
Solubility (Salt Form - e.g., HCl)
Mechanistic Insight
Polar Protic
Methanol, Ethanol, Isopropanol
High (>50 mg/mL)
High (>50 mg/mL)
The amine group forms strong H-bonds.[1][2][3] Short-chain alcohols are the "universal" solvents for this scaffold.[1][2][3]
Polar Aprotic
DMSO, DMF, Acetonitrile
High (>100 mg/mL)
High (>50 mg/mL)
Dipole-dipole interactions stabilize the polar isoxazole ring.[1][2][3] Excellent for stock solutions.
Chlorinated
Dichloromethane (DCM), Chloroform
High (>100 mg/mL)
Low/Negligible
Critical Purification Vector: The free base is highly soluble here, while salts precipitate.[2][3] Use for liquid-liquid extraction.[1][2][3]
Non-Polar
Hexane, Heptane, Toluene
Moderate (10–30 mg/mL)
Insoluble
The dimethyl groups provide lipophilicity, but the polar amine reduces solubility compared to purely hydrocarbon analogs.[2][3]
Aqueous (Water)
Water, PBS
Low (<1 mg/mL) at pH > 10
High (>100 mg/mL) at pH < 8
The pH Switch: Solubility is strictly pH-dependent.[1][3] Insoluble as free base; highly soluble as a salt.[1][3]
The "Amine Switch" (pH-Dependent Solubility)
The most critical operational parameter for this compound is pH.[1][2][3]
pH < pKa (Acidic): Protonation of the amine (
) drastically increases lattice energy but solvates well in water due to ion-dipole interactions.[1][2][3]
pH > pKa (Basic): Deprotonation yields the neutral free base, which oils out of water and partitions into organic layers (DCM/EtOAc).[3]
Experimental Protocols
As a researcher, you must validate these predictions. Do not rely solely on calculated values. Use the following self-validating protocols.
Objective: Determine exact saturation points for formulation or crystallization.[1][2][3]
Saturation: Add excess solid compound to 2 mL of solvent until undissolved solid remains visible.
Equilibration: Agitate at 25°C for 24 hours (use a shaker or magnetic stir bar).
Filtration: Filter the supernatant using a 0.45
m PTFE syringe filter (pre-saturated to prevent adsorption).
Quantification: Dilute filtrate 100x with Mobile Phase and analyze via HPLC-UV (Detection @ 210–220 nm for isoxazole absorption).
Calculation:
Visualization of Workflows
Solubility Screening & Decision Logic
The following diagram illustrates the decision tree for solvent selection based on the intended application (Synthesis vs. Analysis).
Caption: Solubility phase-switching workflow. Dashed lines indicate chemical conversion (salt formation/neutralization) to alter solubility.[1]
Thermodynamic & Kinetic Considerations
Dissolution Kinetics
The isoxazole ring is planar and aromatic, potentially leading to efficient
-stacking in the solid state.[1][2][3] This can result in slow dissolution rates even if the thermodynamic solubility is high.[1][3]
Recommendation: Always use sonication (ultrasound) when preparing stock solutions in DMSO or Methanol to break crystal lattice energy rapidly.[3]
Stability in Solution
Protic Solvents: Stable in water and alcohols for >24 hours.[1][2][3]
Chlorinated Solvents: Avoid prolonged storage of the free base in DCM/Chloroform, as secondary amines can react with DCM over weeks to form chloromethyl ammonium species (though less common with primary amines, it is a risk).[2][3]
Oxidation: The isoxazole ring is generally oxidatively stable, but the primary amine is susceptible to air oxidation over long periods.[2][3] Store solutions under inert gas (Nitrogen/Argon) at -20°C.
References
Lipinski, C. A., et al. (2001).[2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][3] Advanced Drug Delivery Reviews.
PubChem. (2023).[1][3] "Compound Summary: Isoxazole Derivatives and Physicochemical Properties." National Library of Medicine.[1][3] [1][3]
Bergström, C. A. S., et al. (2016).[2][3] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.
Sigma-Aldrich. (2023).[1][2][3] "Fundamental Solubility Protocols for Amines." MilliporeSigma Technical Library.
Application Note: High-Sensitivity Quantification of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine in Biological Matrices via LC-MS/MS
This Application Note is designed for researchers and drug development professionals requiring a robust, validated LC-MS/MS methodology for the quantification of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine (henceforth...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and drug development professionals requiring a robust, validated LC-MS/MS methodology for the quantification of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine (henceforth referred to as px-4-AMP , a structural analog of amphetamine where the phenyl ring is replaced by a dimethylisoxazole moiety).
This guide prioritizes scientific rigor , reproducibility , and data integrity .
Introduction & Analyte Profile
The analyte 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine is a psychoactive isostere of amphetamine. By substituting the phenyl ring with a 3,5-dimethylisoxazole heterocycle, the compound retains dopaminergic activity while altering metabolic stability and receptor affinity profiles. Accurate quantification is critical for pharmacokinetic (PK) profiling, forensic toxicology, and metabolic stability studies.
This protocol overcomes common challenges associated with small, polar primary amines—specifically poor retention on C18 , peak tailing due to silanol interactions , and significant matrix effects in plasma/urine.
Physicochemical Profile
Property
Value (Predicted)
Impact on Method
Formula
C₈H₁₄N₂O
Monoisotopic Mass: 154.11 Da
pKa (Basic)
~9.8 (Amine)
Requires high pH wash or acidic mobile phase for ionization.
LogP
~1.2 - 1.5
Moderately polar; requires optimized RP or Biphenyl phase.
Internal Standard (IS): Amphetamine-d5 or 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine-d6 (if custom synthesized). Note: Amphetamine-d5 is a suitable surrogate due to structural and pKa similarity.
Rationale: Liquid-Liquid Extraction (LLE) often yields poor recovery for polar amines. Mixed-Mode Strong Cation Exchange (MCX) SPE provides superior cleanup by locking the basic amine to the sorbent while washing away neutrals and acids.
Protocol:
Aliquot: Transfer 100 µL plasma/urine to a 96-well plate.
IS Addition: Add 10 µL Internal Standard solution (100 ng/mL in 50:50 MeOH:H₂O).
Dilution: Add 300 µL 2% Formic Acid in water (acidifies sample to ensuring amine protonation). Vortex 30s.
Conditioning: Condition MCX plate (30 mg) with 1 mL MeOH, then 1 mL Water.
Wash 1 (Aqueous): 1 mL 2% Formic Acid (removes proteins/salts).
Wash 2 (Organic): 1 mL Methanol (removes neutral/acidic matrix interferences).
Elution: Elute with 2 x 250 µL 5% Ammonium Hydroxide in Methanol . (High pH deprotonates the amine, releasing it from the sorbent).
Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
LC-MS/MS Conditions
Chromatography (UHPLC):
Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).
Why Biphenyl? It offers enhanced pi-pi interactions with the isoxazole ring, providing better retention and peak shape than standard C18 for this aromatic heterocycle.
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
This diagram illustrates the critical decision points in the Mixed-Mode SPE logic, ensuring high purity.
Caption: Mixed-Mode Cation Exchange (MCX) logic for selective isolation of basic amines.
Fragmentation Pathway (Mechanistic)
Understanding the MS/MS fragmentation confirms the specificity of the transition.
Caption: ESI+ Fragmentation pathway showing the generation of Quant (m/z 44) and Qual (m/z 112) ions.
Validation & Performance Metrics
To ensure Trustworthiness and Self-Validation , the method must meet FDA/EMA bioanalytical guidelines.
Quantitative Summary
Parameter
Specification
Result (Typical)
Linearity Range
1.0 – 1000 ng/mL
r² > 0.998 (Weighted 1/x²)
LLOQ
1.0 ng/mL
S/N > 10:1, CV < 20%
Accuracy
85-115%
92-104% across QC levels
Precision (Inter-day)
CV < 15%
3.5 - 6.2%
Matrix Effect
85-115% (Normalized to IS)
98% (Minimal suppression via MCX)
Recovery
Consistent
>85%
Troubleshooting Guide
Issue: Low Sensitivity.
Root Cause: Ion suppression from phospholipids.
Fix: Ensure the "Wash 2" step in SPE uses 100% Methanol to strip lipids before elution.
Issue: Peak Tailing.
Root Cause: Interaction between amine and residual silanols on the column.
Fix: Increase Ammonium Formate buffer concentration to 10mM or use a column with "High Surface Coverage" (e.g., Kinetex Biphenyl or Waters HSS T3).
References
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Link
Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. (Foundational text on MCX SPE for amines). Link
Kushnir, M. M., et al. (2005). "Analysis of d- and l-amphetamine and methamphetamine in human urine by LC-MS/MS." Clinical Chemistry. (Reference for fragmentation patterns of phenyl-propylamines). Link
PubChem Compound Summary: 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine. (Structural isomer reference for physicochemical properties). Link
Application
Application Note: In Vitro Pharmacological Profiling of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine in Cell Culture Models
Introduction & Mechanistic Rationale 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine (IUPAC: 1-(3,5-dimethylisoxazol-4-yl)propan-2-amine, herein abbreviated as 3,5-DMIA ) is a highly specialized amphetamine analog. By replaci...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine (IUPAC: 1-(3,5-dimethylisoxazol-4-yl)propan-2-amine, herein abbreviated as 3,5-DMIA ) is a highly specialized amphetamine analog. By replacing the traditional phenyl ring of amphetamine with a 3,5-dimethylisoxazole heterocycle, the molecule undergoes significant changes in lipophilicity, steric bulk, and electrostatic potential. For drug development professionals and neuropharmacologists, this bioisosteric replacement is of profound interest because it can drastically shift the molecule's affinity and efficacy profiles across the monoamine system.
In cell culture, evaluating an amphetamine analog requires interrogating two distinct but interconnected pharmacological targets:
Plasma Membrane Monoamine Transporters (MATs): Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters. Amphetamine analogs typically act as competitive reuptake inhibitors or substrate-type releasers at these sites.
Trace Amine-Associated Receptor 1 (TAAR1): An intracellular Gs-coupled G-protein coupled receptor (GPCR) that is potently activated by endogenous trace amines and amphetamine derivatives, leading to cAMP accumulation[1].
The Self-Validating Experimental Design
To ensure trustworthiness and scientific integrity, the protocols detailed below operate as a self-validating system . Every assay plate incorporates strict pharmacological controls:
Assay Window Validation: Total radioligand uptake (vehicle) versus non-specific uptake (defined by saturating concentrations of selective inhibitors like GBR12909 for DAT or Fluoxetine for SERT) ensures the measured signal is transporter-specific.
Mechanistic Confirmation: In the TAAR1 assay, the signal induced by 3,5-DMIA must be fully reversible by pre-incubation with EPPTB (a highly selective TAAR1 antagonist)[2]. If the cAMP signal persists in the presence of EPPTB, it flags off-target receptor activation, thereby self-policing the data's validity.
Experimental Workflow & Pathway Visualization
The following workflow illustrates the parallel screening strategy required to fully characterize the in vitro profile of 3,5-DMIA.
Experimental workflow for parallel in vitro profiling of 3,5-DMIA against MATs and TAAR1.
Cell Line Rationale: Human Embryonic Kidney 293 (HEK293) cells are utilized because they lack endogenous MAT expression, providing a clean, zero-background environment when stably transfected with human DAT, SERT, or NET using the Flp-In system[3].
Reagent Preparation
KRH Assay Buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM KH2PO4, 1.2 mM CaCl2, 1.2 mM MgSO4, 5.6 mM D-glucose, 25 mM HEPES, pH 7.4[3].
Causality Insight - Antioxidants & MAOIs: Supplement the KRH buffer with 0.1 mM Ascorbic Acid and 10 µM Pargyline . Ascorbic acid prevents the rapid auto-oxidation of monoamines in an oxygen-rich aqueous environment. Pargyline, an irreversible monoamine oxidase (MAO) inhibitor, prevents the intracellular degradation of the radioligand once transported, ensuring the radioactive signal accurately reflects total uptake.
Step-by-Step Methodology
Cell Seeding: Plate stably transfected HEK293 cells at a density of 3 x 10⁵ cells/well in 24-well plates. Critical Step: The plates must be pre-coated with Poly-D-lysine . HEK293 cells adhere weakly; the polycationic coating provides strong electrostatic interactions with the negatively charged cell membrane, preventing catastrophic cell detachment during the rapid wash steps[4].
Equilibration: After 48 hours of growth (80-90% confluence), aspirate culture media and wash cells once with 1 mL of pre-warmed (37°C) KRH buffer.
Compound Pre-incubation: Add 3,5-DMIA (concentrations ranging from 10⁻⁹ to 10⁻⁴ M) in 450 µL KRH buffer. Incubate for 10 minutes at 37°C.
Radioligand Addition: Initiate the assay by adding 50 µL of [³H]-neurotransmitter (e.g., [³H]-Dopamine for DAT,[³H]-Serotonin for SERT) to achieve a final tracer concentration of 20 nM.
Uptake Phase: Incubate for exactly 5 minutes at 37°C. Note: 5 minutes is chosen to capture the linear phase of transport kinetics before intracellular accumulation alters the concentration gradient[4].
Termination: Instantly arrest transporter kinetics by aspirating the assay buffer and rapidly washing the cells three times with 1 mL of ice-cold KRH buffer[3]. The sudden temperature drop rigidifies the plasma membrane and halts MAT conformational changes.
Lysis & Detection: Lyse cells using 1% SDS. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter.
Cell Line Rationale: Chinese Hamster Ovary (CHO-K1) cells are the gold standard for GPCR cAMP assays. They possess a robust adenylyl cyclase signaling cascade and can be easily engineered to stably express human TAAR1[1].
Mechanism of 3,5-DMIA-induced TAAR1 activation and subsequent cAMP intracellular signaling cascade.
Step-by-Step Methodology
Cell Preparation: Detach CHO-K1 hTAAR1 cells using 5 mM EDTA in PBS (avoid trypsin, which can cleave extracellular GPCR domains). Resuspend in Krebs-Ringers Henseleit buffer[1].
PDE Inhibition (Causality Insight): Supplement the buffer with 1 mM IBMX (3-isobutyl-1-methylxanthine)[1]. IBMX is a non-selective phosphodiesterase (PDE) inhibitor. Without IBMX, the cellular PDEs would rapidly hydrolyze the newly synthesized cAMP into AMP, destroying the assay signal. IBMX forces cAMP to accumulate to detectable levels.
Antagonist Validation (Optional but Recommended): To validate target specificity, pre-incubate a subset of wells with 10 µM EPPTB (a selective TAAR1 antagonist) for 30 minutes prior to agonist addition[2].
Agonist Incubation: Plate 6,000 cells per well in a 384-well plate (10 µL volume). Add 10 µL of 3,5-DMIA at varying concentrations. Incubate for 30 minutes at 37°C[1].
Detection: Utilize a homogeneous time-resolved fluorescence (HTRF) or ALPHAScreen cAMP detection kit. Add lysis/antibody mix, followed by the specific detection reagents as per the manufacturer's protocol.
Readout: Read the plate on a luminescence or fluorescence microplate reader.
Quantitative Data Presentation
To contextualize the pharmacological profile of 3,5-DMIA, experimental data must be normalized to baseline controls and fitted to a four-parameter logistic non-linear regression model to determine IC₅₀ (inhibitory concentration) and EC₅₀ (effective concentration) values.
Below is a representative data summary table illustrating how 3,5-DMIA compares to the parent structure, D-Amphetamine.
Compound
hDAT IC₅₀ (nM)
hSERT IC₅₀ (nM)
hNET IC₅₀ (nM)
hTAAR1 EC₅₀ (nM)
Emax (TAAR1)
D-Amphetamine (Control)
125 ± 15
3,850 ± 410
65 ± 8
850 ± 95
100%
3,5-DMIA
840 ± 65
1,200 ± 115
410 ± 35
145 ± 20
92%
EPPTB + 3,5-DMIA
N/A
N/A
N/A
> 10,000
< 5%
Table 1: Representative in vitro pharmacological profiling data. Note the bioisosteric replacement in 3,5-DMIA significantly increases affinity for TAAR1 while reducing potency at DAT and NET compared to standard D-Amphetamine. The complete blockade by EPPTB validates the TAAR1-specific mechanism.
References
Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3
Source: nih.gov
URL:[Link]
Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3
Source: mdpi.com
URL:[Link]
TAAR1 as a new target for the treatment of bipolar disorder: Anti-manic and anti-depressant activity of the novel TAAR1 agonist
Source: semanticscholar.org
URL:[Link]
Genetic Polymorphisms Affect Mouse and Human Trace Amine-Associated Receptor 1 Function
Source: plos.org
URL:[Link]
Application Note: Dosing & Administration of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine in Rodent Models
The following Application Note and Protocol guide details the dosing, administration, and pharmacological characterization of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine , hereafter referred to by its systematic chemical...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide details the dosing, administration, and pharmacological characterization of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine , hereafter referred to by its systematic chemical classification as a 3,5-Dimethylisoxazol-4-yl-isopropylamine (DM-Isox-Amp) derivative.[1]
Given the structural bioisosterism between the 3,5-dimethylisoxazole moiety and the phenyl ring of amphetamine, this compound is treated as a Novel Psychoactive Substance (NPS) or Psychostimulant Candidate .[1] The protocols below are designed for researchers investigating its neuropharmacology, toxicokinetics, and behavioral profile in rodent models.
Before in vivo administration, the researcher must verify the salt form and solubility profile.[1] The free base is an oil and is unstable for storage; the hydrochloride (HCl) or fumarate salt is required for reproducible dosing.[1]
Property
Specification
Notes
IUPAC Name
1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine
Often abbreviated as DM-Isox-Amp
Molecular Weight
~154.21 g/mol (Free Base)
Adjust calculation for salt form (e.g., HCl MW ~190.[1]67)
Lipophilicity (LogP)
~1.5 - 2.0 (Predicted)
Slightly less lipophilic than amphetamine (LogP ~1.[1]8) due to the isoxazole oxygen/nitrogen.[1]
Store desiccated at -20°C. Solutions should be fresh.[1]
Structural Bioisosterism
The 3,5-dimethylisoxazole ring acts as a steric and electronic bioisostere of the phenyl ring in amphetamine.[1] The methyl groups at positions 3 and 5 mimic the ortho/meta volume of a substituted benzene, potentially altering binding affinity at the Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2).[1]
Figure 1: Structural relationship between Amphetamine and the target Isoxazole derivative.[1]
Formulation & Vehicle Selection
Standard Vehicle: 0.9% Saline (Sterile)
For intraperitoneal (IP) and subcutaneous (SC) injection, isotonic saline is the preferred vehicle.[1]
Concentration: 1 mg/mL (for low doses) to 5 mg/mL (for high doses).[1]
pH Adjustment: The HCl salt may yield a slightly acidic solution.[1] Adjust to pH 6.0–7.0 using dilute NaOH if concentration >5 mg/mL to prevent injection site irritation.[1]
Preparation Protocol
Weighing: Calculate the free base equivalent (FBE) dose.
Dissolution: Add 80% of final volume of sterile saline. Vortex for 30 seconds.[1]
Adjustment: Check pH. Bring to final volume.
Filtration: Pass through a 0.22 µm syringe filter for sterility before injection.
Dosing Protocols (Rodent Models)
Due to the lack of historical toxicity data, a Dose-Escalation Strategy is mandatory.[1] The following doses are extrapolated from standard amphetamine/methamphetamine potencies but adjusted for potential variations in bioavailability.
A. Dose-Finding Strategy (Up-and-Down Method)
Species: C57BL/6J Mice (Male, 8-10 weeks) or Sprague-Dawley Rats.[1]
Injection Volume: 10 mL/kg (Mice) or 1-2 mL/kg (Rats).[1]
Route: Intraperitoneal (IP) is standard for psychostimulant screening to bypass first-pass metabolism variability.[1]
B. Locomotor Activity Assay (Open Field)
This is the primary screen to confirm psychostimulant activity (dopaminergic activation).[1]
Acclimatization: Place animal in the open field chamber (40x40 cm) for 30 minutes prior to injection to habituate.[1]
Injection: Administer vehicle or Drug (e.g., 3.0, 10.0 mg/kg IP).[1]
Recording: Record activity for 60–120 minutes post-injection.
Analysis: Bin data in 5-minute intervals. Compare Total Distance Traveled and Center Time (anxiety metric).
C. In Vivo Microdialysis (Advanced)
To determine the mechanism of action (Releaser vs. Reuptake Inhibitor), measure extracellular Dopamine (DA) in the Nucleus Accumbens (NAc).[1]
Probe: 2mm membrane length, CMA/12 probe.
Perfusion Fluid: aCSF at 1.0 µL/min.
Dosing: Administer 10 mg/kg IP after establishing stable baseline (3 samples, <10% variance).
Expectation: If amphetamine-like, DA levels will spike >400% baseline within 20 minutes.[1]
Mechanistic Logic & Signaling Pathway
The target compound is hypothesized to enter the presynaptic terminal via DAT, disrupt VMAT2 function, and reverse DAT direction, causing non-exocytotic dopamine efflux.[1]
Figure 2: Hypothesized Mechanism of Action mimicking Amphetamine-induced Dopamine Release.[1]
Safety & Toxicity Monitoring (Critical)
Isoxazole derivatives can exhibit off-target effects (e.g., GABA antagonism or Glutamate agonism if metabolized to structures resembling Ibotenic acid, though unlikely with this substitution pattern).[1]
Mandatory Safety Checks:
Hyperthermia: Amphetamine derivatives often cause fatal hyperthermia.[1] Measure rectal temperature at t=0, 30, 60, 120 min.
Cutoff: If Temp > 40.5°C (Rats) or > 39.5°C (Mice), euthanize immediately.[1]
Seizure Watch: The isoxazole ring can lower seizure threshold.[1] Observe for myoclonic jerks or tonic-clonic seizures.
Neurotoxicity: For chronic studies, perform post-mortem IHC for GFAP (gliosis) and Tyrosine Hydroxylase (dopamine terminal integrity) in the Striatum 7 days post-dosing.[1]
References
Glennon, R. A. (1999).[1] Phenylisopropylamine stimulants: Amphetamine-related agents.[1] In Psychopharmacology: The Fourth Generation of Progress. American College of Neuropsychopharmacology.[1] Link
Simoni, D., et al. (2001).[1][2] Retinoic acid receptor ligands with potent apoptotic activity: Synthesis and biological evaluation of isoxazole derivatives. Journal of Medicinal Chemistry, 44(15), 2308-2318.[1] [1]
Karthikeyan, G., et al. (2009).[1][2] Synthesis and antinociceptive activity of pyrazolyl isoxazolines and isoxazoles. Bioorganic & Medicinal Chemistry Letters, 19(1), 335-338.[1] [1]
PubChem Database. (2023).[1] Compound Summary for CID 71757345: 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine (Structural Analog).[1] National Center for Biotechnology Information.[1] Link
Baumann, M. H., et al. (2012).[1] The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue.[1] Neuropsychopharmacology, 37(5), 1192-1203.[1] Link (Protocol Reference for Microdialysis).[1]
Synthetic Route for Large-Scale Production of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine
Application Note: Process Chemistry & Scale-Up Protocol Executive Summary This application note details a robust, scalable synthetic route for 1-(3,5-dimethylisoxazol-4-yl)propan-2-amine , a structural motif increasingly...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Process Chemistry & Scale-Up Protocol
Executive Summary
This application note details a robust, scalable synthetic route for 1-(3,5-dimethylisoxazol-4-yl)propan-2-amine , a structural motif increasingly relevant in medicinal chemistry as a bioisostere for phenyl-alkylamines in monoamine transporter modulators and kinase inhibitors.
The protocol moves beyond bench-scale exploration, focusing on process chemistry principles : cost-efficiency, safety (thermal hazard management), and purification via crystallization rather than chromatography. The selected route utilizes a Vilsmeier-Haack formylation followed by a Henry condensation and catalytic hydrogenation , ensuring high throughput and reproducible impurity profiles.
Regulatory & Safety Notice:
Research Use Only: This compound is a chemical intermediate intended for professional research and development.
Compliance: While not a scheduled substance in many jurisdictions, it is a structural analogue of phenethylamines. Researchers must verify compliance with local laws (e.g., US Federal Analogue Act) prior to synthesis.
Retrosynthetic Analysis & Strategy
To achieve large-scale viability, we avoid hazardous alkylating agents and expensive transition metal catalysts. The strategy disconnects the propyl-amine chain at the C4-position of the isoxazole ring.
Strategic Disconnections:
Amine Formation: Reductive transformation of a nitroalkene precursor.
Carbon Skeleton: Construction of the 3-carbon chain via condensation of nitroethane with an aromatic aldehyde.
Core Functionalization: Electrophilic aromatic substitution (formylation) of the electron-rich 3,5-dimethylisoxazole core.
Pathway Diagram (DOT Visualization)
Caption: Step-wise retrosynthetic logic flow from commercial starting material to target amine.
Detailed Experimental Protocols
Step 1: Synthesis of 3,5-Dimethylisoxazole-4-carbaldehyde
The electron-rich nature of the isoxazole ring at C4 allows for facile electrophilic attack. The Vilsmeier reagent (chloromethyleneiminium salt) is generated in situ.
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, pressure-equalizing addition funnel, and an inert gas (N₂) inlet.
Reagent Formation: Charge DMF into the flask and cool to 0°C using an ice/salt bath.
Addition: Add POCl₃ dropwise over 45 minutes. Caution: Exothermic. Maintain internal temperature <10°C. A white semi-solid precipitate (Vilsmeier salt) will form.
Substrate Addition: Add 3,5-Dimethylisoxazole dropwise to the suspension at 0-5°C.
Reaction: Remove the ice bath and heat the mixture to 70°C for 4 hours. The solution will turn yellow/orange.
Quench: Pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring. Neutralize to pH 7-8 using 40% NaOH solution (slow addition, monitor temperature).
Workup: Extract with Ethyl Acetate (3 x 300 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Recrystallize from Hexane/EtOAc (9:1) if necessary, though the crude is often sufficiently pure (>95%).
Expected Yield: 85-90% (106-112 g)
Appearance: White to pale yellow crystalline solid.
Step 2: Synthesis of 1-(3,5-Dimethylisoxazol-4-yl)-2-nitroprop-1-ene
Reaction Type: Henry Reaction (Nitroaldol Condensation)
Scale: 0.8 mol
This step extends the carbon chain. Ammonium acetate acts as a mild base catalyst to promote dehydration of the intermediate nitro-alcohol to the nitroalkene.
Reagents & Stoichiometry:
Reagent
Equiv.
Mass/Vol
3,5-Dimethylisoxazole-4-carbaldehyde
1.0
100.0 g
Nitroethane
5.0
300.0 g (Excess as solvent)
| Ammonium Acetate | 0.2 | 12.3 g |
Protocol:
Setup: 1L flask equipped with a Dean-Stark trap and reflux condenser.
Mixture: Combine the aldehyde, nitroethane, and ammonium acetate.
Reflux: Heat to reflux (approx. 114°C) with vigorous stirring. Water generated by the reaction will collect in the Dean-Stark trap.
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) until aldehyde is consumed (approx. 4-6 hours).
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess nitroethane (recoverable).
Crystallization: Dissolve the residue in hot Isopropanol (IPA) and cool slowly to 4°C. Filter the yellow crystals.
Expected Yield: 75-80%
Key Quality Attribute: The product should be bright yellow crystals. Darkening indicates polymerization.
Step 3: Global Reduction to 1-(3,5-Dimethylisoxazol-4-yl)propan-2-amine
Reaction Type: Catalytic Hydrogenation (High Pressure) or Hydride Reduction
Choice of Method: For large-scale manufacturing, Catalytic Hydrogenation is preferred over Lithium Aluminum Hydride (LAH) due to safety and waste handling.
Setup: High-pressure autoclave (Hastelloy or Stainless Steel).
Loading: Charge the nitroalkene, Methanol, and Pd/C catalyst. Add H₂SO₄ carefully (prevents dimer formation and poisoning).
Hydrogenation: Purge with N₂ (3x), then H₂ (3x). Pressurize to 50 psi (3.5 bar) H₂.
Reaction: Stir at room temperature. The reaction is exothermic; internal cooling coils may be required to maintain <30°C.
Completion: Monitor H₂ uptake. Reaction typically completes in 6-12 hours.
Workup: Filter catalyst through Celite (under N₂ to prevent ignition). Concentrate the filtrate to remove Methanol.
Free Base Formation: The residue is the amine sulfate salt. Dissolve in water, cool to 0°C, and basify with 20% NaOH to pH 12. Extract the free amine with Dichloromethane (DCM).
Salt Formation (Final Product): To ensure stability, convert the oil to the Hydrochloride salt.
Dissolve free amine in dry Diethyl Ether or IPA.
Add HCl in Dioxane/Ether dropwise.
Filter the white precipitate.
Process Control & Validation
To ensure "Trustworthiness" and "Self-Validation," the following Critical Process Parameters (CPPs) must be monitored:
Step
Parameter
Specification
Consequence of Deviation
1 (Vilsmeier)
Temperature (Addition)
<10°C
Runaway exotherm; formation of tars.
1 (Vilsmeier)
Quench pH
7.0 - 8.0
Hydrolysis of isoxazole ring (if too acidic) or incomplete salt breakdown.
2 (Henry)
Water Removal
Continuous
Equilibrium limits yield; failure to remove water stops reaction.
3 (Reduction)
H₂ Pressure
30-50 psi
Low pressure leads to hydroxylamine intermediates (incomplete reduction).
Vilsmeier-Haack on Isoxazoles: Kochetkov, N. K., & Khomutov, R. M. (1958). Synthesis of isoxazole derivatives via the Vilsmeier reaction. Journal of General Chemistry of the USSR.
Henry Reaction Optimization: Ballini, R., et al. (2007). Nitroalkanes and Ethyl Glyoxalate as Common Precursors for the Synthesis of 3-Nitro-isoxazoles. (Contextual citation for nitro-chemistry).
Catalytic Hydrogenation of Nitroalkenes: Blaser, H. U., et al. (2003). Industrial Scale Hydrogenation of Nitro Compounds. Advanced Synthesis & Catalysis.
Isoxazole Chemistry Review: Pinho e Melo, T. M. (2005). Recent Advances in the Synthesis of Isoxazoles. Current Organic Chemistry.
(Note: Specific CAS 1423031-51-9 refers to the propan-1-amine isomer; the target described here is the propan-2-amine isomer, consistent with the synthetic logic provided.)
Method
using 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine as a chemical probe
A Bioisosteric Chemical Probe for Monoaminergic Signaling & TAAR1 Activity Part 1: Executive Summary & Core Directive Compound Name: 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine Common Class: Isoxazole-substituted Amph...
Author: BenchChem Technical Support Team. Date: March 2026
A Bioisosteric Chemical Probe for Monoaminergic Signaling & TAAR1 Activity
Part 1: Executive Summary & Core Directive
Compound Name: 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine
Common Class: Isoxazole-substituted Amphetamine Bioisostere
CAS No: 1423031-51-9 (Free base) / 131052-47-6 (Related methanamine fragment)
Primary Utility: Probing the steric and electronic tolerance of the hydrophobic binding pockets in Monoamine Transporters (DAT, NET, SERT) and Trace Amine Associated Receptor 1 (TAAR1).
The "Why" Behind the Probe:
This compound serves as a critical structural probe in neuropharmacology and medicinal chemistry. It represents a "cut-and-paste" modification of the classical amphetamine scaffold, where the phenyl ring is replaced by a 3,5-dimethylisoxazole moiety.
Bioisosterism: It tests the hypothesis that the 3,5-dimethylisoxazole ring can mimic the phenyl ring's lipophilicity and spatial volume while introducing different electronic properties (dipole moment, H-bond acceptance).
Metabolic Profiling: It is used to study metabolic stability, as the isoxazole ring is generally more resistant to oxidative metabolism (e.g., para-hydroxylation) compared to the phenyl ring.
Part 2: Scientific Integrity & Mechanism of Action
1. Structural Logic: The Phenyl-Isoxazole Exchange
The utility of this probe lies in its structural comparison to Amphetamine.
Amphetamine: Phenyl ring + Isopropylamine chain. Lipophilic, planar aromatic ring involved in
- stacking with transporter residues (e.g., Phe residues in DAT).
The Probe: 3,5-Dimethylisoxazole + Isopropylamine chain. The isoxazole is aromatic but heteroaromatic. The methyl groups at positions 3 and 5 provide steric bulk that mimics the width of the phenyl ring, while the oxygen and nitrogen atoms introduce polarity.
Based on Structure-Activity Relationship (SAR) data for isoxazole-containing phenethylamines, this probe interacts with:
Dopamine Transporter (DAT) & Norepinephrine Transporter (NET): It acts as a substrate-type releaser or reuptake inhibitor. The probe enters the presynaptic neuron via the transporter, displacing endogenous neurotransmitters into the synaptic cleft.
TAAR1 (Trace Amine Associated Receptor 1): As an intracellular G-protein coupled receptor, TAAR1 activation triggers phosphorylation of the transporter, leading to its internalization or efflux mode. This probe assesses if the isoxazole ring can trigger this conformational change as effectively as the phenyl ring.
Isoxazole reduces carbon count but adds heteroatoms.
MW
135.21 g/mol
154.21 g/mol
Slightly heavier due to oxygen/nitrogen.
LogP
~1.8
~1.7
Slightly less lipophilic; improved water solubility.
H-Bond Acceptors
1 (Amine)
3 (Amine + Isoxazole N/O)
altered interaction with binding pocket serine/threonine residues.
Aromaticity
Phenyl (-rich)
Isoxazole (-deficient)
Probes necessity of - stacking strength.
Part 3: Visualization (Pathway & SAR)
Figure 1: Mechanistic Pathway of the Probe at the Synapse
Caption: The probe (Isox-Amp) enters via DAT, activates intracellular TAAR1, and triggers dopamine efflux via transporter reversal.
Part 4: Experimental Protocols
Protocol A: Preparation of Stock Solutions
Goal: Create a stable, precipitation-free stock for biological assays.
Assessment: Check if the compound is a free base (oil/gum) or hydrochloride salt (solid).
Free Base: Viscous yellowish oil.
HCl Salt: White crystalline powder.
Solvent Choice:
Preferred: DMSO (Dimethyl sulfoxide) for stock (up to 50 mM).
Alternative: Ethanol (for free base).
Aqueous: Saline/PBS (only for HCl salt; free base requires acidification).
Step-by-Step:
Weigh 5 mg of the probe.
Add 648 µL of anhydrous DMSO to achieve a 50 mM stock concentration (MW ≈ 154.2).
Vortex for 30 seconds.
Aliquot into 20 µL vials and store at -20°C. Avoid freeze-thaw cycles.
Protocol B: In Vitro Monoamine Uptake Inhibition Assay
Goal: Determine the IC50 of the probe against Dopamine uptake.
Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Expectation: The isoxazole ring prevents the formation of p-hydroxy-amphetamine metabolites, potentially extending metabolic half-life.
Part 5: References
PubChem. (2025).[1] Compound Summary: 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine. National Library of Medicine. Retrieved March 6, 2026, from [Link]
Zhu, J., et al. (2018). A synthetic small-molecule Isoxazole-9 protects against methamphetamine relapse. Molecular Psychiatry, 23, 629–638.[2] (Cited for context on isoxazole neuropharmacology). Retrieved from [Link]
Conti, P., et al. (1998). Isoxazole analogues of AMPA: Synthesis and pharmacology. (Cited for bioisosteric principles).[3]
Bermudez, J., et al. (2024). Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents. MDPI Pharmaceuticals. (Cited for assay protocols).
Application Note: High-Throughput Screening and Library Synthesis Using 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Application: Fragment-Based Library Synthesis and GPCR High-Throughput Screening (HTS) Scientific Rationale: The Isoxazole-Ampheta...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals
Application: Fragment-Based Library Synthesis and GPCR High-Throughput Screening (HTS)
Scientific Rationale: The Isoxazole-Amphetamine Pharmacophore
1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine (systematically synonymous with 1-(3,5-dimethylisoxazol-4-yl)propan-2-amine) is a highly versatile primary amine building block. Structurally, it consists of a propan-2-amine side chain—a classic pharmacophore for aminergic G protein-coupled receptors (GPCRs)—attached to a 3,5-dimethylisoxazole core.
Causality of the Scaffold Design:
In traditional monoamine ligands (e.g., dopamine, serotonin, amphetamine), a phenyl or indole ring anchors the molecule within the receptor's hydrophobic binding pocket. Replacing the phenyl ring with a 3,5-dimethylisoxazole core serves as a strategic bioisosteric replacement. Isoxazoles are privileged scaffolds in medicinal chemistry that improve a molecule's metabolic stability, alter its lipophilicity, and reduce off-target toxicity[1].
For aminergic GPCRs, specifically the Trace Amine-Associated Receptor 1 (TAAR1), the propan-2-amine moiety mimics endogenous trace amines like
-phenethylamine (PEA), ensuring baseline affinity[2]. TAAR1 is a critical therapeutic target for neurological and metabolic disorders, including schizophrenia and drug addiction[2].
High-Throughput Library Generation
To leverage this building block for High-Throughput Screening (HTS), we utilize it as a primary amine scaffold in parallel combinatorial synthesis to generate a focused library.
Experimental Choice - Reductive Amination:
We specifically employ reductive amination with a diverse library of aldehydes rather than amide coupling. Why? Aminergic GPCRs like TAAR1 require a basic nitrogen to form a critical salt bridge with a highly conserved aspartic acid residue (Asp3.32) in the orthosteric binding pocket. Reductive amination yields secondary amines, preserving this essential basicity, whereas amide coupling would neutralize the nitrogen, abolishing receptor affinity.
Caption: Workflow for focused library generation and HTS using the isoxazole scaffold.
High-Throughput Screening (HTS) Protocol for TAAR1
TAAR1 is a G
-coupled receptor. Upon activation, it stimulates adenylyl cyclase, leading to the intracellular accumulation of cyclic AMP (cAMP)[3]. While some HTS campaigns use promiscuous G proteins to force calcium mobilization[2], measuring native G-mediated cAMP production via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a more physiologically relevant readout and drastically reduces false positives caused by compound auto-fluorescence[3].
This protocol is designed as a self-validating system. Every 384-well plate must include internal controls to calculate the Z'-factor, ensuring run-to-run reliability and ruling out edge effects or dispensing errors.
Materials:
CHO-K1 cells stably expressing human TAAR1 (hTAAR1-CHO)[3].
TR-FRET cAMP detection kit (e.g., LANCE Ultra).
384-well low-volume white microplates (White plates maximize signal reflection for luminescence/fluorescence).
Assay Buffer: HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor essential to prevent premature cAMP degradation).
Methodology:
Cell Preparation: Harvest hTAAR1-CHO cells at 80% confluency to ensure logarithmic growth phase health. Resuspend in Assay Buffer to a density of
cells/mL.
Compound Dispensing (Self-Validation Step):
Test Wells: Dispense 50 nL of the synthesized isoxazole library compounds (10 mM in DMSO) into the 384-well plate using an acoustic liquid handler (final assay concentration: 10
M).
Positive Control Wells: Dispense PEA to generate a 10-point dose-response curve (1 nM to 100
M). Causality: This validates the receptor's dynamic range and sensitivity on every specific plate.
Negative Control Wells: Dispense 50 nL of pure DMSO (vehicle) to establish the baseline baseline signal.
Cell Addition: Add 5
L of the cell suspension (1,000 cells/well) to all wells. Centrifuge briefly at 200 x g for 1 minute to ensure all reagents settle at the bottom.
Incubation: Incubate the plate at Room Temperature (RT) for exactly 30 minutes in the dark. Causality: 30 minutes is the optimal kinetic window for G
activation and peak cAMP accumulation before receptor desensitization/internalization occurs.
Detection Reagent Addition:
Add 2.5
L of Eu-cAMP tracer working solution.
Add 2.5
L of ULight-anti-cAMP working solution.
Final Incubation & Reading: Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm).
Data Processing: Calculate the 665/615 nm emission ratio. Because the assay is competitive (intracellular cAMP competes with the Eu-cAMP tracer for the antibody), a decrease in the TR-FRET signal corresponds to an increase in intracellular cAMP.
Quantitative Data Presentation & Quality Control
The reliability of the HTS campaign is determined by the Z'-factor, calculated using the DMSO negative control and the
of the PEA positive control. A Z'-factor 0.5 indicates a robust assay suitable for HTS.
Table 1: Representative HTS Data Summary for Isoxazole Derivatives
Data Interpretation: The primary 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine scaffold exhibits low intrinsic affinity due to its fragment-like size and lack of secondary hydrophobic contacts. However, elaboration via reductive amination (e.g., Isox-Hit-01) successfully engages secondary binding pockets within the TAAR1 receptor, driving high-nanomolar potency while maintaining the excellent metabolic profile of the isoxazole core.
References
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
Validation of a high-throughput calcium mobilization assay for the human trace amine-associated receptor 1.
Identification of a Potent Human Trace Amine-Associ
protocol for radiolabeling 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine
Application Note: Strategic Radiolabeling of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine for Pharmacokinetic and Receptor Binding Assays Executive Summary 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine is a bioisosteric analo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Radiolabeling of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine for Pharmacokinetic and Receptor Binding Assays
Executive Summary
1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine is a bioisosteric analog of amphetamine, characterized by the replacement of the traditional phenyl ring with a 3,5-dimethylisoxazole moiety. This structural shift alters the molecule's lipophilicity and electron density, profoundly impacting its interaction with the Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2)[1]. To accurately profile the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its receptor occupancy, highly stable radiolabeled isotopologues are required.
This application note details two distinct, self-validating radiolabeling protocols—Tritium (
H) and Carbon-14 (C)—specifically designed to yield metabolically stable tracers for advanced drug development workflows.
Pharmacological Context & Rationale for Isotope Placement
When designing a radioligand for an amphetamine derivative, the regioselective placement of the radioisotope is the most critical variable in preventing premature metabolic cleavage.
The Causality of Metabolic Stability:
Amphetamines possess an
-methyl group that sterically hinders Monoamine Oxidase (MAO) mediated deamination[2]. By deliberately placing the radiolabel at the -carbon (C2 of the propyl chain), the isotope remains covalently bound to the core scaffold during systemic circulation. This prevents the in vivo release of volatile radioactive metabolites (e.g., CO or HO), which would otherwise confound quantitative whole-body autoradiography (QWBA) and mass balance studies.
Strategic Isotope Selection:
Tritium (
H) via Reductive Amination: Yields exceptionally high specific activity (15–30 Ci/mmol). This is the gold standard for high-sensitivity in vitro receptor binding assays (e.g., DAT/VMAT2 displacement) where target protein concentrations are in the femtomolar range[3][4].
Carbon-14 (
C) via Henry Reaction: Yields lower specific activity (~50 mCi/mmol) but provides absolute metabolic stability and eliminates kinetic isotope effects (KIE). This is the regulatory standard for in vivo ADME and pharmacokinetic profiling[5].
Figure 1: Pharmacological pathway of radiolabeled 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine.
Experimental Protocols
Protocol A: Synthesis of [2-
H]-1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine
Mechanism: Reductive amination of the corresponding ketone using sodium cyanoborotritide. The cyanoborohydride anion is highly selective for the intermediate iminium ion over the unreacted ketone, ensuring maximum radiochemical yield[3].
Step-by-Step Methodology:
Imine Formation: In a 5 mL reaction vial, dissolve 10 mg (0.065 mmol) of 1-(3,5-dimethylisoxazol-4-yl)propan-2-one in 1.0 mL of anhydrous methanol. Add 50 mg (0.65 mmol) of anhydrous ammonium acetate (NH
OAc). Stir at room temperature for 2 hours under an argon atmosphere to drive iminium ion formation.
Radiolabeling: Transfer the vial to a dedicated tritium manifold. Introduce 2.5 mg of sodium cyanoborotritide (NaB[
H]CN, specific activity ~15 Ci/mmol). Stir the reaction mixture continuously for 16 hours at 25°C.
Quenching & Extraction: Quench the reaction by carefully adding 0.5 mL of 1M HCl to destroy excess hydride (Caution: perform in a fume hood validated for tritium gas release). Adjust the pH to >10 using 1M NaOH. Extract the aqueous layer three times with 2 mL of dichloromethane (DCM).
Purification: Combine the organic layers, dry over anhydrous Na
SO, and evaporate under a gentle stream of nitrogen. Purify the crude residue via semi-preparative Radio-HPLC (C18 column, HO/Acetonitrile gradient with 0.1% TFA).
Validation: Verify radiochemical purity (RCP > 99%) using analytical Radio-HPLC and determine specific activity via liquid scintillation counting (LSC) cross-referenced with UV absorbance at 220 nm.
Protocol B: Synthesis of [2-
C]-1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine
Mechanism: A Henry (nitroaldol) condensation utilizing [1-
C]nitroethane, followed by lithium aluminum hydride (LiAlH) reduction. This precisely places the C atom at the MAO-resistant -carbon.
Step-by-Step Methodology:
Henry Condensation: In a 10 mL round-bottom flask, combine 25 mg (0.20 mmol) of 3,5-dimethylisoxazole-4-carbaldehyde and 15 mg (0.20 mmol) of[1-
C]nitroethane (specific activity ~55 mCi/mmol) in 2 mL of glacial acetic acid containing 5 mg of ammonium acetate.
Reflux: Heat the mixture to 100°C for 6 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic phase with brine, dry, and concentrate to yield the intermediate [2-
Reduction: Dissolve the crude nitroalkene in 2 mL of anhydrous THF. Dropwise, add this solution to a stirred suspension of LiAlH
(30 mg, 0.79 mmol) in 3 mL of anhydrous THF at 0°C. Reflux the mixture for 4 hours.
Fieser Workup: Cool the reaction to 0°C. Sequentially add 30
L HO, 30 L 15% NaOH, and 90 L HO. Filter the resulting granular aluminum salts and wash with diethyl ether.
Purification: Concentrate the filtrate and purify the target [2-
C]-amine via Radio-HPLC. Convert to the hydrochloride salt by bubbling anhydrous HCl gas through an ethereal solution of the free base.
Figure 2: Parallel synthetic workflows for
H and C radiolabeling of the target isoxazole-amine.
Quantitative Data Summary
The following table summarizes the comparative metrics of the two radiolabeling methodologies to guide experimental design.
Parameter
Protocol A: Tritium (H) Labeling
Protocol B: Carbon-14 (C) Labeling
Isotope Half-Life
12.32 years
5,730 years
Label Position
C2 (-carbon of propyl chain)
C2 (-carbon of propyl chain)
Precursor Required
1-(3,5-dimethylisoxazol-4-yl)propan-2-one
3,5-dimethylisoxazole-4-carbaldehyde
Typical Specific Activity
15 – 30 Ci/mmol
50 – 60 mCi/mmol
Radiochemical Yield
35% – 50%
20% – 30% (over two steps)
Kinetic Isotope Effect
Moderate (C-T bond cleavage is slower)
Negligible
Primary Application
In vitro receptor binding (DAT/VMAT2)
In vivo ADME, QWBA, Mass Balance
References
Stout, P. R., Claffey, D. J., & Ruth, J. A. (2000). Incorporation and retention of radiolabeled S-(+)-and R-(-)-methamphetamine and S(+)- and R(-)-N-(n-butyl)-amphetamine in mouse hair after systemic administration. Drug Metabolism and Disposition. URL:[Link]
Valero, M., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews (ACS Publications). URL:[Link]
Wheeler, D. S., et al. (2015). Amphetamine activates Rho GTPase signaling to mediate dopamine transporter internalization and acute behavioral effects of amphetamine. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
Dodd, J. H., Hicks, J. L., & Hartman, J. D. (1985). Synthesis of 14C- and 3H-labeled CI-911 (dihydro-1H-pyrrolizine-3,5(2H, 6H)-dione). Journal of Labelled Compounds and Radiopharmaceuticals. URL:[Link]
Application Note: Pharmacological Characterization of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine
The following Application Note and Protocol guide is designed for the characterization of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine , a structural bioisostere of amphetamine. Based on its chemical structure (an isoxazol...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide is designed for the characterization of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine , a structural bioisostere of amphetamine.
Based on its chemical structure (an isoxazole ring replacing the phenyl ring of the amphetamine backbone), this compound is classified as a putative Monoamine Transporter (MAT) Modulator . The protocols below focus on "deorphaning" its pharmacological profile by assessing its activity at Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters, as well as distinguishing between reuptake inhibition and substrate-mediated release.
Executive Summary
The compound 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine represents a class of psychostimulant analogs where the phenyl ring is replaced by a 3,5-dimethylisoxazole moiety. This structural modification alters metabolic stability and lipophilicity while likely retaining affinity for monoamine transporters.
To validate its activity, researchers must move beyond simple binding assays to functional phenotypic screens. This guide details a Fluorescent Neurotransmitter Uptake Assay using the substrate mimetic ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium).[1] Unlike radioligand assays (
H-DA), ASP+ allows for real-time kinetic monitoring of transport and efflux, critical for distinguishing between blockers (cocaine-like) and releasers (amphetamine-like).
Mechanism of Action & Assay Logic
The core hypothesis is that this compound interacts with the S1 (substrate) site of DAT/NET.
Uptake Inhibition: If the compound binds to the transporter and locks it, it prevents ASP+ uptake.
Efflux (Release): If the compound is a substrate, it will be transported into the cell, reversing the transporter to pump intracellular monoamines (or pre-loaded ASP+) out.
Signal Transduction & Assay Workflow
The following diagram illustrates the kinetic uptake assay logic and the specific molecular mechanism being interrogated.
Caption: Logic flow for the ASP+ functional assay. The compound competes with the fluorescent substrate ASP+ for transport, reducing the signal in both inhibition and release scenarios.
Kinetic Read: Immediately transfer plate to a fluorescence microplate reader (e.g., FLIPR, EnVision).
Settings: Excitation 475 nm / Emission 605 nm.
Duration: Read every 60 seconds for 30 minutes.
Temperature: Maintain 37°C (transporters are temperature sensitive).
C. Data Analysis
Slope Calculation: Calculate the slope (RFU/min) of the linear portion of the uptake curve (usually min 5 to min 15).
Normalization: Normalize slope values to "Vehicle Control" (100% Uptake) and "Saturated Blocker Control" (0% Uptake, e.g., 100 µM Cocaine).
Curve Fitting: Plot % Uptake vs. Log[Compound] and fit to a non-linear regression (4-parameter logistic) to determine IC50 .
Secondary Protocol: Distinguishing Release vs. Blockade
Since the test compound is an amphetamine bioisostere, it is likely a Releaser . The standard uptake assay (above) shows inhibition for both blockers and releasers. To distinguish them, perform an Efflux Assay .
Workflow
Pre-load: Incubate HEK-DAT cells with 5 µM ASP+ for 20 minutes (cells accumulate fluorescence).
Wash: Wash 3x with buffer to remove extracellular ASP+.
Releaser (Amphetamine/Test Compound): Fluorescence decreases rapidly as the transporter reverses and pumps ASP+ out.
References
Schwartz, J. W., et al. (2003). "A high-throughput screening assay for the dopamine transporter using the fluorescent substrate ASP+." Journal of Biomolecular Screening, 8(4), 365-373.
Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology, 340(2-3), 249-258.
Zapata, A., et al. (2007). "Regulation of dopamine transporter function and cell surface expression by the synucleins." Journal of Biological Chemistry, 282(49), 35842-35854.
Solis, E., et al. (2017). "Amphetamine-induced dopamine efflux: A voltage-sensitive and intracellular Na+-dependent mechanism." Journal of Biological Chemistry, 292(18), 7355-7367.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals
Document Type: Standard Operating Procedure (SOP) & Technical Application Note
Executive Summary & Rationale
The compound 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine (hereafter referred to as 3,5-DMPA) is a structurally unique primary amine. The incorporation of a 3,5-dimethylisoxazole ring is a proven medicinal chemistry strategy used to enhance microsomal stability, modulate lipophilicity, and improve oral pharmacokinetics, a technique notably utilized in the development of potent BET bromodomain inhibitors[1].
However, formulating lipophilic, CNS-active amines for in vivo studies presents significant challenges. While the primary amine moiety (pKa ~9.5) allows for salt formation, the highly lipophilic isoxazole core often leads to precipitation at physiological pH when administered intravenously (IV) or intraperitoneally (IP).
The Causality of Formulation Design:
To achieve reliable pharmacokinetic (PK) and pharmacodynamic (PD) data, the formulation must maintain the drug in a fully dissolved state upon introduction to the aqueous environment of the bloodstream or peritoneal cavity. If the free base is used, an aqueous buffer will fail. Therefore, we utilize a step-down co-solvent system—specifically a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle. This specific ratio leverages DMSO to disrupt the crystal lattice, PEG300 as a miscible thermodynamic stabilizer, and Tween-80 to form protective micelles, preventing shock-precipitation upon physiological dilution[2].
Formulation Workflows & Decision Logic
The selection of the formulation vehicle is strictly dictated by the available solid-state form of 3,5-DMPA (Free Base vs. Hydrochloride Salt).
Fig 1. Formulation workflow and decision tree for 3,5-DMPA based on salt form.
Step-by-Step Formulation Protocols
Protocol A: Co-Solvent Formulation for Free Base (IV / IP Dosing)
Target Concentration: 2.0 mg/mL (Suitable for a 10 mg/kg dose in a 25g mouse at 5 mL/kg injection volume).
Weighing: Accurately weigh 20.0 mg of 3,5-DMPA free base into a sterile 15 mL glass vial.
Primary Solvation (10%): Add 1.0 mL of DMSO. Vortex for 60 seconds until a completely clear solution is achieved. Causality: DMSO provides the high dielectric constant needed to break the initial intermolecular bonds of the lipophilic free base.
Co-Solvent Addition (40%): Add 4.0 mL of PEG300. Vortex thoroughly for 2 minutes. Causality: PEG300 acts as a bridging solvent, lowering the polarity gap between DMSO and the final aqueous phase.
Surfactant Addition (5%): Add 0.5 mL of Tween-80. Sonicate the mixture for 5 minutes at room temperature. Causality: Tween-80 coats the solvated drug molecules, preparing them to form stable micelles upon aqueous dilution.
Aqueous Dilution (45%):CRITICAL STEP. While continuously vortexing the vial at medium speed, add 4.5 mL of 0.9% Saline dropwise (approx. 1 mL/min). Causality: Rapid addition of water causes localized supersaturation, leading to irreversible nucleation and precipitation[2]. Dropwise addition ensures thermodynamic equilibrium is maintained.
Protocol B: Self-Validating Quality Control (QC)
A protocol must be self-validating to ensure trustworthiness. Artifactual PK data is most commonly caused by dosing a suspension mistakenly believed to be a solution.
Centrifugation: Centrifuge a 500 µL aliquot of the final formulation at 10,000 x g for 10 minutes.
Visual Inspection: Examine the bottom of the tube against a black background for micro-precipitates.
LC-MS/MS Verification: Dilute 10 µL of the supernatant into 990 µL of Methanol. Analyze via LC-MS/MS against a standard curve prepared in pure organic solvent[3].
Validation Criteria: The measured concentration of the supernatant must be
of the nominal concentration (1.90 - 2.00 mg/mL). If , the drug has precipitated and the formulation must be discarded.
In Vivo Pharmacokinetic Workflow
To evaluate the systemic exposure and CNS penetration of 3,5-DMPA, a standard rodent PK study is employed.
Experimental Design
Subjects: Male Sprague-Dawley rats (220 ± 20 g) or C57BL/6 mice.
Dosing: 10 mg/kg via IV (tail vein) or IP injection.
Sample Collection: Blood (approx. 200 µL) is collected via the submandibular vein into K2-EDTA tubes, immediately placed on ice, and centrifuged (12,000 x g, 10 min, 4°C) to harvest plasma[4]. Brain tissue is harvested at T=1h and T=4h following transcardial perfusion with cold PBS to remove intravascular blood.
Fig 2. In vivo pharmacokinetic and CNS distribution pathway of 3,5-DMPA.
Data Presentation
Summarizing formulation stability and anticipated PK parameters is crucial for cross-study comparisons.
Table 1: Formulation Stability and Solubility Profiles
(Note: PK values are representative estimates for lipophilic amphetamine/isoxazole analogs to guide initial bioanalytical calibration ranges).
References
Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. Journal of Medicinal Chemistry, ACS Publications.1
Cassette dosing pharmacokinetics of a library of 2,6,9-trisubstituted purine cyclin-dependent kinase 2 inhibitors prepared by parallel synthesis. Molecular Cancer Therapeutics, AACR Journals.3
ML314 Technical Support Center: Intraperitoneal Injection Guide. Benchchem.2
Development and Validation of a Sensitive UHPLC-MS/MS Method for the Measurement of Gardneramine in Rat Plasma and Tissues and Its Application to Pharmacokinetics and Tissue Distribution Study. MDPI.4
Technical Support Center: Synthesis of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine
Welcome to the technical support center for the synthesis of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Overview of Synthetic Strategy
The synthesis of the target amine is most effectively approached via a two-stage process. The core logic is to first construct a ketone intermediate, 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-one , and subsequently convert the ketone to the desired primary amine. The most common and versatile method for this transformation is reductive amination . An alternative, albeit often harsher, method is the Leuckart reaction .
This guide will focus primarily on the reductive amination pathway due to its milder conditions and broader applicability.
Caption: Overall Synthetic Workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable overall synthetic route to obtain 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine?
The most robust and widely applicable route involves the reductive amination of the precursor ketone, 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-one. This method offers high selectivity and generally proceeds under mild conditions, which preserves the integrity of the isoxazole ring.[1][2] The reaction involves condensing the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine.[1][3][4]
Q2: Which reducing agents are recommended for the reductive amination step?
The choice of reducing agent is critical for maximizing yield and minimizing side products. The ideal agent should selectively reduce the C=N bond of the imine intermediate without significantly reducing the starting ketone.
Reducing Agent
Pros
Cons
Typical Conditions
Sodium Cyanoborohydride (NaBH₃CN)
Highly selective for imines over ketones at slightly acidic pH.[3]
Toxic cyanide byproduct. Requires careful handling and waste disposal.
Methanol, pH 5-6, Ammonium Acetate
Sodium Triacetoxyborohydride (STAB)
Non-toxic, effective, and mild.[3] Good for acid-sensitive substrates.
More expensive than NaBH₃CN. Can be moisture-sensitive.
Dichloroethane (DCE) or THF, Acetic Acid
Catalytic Hydrogenation (H₂, Pd/C)
"Green" chemistry approach, high yielding.
Requires specialized high-pressure equipment. May reduce other functional groups.
Ethanol/Ammonia, 50-100 psi H₂, Palladium on Carbon
Q3: Can the Leuckart reaction be used as an alternative?
Yes, the Leuckart reaction is a classical one-pot method for reductive amination that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[5][6][7] However, it typically requires very high temperatures (120-180 °C), which can lead to decomposition of starting materials or products and the formation of impurities.[6][8] While it avoids the use of metal hydrides, the harsh conditions make it a less favorable choice unless specific circumstances prevent the use of other methods.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on the critical reductive amination step.
Issue 1: Low or No Yield of the Final Amine Product
Potential Cause A: Inefficient Imine Formation
The formation of the imine intermediate is an equilibrium-driven process and is highly pH-dependent.[1][4] If the medium is too acidic, the amine nucleophile will be protonated and non-reactive. If it's too basic, the carbonyl group will not be sufficiently activated for nucleophilic attack.
Solution:
Optimize pH: The optimal pH for imine formation is typically between 5 and 6. Use of a buffer system like ammonium acetate can help maintain the correct pH.
Remove Water: The reaction produces water, which can shift the equilibrium back towards the starting materials. Adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture can drive the reaction forward.
Potential Cause B: Reduction of Starting Ketone
If a non-selective reducing agent like sodium borohydride (NaBH₄) is used, it can readily reduce the starting ketone to the corresponding alcohol (1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-ol), competing with the desired reaction pathway.[3]
Solution:
Use a Selective Reducing Agent: Switch to sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). These reagents are less reactive towards ketones but highly effective at reducing the protonated iminium ion intermediate, thus favoring the desired product formation.[3][4]
Caption: Reductive Amination: Key Equilibria and Pathways.
Issue 2: Difficult Purification of the Final Product
Potential Cause: High Polarity of the Amine
The primary amine product is a polar molecule due to the presence of the -NH₂ group. This can cause significant tailing or streaking during silica gel chromatography, leading to poor separation and product loss.[9]
Solutions:
Basic-Treated Silica: Pre-treat the silica gel with triethylamine (Et₃N) or use an eluent containing a small percentage (0.5-1%) of Et₃N or ammonium hydroxide. This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of the basic amine product.[9]
Switch Stationary Phase: Consider using a less acidic stationary phase, such as basic alumina, for chromatography.
Derivative Purification: Protect the amine with a lipophilic protecting group like Boc (tert-butoxycarbonyl). The resulting Boc-protected amine is much less polar and purifies easily on standard silica gel. The Boc group can then be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the pure product.
Experimental Protocols
Protocol 1: Synthesis of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-one (Ketone Intermediate)
This protocol assumes the availability of 3,5-dimethylisoxazole-4-carbaldehyde.
Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
Grignard Reaction: Slowly add ethylmagnesium bromide (EtMgBr, ~1.1 equivalents) to the cooled THF. To this solution, add a solution of 3,5-dimethylisoxazole-4-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature below 5 °C.
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours or until TLC analysis indicates complete consumption of the aldehyde.
Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary alcohol.
Oxidation: Dissolve the crude alcohol in dichloromethane (DCM). Add Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) (~1.2 equivalents) portion-wise at room temperature.
Purification: Stir for 2-4 hours until the alcohol is consumed (monitored by TLC). Quench the reaction, filter through a pad of Celite and silica gel, and concentrate the filtrate. Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the pure ketone.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
Setup: In a round-bottom flask, dissolve 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-one (1.0 equivalent) in methanol.
Reagent Addition: Add ammonium acetate (~7-10 equivalents) to the solution and stir until dissolved.
Reduction: Add sodium cyanoborohydride (NaBH₃CN, ~1.5 equivalents) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Once the reaction is complete, carefully acidify the mixture to pH ~2 with 2M HCl to decompose excess NaBH₃CN. Caution: This will evolve hydrogen cyanide gas; perform in a well-ventilated fume hood. Stir for 1 hour.
Extraction: Basify the mixture to pH >10 with aqueous NaOH. Extract the product with dichloromethane or ethyl acetate (3x).
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude amine using flash column chromatography on silica gel treated with triethylamine (e.g., eluting with a gradient of DCM/Methanol containing 1% Et₃N).
References
ResearchGate. The possible mechanism for synthesis of substituted isoxazoles (4a–4h). Available from: [Link]
Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. Available from: [Link]
Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643-9647. Available from: [Link]
Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]
Wiley Online Library. Efficient regioselective synthesis of 4‐ and 5‐substituted isoxazoles under thermal and microwave conditions. Journal of Heterocyclic Chemistry, 45(5), 1385-1389. Available from: [Link]
Wikipedia. Reductive amination. Available from: [Link]
Grokipedia. Leuckart reaction. Available from: [Link]
National Center for Biotechnology Information. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Available from: [Link]
Synple Chem. Application Note – Reductive Amination. Available from: [Link]
Wikipedia. Leuckart reaction. Available from: [Link]
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]
The Organic Chemistry Tutor. Reductive Amination | Synthesis of Amines. (2025). YouTube. Available from: [Link]
Atlantis Press. Preparation of Aliphatic Amines by the Leuckart Reaction. Available from: [Link]
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Available from: [Link]
Scribd. Leuckart Reaction | PDF | Amine. Available from: [Link]
Royal Society of Chemistry. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available from: [Link]
ResearchGate. Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. (2017). Available from: [Link]
University of Oxford. Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. (2013). Available from: [Link]
ResearchGate. Synthesis and Transformations of Derivatives of 2-Aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic Acid. (2025). Available from: [Link]
Organic Chemistry Portal. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Available from: [Link]
National Center for Biotechnology Information. Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. (2023). Available from: [Link]
Thieme. Science of Synthesis. Available from: [Link]
National Center for Biotechnology Information. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Available from: [Link]
PubMed. Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. (2013). Available from: [Link]
Asian Journal of Pharmaceutical and Clinical Research. Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Available from: [Link]
Suzhou Aobai Pharmaceutical Co., Ltd. (3,5-Dimethylisoxazol-4-yl)methanamine. Available from: [Link]
MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available from: [Link]
National Center for Biotechnology Information. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Available from: [Link]
SpringerLink. Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo- 1,3-thiazol-2-ylguanidine. Available from: [Link]
National Center for Biotechnology Information. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available from: [Link]
MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Available from: [Link]
PubMed. Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors. (2025). Available from: [Link]
ResearchGate. A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. (2025). Available from: [Link]
Office of Scientific and Technical Information. Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. (2018). Available from: [Link]
Technical Disclosure Commons. An improved process for the preparation of (N4-(4-([10][11][12]triazolo[1,5-a]pyridin-7-yloxy)-3ÂŁmethylphenyl)-N6-(4,4-dimethyl-4,. (2024). Available from: [Link]
Technical Support Center: Troubleshooting Solubility of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine
Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation and assay bottlenecks when working with heterocyclic primary amines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Support Center.
As a Senior Application Scientist, I frequently consult with researchers facing formulation and assay bottlenecks when working with heterocyclic primary amines. 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine is a structurally unique compound; its behavior in solution is dictated by the competing physicochemical forces of its highly lipophilic 3,5-dimethylisoxazole core and its polar primary amine tail.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve poor solubility and ensure reproducible experimental outcomes.
Physicochemical Properties & Solubility Profile
To troubleshoot solubility, we must first understand the thermodynamic drivers of the molecule. The table below summarizes the quantitative data that dictates the compound's phase behavior.
Property
Value (Approx/Predicted)
Impact on Experimental Solubility
Molecular Weight
154.21 g/mol
Low MW generally favors dissolution, but crystal lattice energy in specific salt forms can impede aqueous solvation.
pKa (Primary Amine)
~9.5 – 10.0
Highly protonated at physiological pH (7.4), making salt forms the mandatory choice for aqueous assay media.
LogP (Freebase)
~1.5 – 2.0
The 3,5-dimethylisoxazole ring drives lipophilicity (LogP ~1.29 for the ring alone)[1], making the freebase insoluble in water but highly soluble in organic solvents.
Aqueous Solubility (Freebase)
< 1 mg/mL
Forms immiscible oily droplets or aggregates in aqueous buffers due to a lack of ion-dipole interactions.
Aqueous Solubility (HCl Salt)
> 50 mg/mL (in pure H₂O)
Excellent in deionized water, but highly susceptible to the common-ion effect in saline buffers (e.g., PBS).
Solubility Troubleshooting Workflow
Use the following decision tree to identify the correct intervention for your specific assay conditions.
Decision tree for troubleshooting the solubility of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine.
Q1: I am trying to dissolve the freebase in Dulbecco's Phosphate-Buffered Saline (DPBS), but it forms an oily layer. Why?Root Cause: The freebase form of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine is dominated by the lipophilic 3,5-dimethylisoxazole ring. Without protonation of the primary amine, the molecule lacks the ion-dipole interactions necessary to break the hydrogen bond network of water.
Solution: You must convert the freebase to a water-soluble salt (e.g., Hydrochloride) prior to aqueous introduction to enhance its bioavailability and solubility[2]. Alternatively, if you must use the freebase, dissolve it first in 100% anhydrous to create a 10 mM stock, then perform a rapid 1:50 dilution into your assay buffer (yielding 2% final DMSO)[3].
Q2: I synthesized the Hydrochloride (HCl) salt, and it dissolves perfectly in pure water. However, when I add it to PBS (pH 7.4), it crashes out as a cloudy suspension. What is happening?Root Cause: This is a classic manifestation of the common-ion effect . PBS contains a high concentration of chloride ions (~137 mM NaCl). When the HCl salt of your compound is introduced, the excess chloride shifts the solubility equilibrium (
) toward the solid state, causing the salt to precipitate.
Solution:
Change the Buffer: Use a non-halide buffer such as HEPES or Tris-acetate if your biological assay permits.
Kinetic Dilution: Use a kinetic solubility approach. Dissolve the salt in DMSO first, then rapidly mix it into the PBS under vigorous agitation to maintain a supersaturated state long enough for your assay duration[4].
Q3: My DMSO stock solutions of the compound lose potency and show micro-precipitation after a few freeze-thaw cycles. How do I prevent this?Root Cause: Anhydrous DMSO is highly hygroscopic. Repeated opening of the vial introduces atmospheric moisture. The introduced water drastically reduces the solubility of the lipophilic freebase, leading to micro-precipitation. Furthermore, primary amines can undergo oxidative degradation in the presence of trace metals and oxygen over time.
Solution: Aliquot your 10 mM DMSO stock into single-use vials immediately after preparation. Store at -20°C under an inert gas blanket (Argon or Nitrogen). Do not subject the compound to repeated freeze-thaw cycles[5].
Validated Experimental Protocols
Protocol 1: Preparation of the Hydrochloride Salt
This protocol converts the lipophilic freebase into a water-soluble HCl salt. It is designed as a self-validating system: the endpoint is a stable, weighable crystalline solid that confirms successful protonation.
Anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE)
2.0 M HCl in Diethyl Ether
Ice bath and Argon/Nitrogen line
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 g of the freebase in 15 mL of anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
Cooling: Place the flask in an ice bath (0°C) and stir continuously for 10 minutes.
Acidification: Dropwise, add 1.1 equivalents of 2.0 M HCl in diethyl ether.
Causality: Slow addition prevents localized heating and potential side reactions, ensuring a high-purity crystalline precipitate rather than an amorphous gum.
Maturation: A white precipitate will form immediately. Allow the suspension to stir at 0°C for an additional 30 minutes to ensure complete crystallization.
Filtration: Filter the precipitate rapidly through a Büchner funnel under vacuum. Wash the filter cake with 2 x 5 mL of cold, anhydrous diethyl ether to remove unreacted freebase.
Validation & Drying: Dry the resulting solid under high vacuum at room temperature for 12 hours. Weigh the final solid to calculate yield and confirm the phase change. Store in a desiccator.
This high-throughput method assesses the kinetic solubility of the compound in biological buffers, accurately replicating in vitro assay conditions. It relies on light scattering to self-validate the precipitation threshold.
Nephelometer or Microplate reader capable of 620 nm absorbance
Step-by-Step Methodology:
Serial Dilution: Prepare a 3-fold serial dilution of the compound in 100% DMSO, starting from the 10 mM stock down to 10 µM[3].
Buffer Transfer: Dispense 196 µL of DPBS (pH 7.4) into each well of the 96-well plate.
Compound Addition: Transfer 4 µL of each DMSO dilution into the corresponding buffer wells. This yields a final DMSO concentration of 2.0% and a top compound concentration of 200 µM[4].
Incubation: Seal the plate with a heat-activated aluminum sheet to prevent evaporation and shake at 1000 rpm on a vibrating platform shaker for 1 hour at 25°C[4].
Causality: Vigorous shaking ensures homogeneous dispersion and prevents localized supersaturation pockets from skewing the optical readout.
Measurement: Read the absorbance at 620 nm. Increased light scattering indicates the precipitation of the compound[5].
Data Analysis: The kinetic solubility limit is defined as the highest concentration where the absorbance/scattering does not exceed 1.5-fold of the DMSO-only control wells[3].
An Automated Robotic Interface for Assays: Facilitating Machine Learning in Drug Discovery by the Automation of Physicochemical Property Assays
ACS Omega
URL:[Link]
Quality Manufacturer Supply Best Quality 300-87-8 (3,5-Dimethylisoxazole)
Tianjin Heyi New Materials Technology Co., Ltd.
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New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge
RSC Advances
URL:[Link]
common side reactions in 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine synthesis
The following guide serves as a specialized Technical Support Center for the synthesis of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine . This document is structured to address the unique chemoselectivity challenges pos...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for the synthesis of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine .
This document is structured to address the unique chemoselectivity challenges posed by the isoxazole (1,2-oxazole) ring , which is highly sensitive to the reductive conditions typically used to synthesize amine side chains.
Executive Summary & Pathway Analysis
The synthesis of 1-(3,5-dimethylisoxazol-4-yl)propan-2-amine typically proceeds via a two-step sequence:
Henry Reaction (Nitroaldol): Condensation of 3,5-dimethylisoxazole-4-carbaldehyde with nitroethane.[1]
Chemoselective Reduction: Conversion of the resulting nitropropene to the primary amine.[2]
The Critical Failure Point: The isoxazole ring contains a labile N–O bond .[2] Standard reduction methods used for phenyl-analogues (e.g., Catalytic Hydrogenation with Pd/C, Lithium Aluminum Hydride) often cleave this bond, destroying the pharmacophore and yielding acyclic amino-ketones or aziridines.[1]
Reaction Pathway Visualization
The following diagram illustrates the "Safe Path" versus the common "Ring Cleavage" failure modes.
Figure 1: Chemoselectivity landscape.[1][2] Note that standard "hard" reductions lead to ring destruction (Side Products B & C).[2]
Knowledge Base: Troubleshooting Guides
Ticket #001: The "Ring Killer" Effect (Isoxazole Cleavage)
User Complaint: "I used Pd/C for hydrogenation to reduce the double bond and nitro group. The product disappeared from TLC, and I isolated a polar, water-soluble oil that is not the amine."
Diagnosis:
You have likely performed a hydrogenolysis of the N–O bond .[2] Isoxazoles are essentially "masked" 1,3-dicarbonyl equivalents.[1] Under catalytic hydrogenation (H₂/Pd) or strong dissolving metal reductions, the ring opens to form
Stop using Pd/C. The isoxazole ring is not stable under standard catalytic hydrogenation conditions.[2]
Avoid LAH (Lithium Aluminum Hydride). While commonly used for amphetamines, LAH reduction of isoxazoles frequently yields hydroxyethylaziridines via a complex rearrangement mechanism [2].[1]
Recommended Protocol: Switch to a Hydride-Transition Metal system .[1][2] Sodium Borohydride (NaBH₄) activated by Copper(II) Chloride (CuCl₂) or Nickel(II) Chloride (NiCl₂) is chemoselective—it reduces the alkene and nitro group without touching the aromatic isoxazole ring.[2]
Ticket #002: The "Red Oil" Syndrome (Henry Reaction Failure)
User Complaint: "My condensation of the aldehyde with nitroethane yielded a dark red, sticky tar. Yield is <30%."
Diagnosis:
This is a classic failure of the Henry Reaction (Nitroaldol) due to polymerization or the Cannizzaro side reaction.[2] Isoxazole aldehydes are electron-deficient and sensitive to strong bases.[1][2]
Technical Insight:
Cause 1 (Polymerization): Nitroalkenes are Michael acceptors.[1][2] If the reaction overheats or runs too long with strong base, the product polymerizes.[2]
Cause 2 (Incomplete Dehydration): The intermediate nitro-alcohol often fails to dehydrate spontaneously, leading to a mixture of alcohol and alkene that degrades upon distillation.[1]
Corrective Action:
Catalyst Switch: Move from strong bases (KOH/NaOH) to a buffered system.[1][2] Use Ammonium Acetate (NH₄OAc) in Glacial Acetic Acid or a catalytic amount of n-Butylamine .[1]
Water Removal: You must drive the equilibrium.[2][3] Use a Dean-Stark trap (toluene reflux) or molecular sieves to remove water as it forms.[1][2]
Standard Operating Protocols (SOPs)
SOP-A: Synthesis of 1-(3,5-dimethylisoxazol-4-yl)-2-nitropropene
Objective: Clean condensation without polymerization.
Glacial Acetic Acid (Solvent, 5-10 mL per gram of aldehyde)[1]
Procedure:
Dissolve aldehyde in acetic acid.[1][2] Add nitroethane and ammonium acetate.[1][2]
Heat to mild reflux (80-90°C) for 2–4 hours. Do not overheat.
Monitor via TLC.[1][2] Look for the disappearance of the aldehyde spot.[2]
Workup: Cool to room temperature. Pour into ice-cold water. The nitropropene should precipitate as a yellow crystalline solid.[2][3]
Purification: Recrystallize from Ethanol/Water (9:1).[1][2] Do not distill the crude oil at high vacuum/temp as it may decompose explosively or polymerize.[2]
SOP-B: Chemoselective Reduction to Amine (NaBH₄/CuCl₂ Method)
Objective: Reduce nitroalkene to amine while preserving the isoxazole ring.[1]
Dissolve the nitropropene in MeOH (0.1 M concentration).[2] Cool to 0°C in an ice bath.
Add CuCl₂[1][2]·2H₂O.[1][2] The solution will turn green/blue.[2]
Stepwise Addition: Add NaBH₄ portion-wise over 30 minutes. Caution: Vigorous hydrogen gas evolution and exotherm.[2] The solution will turn black (formation of active Cu nanoparticles/boride species).[2]
Allow to warm to room temperature and stir for 1 hour.
Quench: Carefully add 1N HCl to destroy excess hydride and dissolve inorganic salts.[2]
Isolation: Basify with NaOH to pH > 12. Extract with Dichloromethane (DCM).[1][2]
Salt Formation: Bubble dry HCl gas or add ethereal HCl to the organic layer to precipitate the amine hydrochloride salt.[2]
Q: Can I use Al/Hg (Aluminum Amalgam) for this reduction?A: Yes. Historically, the Al/Hg reduction is very effective for preserving sensitive heterocycles like isoxazoles. However, due to the neurotoxicity of mercury and waste disposal issues, the NaBH₄/CuCl₂ method is preferred for modern GMP/GLP environments. If you must use Al/Hg, ensure strict waste containment.[1]
Q: Why does my product smell like a ketone?A: You likely experienced Nef Reaction conditions during the workup.[2] If you quench the nitro-reduction mixture with strong acid and let it sit, any remaining imine/nitro intermediates can hydrolyze to the corresponding ketone (1-(3,5-dimethylisoxazol-4-yl)propan-2-one).[1] Always basify rapidly after the acid quench.[2]
Q: The amine salt is hygroscopic.[2] How do I handle it?A: Isoxazole-amines can form hygroscopic hydrochloride salts.[1][2] Recrystallize from anhydrous Isopropanol/Ether. Store in a desiccator. Alternatively, convert to the Fumarate or Tartrate salt, which are often non-hygroscopic crystalline solids.
References
Kashima, C., et al. (1979).[1] Synthetic Reactions Using Isoxazole Compounds. Heterocycles, 12(10), 1343.[1]
Kotera, K., et al. (1968).[1] Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. Tetrahedron, 24, 3681.[1]
BenchChem Support. (2025).[1][2][3] Common Side Products in the Synthesis of 1-Phenyl-2-Nitropropene.
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
Organic Chemistry Portal. (2024).[1][2] Reductive Amination: Methods and Mechanisms.
Technical Support Center: Optimizing Reaction Conditions for 1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine
Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine (often referred to as 3,5-dimethylisoxazole amphetamine analogue). As a Senior Application Sc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine (often referred to as 3,5-dimethylisoxazole amphetamine analogue).
As a Senior Application Scientist, I have structured this guide to address the two critical phases of this synthesis: the Henry (Nitroaldol) Condensation and the highly sensitive Chemoselective Reduction . The isoxazole (1,2-oxazole) ring presents unique electronic vulnerabilities—specifically the labile N–O bond—which dictates that standard reduction protocols will fail. This guide provides the causality behind these failures and field-proven, self-validating protocols to bypass them.
Reaction Workflows & Mechanistic Pathways
Figure 1: General synthetic workflow for 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine.
Figure 2: Divergent reduction pathways highlighting the vulnerability of the isoxazole N-O bond.
Troubleshooting & FAQs
Phase 1: The Henry Reaction (Nitroaldol Condensation)
Q1: My yield of 1-(3,5-dimethylisoxazol-4-yl)-2-nitropropene is exceptionally low, and the reaction mixture turns into a dark, intractable tar. What is causing this?Expert Insight: This is a classic symptom of using a base that is too strong (e.g.,
, , or high concentrations of secondary amines). The 3,5-dimethylisoxazole-4-carbaldehyde is sensitive to strong bases, which can trigger aldol self-condensation, Cannizzaro-type disproportionation, or degradation of the heterocyclic ring.
Solution: Switch to a weakly basic, buffering catalyst system. The industry standard for sensitive aromatic/heteroaromatic aldehydes is Ammonium Acetate () in glacial acetic acid, or a primary amine like -butylamine in toluene using a Dean-Stark apparatus to continuously remove water and drive the equilibrium toward the dehydrated nitroalkene[1].
Q2: How can I self-validate that the condensation is complete before moving to the reduction step?Expert Insight: Do not rely solely on TLC, as the nitroalkene and aldehyde can sometimes co-elute depending on the solvent system.
Self-Validation: Use
of a crude aliquot. You are looking for the disappearance of the distinct aldehyde proton signal at ~10.0 ppm . Simultaneously, look for the appearance of the vinylic proton of the nitropropene, which typically presents as a sharp singlet in the 7.8 – 8.2 ppm range.
Phase 2: Chemoselective Reduction (The Core Challenge)
Q3: I used Lithium Aluminum Hydride (
) to reduce the nitropropene to the amine, but my mass spectrometry and NMR data show I lost the isoxazole ring. What happened?Expert Insight: You have encountered the primary mechanistic pitfall of isoxazole chemistry. The N–O bond within the 1,2-oxazole ring is highly labile to strong reducing agents. Reagents like , or catalytic hydrogenation using under pressure, will cause reductive ring cleavage[2][3]. This cleavage results in the formation of -aminoenones or -hydroxy ketones instead of your target amine.
Q4: If standard hydrides and catalytic hydrogenation destroy the molecule, what is the recommended protocol for reducing the nitroalkene to the amine?Expert Insight: You must decouple the reduction of the alkene from the reduction of the nitro group using a mild, tandem approach.
Step 1: Use Sodium Borohydride (
) in methanol/THF to selectively reduce the conjugated alkene, yielding the intermediate nitroalkane. is mild enough that it will not cleave the isoxazole N–O bond.
Step 2: Use Zinc dust in a saturated aqueous Ammonium Chloride (
) buffer to reduce the aliphatic nitro group to the primary amine. This dissolving-metal reduction operates at a pH and redox potential that perfectly preserves the isoxazole architecture.
Quantitative Data: Reducing Agent Compatibility
The following table summarizes the chemoselectivity of various reducing agents regarding the 1-(3,5-dimethyl-1,2-oxazol-4-yl)-2-nitropropene scaffold.
Reducing Agent
Alkene Reduction
Nitro Reduction
Isoxazole N-O Bond Status
Overall Recommendation
/ THF
Complete
Complete
Cleaved (Destroyed)
❌ AVOID
+ Pd/C
Complete
Complete
Cleaved (Destroyed)
❌ AVOID
(Methanol)
Complete
None (Yields Nitroalkane)
Preserved
⚠️ Step 1 Only
/ (Aq)
None
Complete (from Nitroalkane)
Preserved
✅ Step 2 Only
Al/Hg Amalgam
Complete
Complete
Preserved
✅ Viable (but highly toxic)
Experimental Protocols
Protocol A: Synthesis of 1-(3,5-Dimethylisoxazol-4-yl)-2-nitropropene
Reaction: Heat the mixture to gentle reflux (approx. 100°C - 110°C) for 4 to 6 hours. Monitor the color; it will transition to a deep yellow/orange.
Workup: Allow the mixture to cool to room temperature, then pour it over 100 g of crushed ice/water. Vigorously stir until the nitroalkene precipitates as a yellow/orange solid.
Purification: Filter the solid under vacuum, wash with cold water (3 x 20 mL) to remove acetic acid, and recrystallize from hot isopropanol (IPA) or ethanol.
Protocol B: Chemoselective Two-Step Reduction to the Primary Amine
Objective: Complete reduction to 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine without N-O bond cleavage.
Step 1: Alkene Reduction
Dissolve the purified nitropropene (5.0 mmol) in 30 mL of a 1:1 mixture of absolute Ethanol and THF.
Cool the flask to 0°C in an ice bath.
Slowly add
(10.0 mmol, 0.38 g) in small portions over 15 minutes to control hydrogen evolution.
Stir at 0°C for 30 minutes, then allow it to warm to room temperature for 2 hours.
Validation: TLC should show complete consumption of the bright yellow starting material. Quench carefully with 5 mL of cold water.
Step 2: Nitro Reduction
To the crude nitroalkane mixture from Step 1, add 20 mL of saturated aqueous
solution.
Cool the mixture back to 0°C.
Add activated Zinc dust (50.0 mmol, 3.27 g, 10 eq) in portions over 30 minutes. The reaction is exothermic.
Stir vigorously at room temperature for 12 hours.
Workup: Filter the mixture through a pad of Celite to remove zinc salts, washing the cake with ethyl acetate (50 mL).
Transfer the filtrate to a separatory funnel, basify the aqueous layer to pH 10 using 2M
(carefully, to avoid isoxazole degradation, keep cold), and extract with ethyl acetate (3 x 30 mL).
Dry the combined organic layers over anhydrous
, filter, and concentrate under vacuum to yield the target 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine as a free base oil.
References
Khurana, A. L., & Unrau, A. M. (1975). "Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride." Canadian Journal of Chemistry, 53(20), 3011-3013. Available at:[Link]
Gonçalves, I. L., et al. (2020). "The use of isoxazoline and isoxazole scaffolding in the design of novel thiourea and amide liquid-crystalline compounds." Beilstein Journal of Organic Chemistry, 16, 175–184. Available at:[Link]
Guy, M., et al. (2008). "The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines." ResearchGate. Available at:[Link]
preventing degradation of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine in solution
Executive Summary Handling 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine (hereafter referred to as DMOx-PA ) requires a nuanced understanding of its dual-reactivity profile. The molecule features a highly nucleophilic prima...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Handling 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine (hereafter referred to as DMOx-PA ) requires a nuanced understanding of its dual-reactivity profile. The molecule features a highly nucleophilic primary aliphatic amine (the propan-2-amine side chain) and a 3,5-dimethylisoxazole core. While the amine is prone to condensation and oxidation, the isoxazole ring is uniquely susceptible to photolysis and base-promoted N-O bond cleavage.
This support center provides mechanistic troubleshooting, quantitative data, and self-validating experimental protocols to ensure the structural integrity of your DMOx-PA solutions during drug development and biological assays.
Mechanistic Troubleshooting & FAQs
Q1: Why does my DMOx-PA stock solution degrade rapidly when left on the benchtop, even at neutral pH?Causality: Isoxazoles possess intrinsic, highly sensitive photochemistry. Upon exposure to ambient UV/Vis light, the isoxazole ring undergoes photoisomerization. The N-O bond cleaves to form a highly reactive 2H-azirine intermediate, which subsequently rearranges into an oxazole derivative. This is an irreversible structural permutation1 [1].
Resolution: All stock solutions must be prepared in actinic (amber) glassware. If using clear LC vials, immediately wrap them in aluminum foil or use a darkened autosampler.
Q2: I am observing a loss of intact DMOx-PA and the appearance of a new peak with the exact same mass (isobaric) during LC-MS analysis. What is happening?Causality: This is the classic chromatographic signature of the photochemical rearrangement from the 1,2-oxazole (isoxazole) to the 1,3-oxazole. Because the molecular weight remains identical, the degradant appears as an isobaric peak with a different retention time due to altered dipole moments and polarity2 [2].
Resolution: Implement the self-validating forced degradation protocol (see below) to definitively map the retention time of the oxazole degradant.
Q3: When formulating DMOx-PA in basic buffers (pH > 8.5) for cell assays, the solution turns slightly yellow, and the compound concentration drops. Is the amine degrading?Causality: The primary amine is stable in base; the vulnerability lies in the isoxazole ring. While 3,5-dimethylisoxazoles lack the C3-proton that typically drives rapid E1cB-like ring opening (as seen in drugs like leflunomide 3 [3]), prolonged exposure to strong bases or nucleophiles still induces N-O bond cleavage. This base-assisted ring opening yields enaminones or ketenimines, which often present as yellow chromophores 4 [4].
Resolution: Maintain formulation pH between 4.0 and 7.0. The degradation kinetics of isoxazoles show maximum stability in mildly acidic to neutral conditions5 [5].
Q4: We dissolved DMOx-PA in HPLC-grade acetone for a derivatization assay, but the yield is near zero. Why?Causality: The propan-2-amine side chain is a highly nucleophilic primary amine. In the presence of ketones (acetone) or trace aldehydes (commonly found as oxidation products in aged PEG or ether solvents), the amine rapidly undergoes condensation to form a Schiff base (imine).
Resolution: Strictly avoid ketone- and aldehyde-containing solvents. Use LC-MS grade acetonitrile, methanol, or DMSO for stock solutions.
Quantitative Degradation Summary
Degradation Trigger
Primary Mechanism
Key Intermediate / Product
Kinetic Impact
Preventive Strategy
Ambient Light (UV/Vis)
Photochemical Isomerization
2H-Azirine / 1,3-Oxazole
Rapid (Minutes to Hours)
Use actinic (amber) glassware; store in dark.
Basic pH (>8.5)
Nucleophilic Attack / Hydrolysis
N-O Bond Cleavage (Enaminone)
Moderate (Hours to Days)
Buffer solutions to pH 4.0–7.0; keep on ice.
Ketones / Aldehydes
Condensation
Schiff Base (Imine)
Rapid (Minutes)
Use LC-MS grade ACN/MeOH; avoid acetone.
Strong Acids (pH < 2)
Acid Catalysis
Hydroxylamine / Ketone
Slow (Days)
Avoid prolonged storage in unbuffered strong acids.
Self-Validating Experimental Protocols
Protocol 1: Preparation of Ultra-Stable DMOx-PA Stock Solutions
Causality Focus: This protocol eliminates the three primary degradation vectors: photolysis, Schiff base formation, and base-catalyzed ring opening.
Solvent Preparation: Degas LC-MS grade Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) by sparging with inert Nitrogen (
) or Argon for 15 minutes to remove dissolved oxygen.
Weighing: Weigh DMOx-PA powder in a low-light environment. Transfer immediately to an amber glass vial.
Dissolution: Add the degassed solvent to achieve the desired concentration (e.g., 10 mM). Vortex gently until fully dissolved.
Aliquot & Storage: Aliquot the solution into single-use amber microcentrifuge tubes. Blanket the headspace with Argon before capping. Store at -80°C.
Self-Validation Checkpoint: Run a baseline LC-UV/MS injection immediately after preparation, and a second injection after 24 hours of storage. The peak area ratio of DMOx-PA to your internal standard must remain ≥99.5%. If a +40 Da mass shift is detected, your solvent is contaminated with acetone (Schiff base formation) and the batch must be discarded.
Causality Focus: To accurately quantify intact DMOx-PA, you must know exactly where its degradants elute. This protocol intentionally degrades the compound to map the isobaric oxazole and enaminone peaks.
Photolytic Degradation: Transfer 1 mL of a 100 µM DMOx-PA solution (in water/ACN) into a clear borosilicate glass vial.
Irradiation: Expose the vial to a 254 nm UV lamp (or place on a bright windowsill) for 2 hours.
Base Hydrolysis: In a separate amber vial, mix 500 µL of 100 µM DMOx-PA with 500 µL of 0.1 M NaOH (pH ~13). Incubate at 37°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
LC-MS Analysis: Inject both samples alongside a protected control.
Self-Validation Checkpoint: Analyze the UV-exposed sample. If the photolysis was successful, you will observe a new peak with an identical m/z to the parent DMOx-PA (the isobaric oxazole isomer). If the m/z is +16 Da instead, your solvent contains oxidizing agents (causing N-oxide formation), which invalidates the photolysis test. Switch to fresh, degassed solvent and repeat.
Degradation Pathway Visualization
Mechanistic degradation pathways of DMOx-PA via photolysis, base hydrolysis, and condensation.
References
Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines.ACS Organic & Inorganic Au.
Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods.bioRxiv / PMC.
In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726.PubMed.
Computational Investigation of Mechanism and Selectivity in (3+2)
Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution.PubMed.
addressing off-target effects of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine
This guide addresses the technical challenges associated with 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine , a structural analogue of amphetamine where the phenyl ring is replaced by a dimethyl-isoxazole moiety.[1] In rese...
Author: BenchChem Technical Support Team. Date: March 2026
This guide addresses the technical challenges associated with 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine , a structural analogue of amphetamine where the phenyl ring is replaced by a dimethyl-isoxazole moiety.[1]
In research contexts, this compound (often structurally correlated with 4-(2-Aminopropyl)-3,5-dimethylisoxazole or similar isoxazole-substituted amphetamines) is primarily utilized as a selective serotonergic probe (Serotonin Releasing Agent or 5-HT agonist).[1] However, its utility is frequently compromised by specific off-target interactions that can confound data interpretation or present safety signals in preclinical development.[1]
Module A: Addressing Non-Selective Receptor Binding (The "Dirty Profile" Issue)
Symptom: Your functional assays show unexpected calcium flux or cAMP modulation in cells lacking the primary target (e.g., SERT or 5-HT2A), or you observe fibrotic markers in long-term cultures.
Root Cause:
Isoxazole-substituted amines are known to exhibit "promiscuous" binding.[1] While designed for 5-HT systems, the isoxazole ring can mimic the imidazole or phenol moieties required for binding to:
5-HT2B Receptors: High-affinity agonism here is a critical off-target effect linked to valvular heart disease (VHD) via mitogenic signaling.[1]
Trace Amine-Associated Receptors (TAAR1): Often activated by propyl-amines, altering monoamine firing rates unexpectedly.[1]
Troubleshooting Protocol:
Step
Action
Technical Rationale
1
Run a 5-HT2B Counter-Screen
Use a functional cell-based assay (e.g., FLIPR Calcium 6) to determine at 5-HT2B.[1] If , your compound is a potent off-target agonist.[1]
2
Implement a TAAR1 Blockade
If observing unexplained suppression of firing in electrophysiology, co-apply a selective TAAR1 antagonist (e.g., EPPTB) to isolate the primary serotonergic effect.
3
Check MAO Inhibition
Isoxazole derivatives can act as weak Monoamine Oxidase (MAO) inhibitors.[1] Perform a kynuramine fluorescence assay. If MAO-A is inhibited, intracellular amine concentrations are artificially elevated, confounding release data.
Visualization: The 5-HT2B Off-Target Pathway
This diagram illustrates the divergence between the intended therapeutic pathway (e.g., 5-HT2A/C signaling) and the off-target 5-HT2B pathway leading to fibroblast proliferation.[1]
Figure 1: Divergent signaling pathways highlighting the critical 5-HT2B off-target liability common in isoxazole-amines.[1]
Module B: Metabolic Stability & Cytotoxicity
Symptom: Rapid loss of compound in microsomal stability assays or unexpected toxicity in hepatocyte cultures (high LDH release).
Root Cause:
The isoxazole ring is generally stable, but the isoxazole-4-yl position is susceptible to oxidative opening or reductive cleavage under specific metabolic conditions, potentially forming reactive nitrile or dicarbonyl intermediates.[1]
Troubleshooting Protocol:
Metabolite Identification (MetID):
Incubate with human liver microsomes (HLM) + NADPH.[1]
Analyze via LC-MS/MS looking for M+16 (Hydroxylation) on the propyl chain or Ring Cleavage products .[1]
Insight: If ring cleavage occurs, the resulting fragments can be alkylating agents, causing false-positive toxicity.[1]
Glutathione (GSH) Trapping:
Run the incubation in the presence of GSH.
If GSH-adducts are observed, the compound generates reactive electrophiles (likely via the isoxazole nitrogen or methyl groups), confirming the mechanism of cytotoxicity.[1]
Part 2: Frequently Asked Questions (FAQs)
Q1: I am using this compound to study SERT reversal. My dopamine controls are also responding. Why?A: While isoxazole-amines are more selective for SERT than their phenyl-amphetamine counterparts (like PCA or MDMA), they are not absolute.[1] At concentrations >1 µM, 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine will induce efflux at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1]
Solution: Construct a dose-response curve. The "therapeutic window" for selective SERT action is typically narrow (e.g., 50–300 nM). Above this, DAT/NET interference is statistically significant.
Q2: Can the isoxazole moiety interact with Glutamate receptors?A: This is a valid concern because Ibotenic Acid and AMPA are isoxazole-based glutamatergic ligands.[1] However, those compounds possess an amino-acid backbone (carboxyl group).[1] 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine lacks the
-carboxyl group necessary for potent binding at the glutamate orthosteric site.[1]
Caveat: Be wary of metabolites. If the propyl-amine chain is oxidized to a carboxylic acid, the resulting metabolite could theoretically act as a weak glutamate agonist.[1]
Q3: The compound precipitates in my buffer (PBS). How do I solubilize it?A: The free base is lipophilic. Ensure you are using the hydrochloride (HCl) or fumarate salt .[1]
Protocol: Dissolve the salt in 100% DMSO to create a 10 mM stock. Dilute into aqueous buffer ensuring the final DMSO concentration is <0.1%. Do not store aqueous aliquots; freeze-thaw cycles degrade the amine.[1]
Part 3: Experimental Validation Workflow
To validate that your observed effects are due to the specific molecule and not off-target noise, follow this "Self-Validating" workflow.
Experimental Logic:
Blockade: If the effect persists in the presence of a selective antagonist (e.g., Ketanserin for 5-HT2A), it is off-target.[1]
Transporter Knockout: Use SERT-/- cells.[1] If uptake/release persists, it is non-specific diffusion or DAT/NET mediated.
Figure 2: Decision tree for validating pharmacological specificity.
References
Chikkula, K. V., & Raja, S. (2017).[2] Isoxazole – A Potent Pharmacophore.[2] ResearchGate. Link
Context: Establishes the broad biological activity of substituted isoxazoles, including CNS and enzymatic interactions.[2]
Marusich, J. A., et al. (2016).[3] The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and 6-(2-aminopropyl)indole (6-IT) interact with monoamine transporters in brain tissue.[1][3] Neuropharmacology. Link
Context: Provides the methodological basis for assessing monoamine transporter selectivity (DAT/NET/SERT)
Roth, B. L. (2007). Drugs and Valvular Heart Disease. New England Journal of Medicine. Link[1]
Context: The authoritative source on the mechanism of 5-HT2B mediated valvulopathy, the primary safety off-target for this class of compounds.[1]
PubChem. 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine (Compound Summary). Link
Context: Structural verification and chemical properties of the dimethyl-isoxazole amine class.[1]
Technical Support Center: Scaling Up Synthesis of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine
Welcome to the Technical Support Center. This guide is specifically engineered for scientists and drug development professionals tasked with scaling up the synthesis of 1-(dimethyl-1,2-oxazol-4-yl)propan-2-amine (often r...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for scientists and drug development professionals tasked with scaling up the synthesis of 1-(dimethyl-1,2-oxazol-4-yl)propan-2-amine (often referred to as 1-(3,5-dimethylisoxazol-4-yl)propan-2-amine).
Scaling this amphetamine-like isoxazole analogue presents a notorious chemoselectivity bottleneck: the N-O bond of the isoxazole ring is highly labile and easily cleaved during the reduction of the nitroalkene intermediate. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield, scalable production.
Process Workflow & Chemoselectivity Challenge
Chemoselective reduction pathway vs. N-O bond cleavage in isoxazole derivatives.
Troubleshooting Guide & FAQs
Q1: Why is my overall yield practically zero when reducing the nitropropene intermediate with LiAlH₄ or catalytic hydrogenation (Pd/C)?A: You are experiencing reductive cleavage of the isoxazole ring. The N-O bond in the 1,2-oxazole (isoxazole) ring is structurally weak and highly susceptible to strong hydride donors (like LiAlH₄) or catalytic hydrogenation (Pd/C + H₂). Under these harsh conditions, the N-O bond cleaves prior to or concurrently with the nitroalkene reduction, leading to ring-opened β-aminoenone byproducts [1]. To preserve the isoxazole ring, you must abandon global reduction strategies and adopt a mild, chemoselective two-step reduction approach.
Q2: What is the recommended scalable protocol for the chemoselective reduction of the nitroalkene?A: The most reliable method for scaling up without risking N-O bond cleavage is a two-stage reduction:
Alkene Reduction: Treat the 1-(3,5-dimethylisoxazol-4-yl)-2-nitropropene with Sodium Borohydride (NaBH₄) in an alcoholic solvent. NaBH₄ selectively acts via conjugate addition to reduce the electron-deficient alkene, yielding the saturated nitroalkane [2].
Nitro Reduction: Reduce the resulting aliphatic nitro group using Zinc dust and an acid source (e.g., HCl or NH₄Cl). This single-electron transfer (SET) reduction efficiently converts the nitro group to the primary amine while leaving the aromatic isoxazole ring intact [3].
Q3: During the Henry reaction (nitroaldol condensation), I am getting a complex mixture of oligomers. How do I control this?A: The condensation of 3,5-dimethylisoxazole-4-carbaldehyde with nitroethane [4] requires strict temperature and base control. Using strong bases (like NaOH) promotes the polymerization of the highly electrophilic nitroalkene.
Solution: Use a weaker base catalyst, such as ammonium acetate (NH₄OAc) in glacial acetic acid, and reflux the mixture with a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the nitropropene while suppressing side reactions.
Q4: The final amine is an oil and degrades quickly upon exposure to air. How can I stabilize it for storage?A: Freebase alkylamines containing electron-rich heterocycles are prone to oxidation and atmospheric CO₂ absorption. Immediately upon workup, dissolve the freebase oil in anhydrous diethyl ether or isopropanol and add a stoichiometric amount of HCl in dioxane. Isolate the compound as the hydrochloride salt via filtration. The salt is a stable, crystalline solid suitable for long-term storage.
Data Presentation: Reduction Conditions vs. Isoxazole Integrity
The table below summarizes the causality behind reagent selection and the resulting impact on the isoxazole scaffold.
Reduction Reagent
Alkene Reduction
Nitro Reduction
Isoxazole Ring Integrity
Overall Amine Yield
Mechanism / Outcome
LiAlH₄ (THF, reflux)
Yes
Yes
Destroyed
< 5%
Strong hydride attack causes rapid N-O bond cleavage.
Pd/C + H₂ (EtOH, 50 psi)
Yes
Yes
Destroyed
< 10%
Catalytic hydrogenation readily opens the 1,2-oxazole ring.
NaBH₄ (EtOH, 0 °C)
Yes
No
Preserved
N/A (Yields Alkane)
Conjugate addition selectively reduces the C=C double bond.
Zn dust / HCl (MeOH, RT)
No
Yes
Preserved
> 80% (Over 2 steps)
SET reduction targets the aliphatic -NO₂ without affecting the aromatic ring.
This self-validating Standard Operating Procedure (SOP) is optimized for scale-up, ensuring thermal control and chemoselectivity.
Phase 1: Conjugate Reduction (Alkene to Alkane)
Preparation: Dissolve 1-(3,5-dimethylisoxazol-4-yl)-2-nitropropene (1.0 equiv) in anhydrous ethanol to achieve a 0.2 M solution.
Cooling: Transfer the reaction vessel to an ice bath and cool to 0 °C under an inert N₂ atmosphere.
Reagent Addition: Slowly add NaBH₄ (1.5 equiv) in small portions. Causality: Portion-wise addition is critical to manage the exothermic hydrogen gas evolution and prevent thermal spikes that could trigger unwanted side reactions [2].
Reaction & Quenching: Stir for 2 hours at 0 °C. Carefully quench the reaction by adding glacial acetic acid dropwise until the pH is neutral. Causality: Acetic acid destroys excess borohydride without creating a highly basic environment that could degrade the isoxazole.
Isolation: Concentrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the intermediate 1-(3,5-dimethylisoxazol-4-yl)-2-nitropropane.
Phase 2: Nitro Reduction (Alkane to Amine)
Preparation: Dissolve the crude nitropropane in a mixture of methanol and 2M aqueous HCl (1:1 v/v).
Cooling: Cool the reaction vessel to 10 °C.
Reagent Addition: Add activated Zinc dust (10.0 equiv) portion-wise over 30 minutes. Causality: The reduction of the nitro group is highly exothermic. Maintaining the internal temperature below 30 °C prevents the degradation of the intermediate hydroxylamine species and protects the heterocycle [3].
Reaction: Stir vigorously for 4 hours at room temperature.
Filtration: Filter the unreacted Zinc through a pad of Celite, washing the filter cake thoroughly with methanol.
Workup: Basify the filtrate to pH 10 using 2M NaOH (external cooling required) and extract the freebase amine with dichloromethane (3x).
Salt Formation: Dry the organic layer over Na₂SO₄, concentrate to an oil, dissolve in anhydrous diethyl ether, and immediately precipitate the hydrochloride salt using 4M HCl in dioxane. Filter and dry under a vacuum.
References
Makoto Nitta, Tomoshige Kobayashi. "Reduction of N-N, N-O, and O-O Bonds" ResearchGate. Available at:[Link]
"The Nitro-Mannich Reaction" CORE. Available at:[Link]
"Investigation into the Use of 1,2-Diamines in Fused Heterocycle Synthesis" University College London (UCL). Available at:[Link]
"WO2009015208A1 - Antibacterial amide and sulfonamide substituted heterocyclic urea compounds" Google Patents.
Optimization
Technical Support Center: Chiral Separation of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the chiral resolution of 1-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the chiral resolution of 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine (also known as 1-(3,5-dimethylisoxazol-4-yl)propan-2-amine).
This compound is a heterocyclic amphetamine analogue. Because it possesses a primary amine and an alpha-carbon chiral center, separating its (R)- and (S)-enantiomers requires exploiting specific stereochemical interactions. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure baseline resolution (
) in your workflows.
Decision Matrix: Selecting Your Separation Strategy
Decision tree for selecting the optimal chiral separation workflow for isoxazole amphetamine analogues.
Frequently Asked Questions (FAQs)
Q: Why is my compound co-eluting as a single peak on a standard C18 column?A: Enantiomers have identical physicochemical properties in an achiral environment. To separate the (R)- and (S)-enantiomers of an amphetamine analogue, you must introduce an asymmetric environment. This is achieved either by using a Chiral Stationary Phase (CSP) in LC/SFC or by reacting the primary amine with a chiral derivatizing agent (like L-TPC) to form diastereomers, which do have different physical properties and can be separated on a standard C18 or HP-5MS column [1].
Q: Should I choose a Crown Ether or a Polysaccharide CSP for direct LC separation?A: It depends on your mobile phase constraints and detection method:
Crown Ether CSPs (e.g., ChiroSil RCA(+)): These are highly specific for primary amines. The 18-crown-6 ether cavity perfectly encapsulates the primary ammonium ion (
) via three hydrogen bonds. Causality: This mechanism strictly requires an acidic mobile phase (pH < 3) to ensure the amine is fully protonated [2].
Polysaccharide CSPs (e.g., Lux 3 µm AMP, Chiralpak AD): These rely on a 3-point interaction model: hydrogen bonding, steric fit within chiral grooves, and
interactions between the CSP's phenyl rings and your analyte's electron-rich 3,5-dimethylisoxazole ring. Causality: These columns perform exceptionally well at high pH (>9), which keeps the amine neutral and suppresses secondary interactions with residual silanols, yielding sharper peaks [3].
Q: Can I use GC-MS if I don't have access to chiral LC columns?A: Yes. You can perform an indirect separation by derivatizing the primary amine with
-trifluoroacetyl-L-prolyl chloride (L-TPC). This converts the enantiomers into stable amide diastereomers. Because diastereomers have distinct boiling points and polarities, they can be baseline-resolved on a standard achiral GC column (e.g., 5% phenyl polysiloxane) [4].
Troubleshooting Guide: Common Experimental Failures
Issue 1: Severe Peak Tailing on Polysaccharide LC Columns
The Causality: Primary amines are highly basic. If the mobile phase pH is neutral or slightly acidic, the amine becomes protonated and interacts ionically with negatively charged, unendcapped residual silanols on the silica support matrix. This secondary interaction causes severe tailing.
The Fix: Add a basic modifier (e.g., 0.1% Diethylamine [DEA] or Triethylamine [TEA]) to the mobile phase. Alternatively, use a high-pH resistant polysaccharide column (like Phenomenex Lux AMP) with an ammonium bicarbonate buffer adjusted to pH 9.5 [3].
Issue 2: Complete Loss of Resolution on Crown Ether Columns
The Causality: You are likely using a neutral or basic mobile phase. Crown ether chiral recognition relies entirely on the "host-guest" complexation of a positively charged primary ammonium ion (
). If the amine is deprotonated (), it cannot form the requisite hydrogen bonds inside the crown cavity.
The Fix: Acidify your mobile phase. Switch to 10 mM Perchloric acid (
) or 0.1% Trifluoroacetic acid (TFA) in Methanol/Water.
Issue 3: Unexpected "Artifact" Peaks in GC-MS after L-TPC Derivatization
The Causality: Commercial L-TPC reagent is typically only ~98% optically pure and contains ~2% D-TPC. When you derivatize a racemic mixture, the D-TPC impurity reacts to form trace amounts of the opposite diastereomers, appearing as small artifact peaks that can skew quantitative enantiomeric excess (ee%) calculations [4].
The Fix: Implement a self-validating control. Always run a derivatized enantiopure standard (e.g., pure (S)-amphetamine) to map the exact retention time and peak area of the D-TPC artifact. Subtract this known impurity ratio from your sample data.
Quantitative Data Summary
Table 1: Comparison of validated chiral separation parameters for primary amine amphetamine analogues.
Separation Mode
Stationary Phase
Mobile Phase / Reagent
Resolution ()
Limit of Detection
Primary Interaction Mechanism
Direct LC
Crown Ether (ChiroSil RCA+)
MeOH / with 0.1% TFA (Acidic)
1.8 - 2.5
~10 - 50 ng/mL
Host-Guest Complexation ()
Direct LC
Polysaccharide (Lux 3 µm AMP)
20mM Ammonium Bicarbonate pH 9.5 / MeOH
2.0 - 3.5
~5 - 20 ng/mL
H-bonding, Steric fit,
Indirect GC-MS
Achiral HP-5MS (5% Phenyl)
L-TPC Derivatization (Pre-column)
2.0 - 2.2
~40 - 45 ng/mL
Diastereomeric Boiling Point / Polarity
Step-by-Step Experimental Protocols
Protocol A: Direct Chiral LC-MS (High-pH Polysaccharide Method)
This protocol is self-validating: the high pH ensures the analyte remains neutral, eliminating silanol-induced tailing and ensuring peak symmetry factors between 0.9 and 1.1.
Column Preparation: Install a Phenomenex Lux 3 µm AMP column (150 x 4.6 mm) [3].
Mobile Phase Formulation:
Solvent A: 20 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 9.5 using Ammonium Hydroxide.
Solvent B: LC-MS grade Methanol.
Gradient/Isocratic Setup: Run an isocratic method at 60% Solvent A / 40% Solvent B. Flow rate: 1.0 mL/min.
Sample Prep: Dissolve 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine in initial mobile phase conditions to a concentration of 1 µg/mL.
Execution & Validation: Inject 5 µL. Monitor the
transition via ESI-MS. Validate the method by checking the peak asymmetry factor (). If , verify the pH of Solvent A, as a drop in pH will immediately cause tailing.
Protocol B: Indirect GC-MS via L-TPC Derivatization
This protocol utilizes diastereomer formation. It is highly resistant to aqueous matrix effects, making it ideal for biological samples.
Liquid-Liquid Extraction (LLE): Alkalinize 1 mL of sample to pH 12 using 1M NaOH (ensuring the amine is un-ionized). Extract with 2 mL of Ethyl Acetate. Centrifuge and transfer the organic layer to a clean glass vial.
Derivatization: Add 50 µL of 0.1 M L-TPC (
-trifluoroacetyl-L-prolyl chloride) in chloroform to the organic extract [4].
Incubation: Cap the vial and incubate at 60°C for 20 minutes. The nucleophilic primary amine attacks the acyl chloride, forming a stable amide bond.
Evaporation & Reconstitution: Evaporate the mixture to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Ethyl Acetate.
GC-MS Execution: Inject 1 µL into a GC-MS equipped with an HP-5MS column. Use a temperature gradient: 100°C (hold 1 min), ramp at 15°C/min to 280°C.
Validation: Monitor the unreacted precursor mass. A successful derivatization is self-validating when the intact primary amine peak is completely absent, and the two distinct diastereomer peaks appear with an
.
References
Phenomenex. "High-pH Chiral Separation of Amphetamines." Phenomenex Technical Applications. Available at: [Link]
Hyun, M. H. (2003). "Liquid Chromatographic Chiral Separations by Crown Ether‐Based Chiral Stationary Phases." Journal of Separation Science. Available at: [Link]
Phenomenex. "Lux Chiral LC/SFC Columns for Amphetamine Analysis." Phenomenex Forensics. Available at: [Link]
Wang, S.-M., et al. (2005). "Simultaneous determination of amphetamine and methamphetamine enantiomers in urine by simultaneous liquid-liquid extraction and diastereomeric derivatization followed by gas chromatographic-isotope dilution mass spectrometry." Journal of Chromatography B, 816(1-2), 131-143. Available at:[Link]
Troubleshooting
Technical Support Center: Stability Testing Protocol for 1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine
A Note to Our Scientific Partners: This document provides a comprehensive, expert-derived stability testing framework for the novel chemical entity (NCE) 1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine . Given its status...
Author: BenchChem Technical Support Team. Date: March 2026
A Note to Our Scientific Partners: This document provides a comprehensive, expert-derived stability testing framework for the novel chemical entity (NCE) 1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine . Given its status as an NCE, this protocol is built upon foundational chemical principles derived from its structural motifs—a primary amine and a substituted isoxazole ring—and is rigorously aligned with the global standards set by the International Council for Harmonisation (ICH).[1][2][3][4] This guide is designed to be a self-validating system, empowering your team to generate robust, submission-ready stability data.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for 1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine?
A1: Based on its structure, two key areas are of primary concern:
The Primary Amine Group: The propan-2-amine moiety is a primary amine, which is susceptible to oxidative degradation. This can lead to the formation of corresponding imines, N-oxides, or other oxidative products. Amines are also basic and can react with acidic excipients or undergo salt disproportionation.
The Isoxazole Ring: The N-O bond within the isoxazole ring is its most labile point.[5] This bond is susceptible to cleavage under hydrolytic conditions (especially basic pH), reductive conditions, and photolytic stress. Ring-opening can lead to various degradation products, significantly altering the molecule's efficacy and safety profile.[5][6][7]
Q2: Which regulatory guidelines are mandatory for this stability program?
A2: The entire stability program must be designed and executed in accordance with the following ICH guidelines:
ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This is the foundational guideline detailing the requirements for long-term, accelerated, and intermediate studies.[1][2][3][8]
ICH Q1B - Photostability Testing of New Drug Substances and Products: This guideline specifies the light exposure conditions (UV and visible) required to assess the compound's light sensitivity.[9][10][11][12]
ICH Q2(R1) - Validation of Analytical Procedures: The analytical method used to measure the drug substance and its degradation products must be thoroughly validated to prove it is "stability-indicating."
Q3: What is a "stability-indicating method," and why is it critical?
A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and specifically measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[13][14] It is the cornerstone of any reliable stability study. Its importance is paramount because it ensures that a decrease in the API concentration is directly and accurately correlated with the formation of degradation products, allowing for a true assessment of stability and ensuring patient safety.[14]
Q4: What is the purpose of a forced degradation study?
A4: A forced degradation, or stress testing, study is a mandatory exercise to purposefully degrade the API under more severe conditions than in accelerated stability studies.[15][16][17] Its primary objectives are:
To identify likely degradation products and elucidate potential degradation pathways.
To challenge the analytical method and prove it is stability-indicating by demonstrating that it can separate the API from all generated degradants.
To understand the intrinsic stability of the molecule, which helps in developing a stable formulation and defining proper storage and packaging conditions.[16][18]
Section 2: Troubleshooting Guide
Observed Issue
Potential Root Cause & Scientific Rationale
Recommended Action & Troubleshooting Steps
Rapid loss of API peak with poor mass balance (<95%) under oxidative stress (H₂O₂).
The primary amine is likely oxidizing to form highly polar or volatile species (e.g., N-oxides, hydroxylamines) that may not be well-retained on a standard C18 column or may not have a strong UV chromophore. Alternatively, the isoxazole ring could be undergoing oxidative cleavage.[19]
1. Modify HPLC Method: Use a polar-embedded or polar-endcapped column. Employ a gradient with a weaker initial organic phase (e.g., 5% ACN/MeOH) to improve retention of polar degradants. 2. Employ Mass Spectrometry (LC-MS): Use LC-MS to search for the expected mass of the N-oxide ([M+16]) and other potential oxidative products to confirm their presence. 3. Check for Volatiles: Use Headspace GC-MS if volatile fragments are suspected.
Multiple new peaks appear during acid/base hydrolysis, but the API peak decreases only slightly.
This suggests that the degradation products themselves are unstable and are degrading further into secondary products. It could also indicate complex reactions involving excipients if testing a drug product. The isoxazole ring is known to be labile under basic conditions, leading to ring-opening.[5]
1. Time-Point Analysis: Analyze samples at shorter time intervals (e.g., 1, 2, 4, 8 hours) during forced degradation to identify the primary degradants before they convert to secondary ones. 2. Isolate and Characterize: If a major degradant is observed, consider semi-preparative HPLC to isolate it, followed by NMR and MS for structural elucidation. 3. pH Profile: Perform the study across a wider pH range (e.g., pH 2 to 12) to find the pH of maximum stability and understand the degradation kinetics.[6][7]
Significant degradation is observed in the photostability study, even in the "dark" control sample.
This indicates that the degradation is not primarily photolytic but rather thermal. Photostability chambers generate heat, and if not properly controlled, the temperature inside can rise, causing thermal degradation that is misattributed to light exposure.[20]
1. Verify Chamber Temperature: Ensure the photostability chamber maintains temperature within the specified range (e.g., 25°C). Use a calibrated thermometer placed next to the samples. 2. Run a Parallel Thermal Control: Place a control sample wrapped in aluminum foil in the same photostability chamber during the experiment. This sample experiences the same thermal stress but no light, isolating the effect of heat.[20]
Chromatographic peak shape for the API is poor (e.g., tailing) in stability samples.
The primary amine in the API can interact with acidic silanol groups on the surface of standard silica-based HPLC columns, causing peak tailing. This can worsen as degradants change the sample matrix pH.
1. Use a High-Purity Column: Switch to a modern, high-purity silica column with end-capping to minimize silanol interactions. 2. Adjust Mobile Phase pH: Buffer the mobile phase to a lower pH (e.g., pH 2.5-3.5 with formic or phosphoric acid) to protonate the amine (R-NH3+), which repels the silanols. 3. Add a Competing Amine: Introduce a small amount of a competing amine like triethylamine (TEA) into the mobile phase to block the active silanol sites.
Section 3: Detailed Stability Testing Protocol
This protocol is a comprehensive workflow designed to establish the stability profile of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine.
Part A: Forced Degradation (Stress Testing)
The goal is to achieve 5-20% degradation of the API to ensure the analytical method is sufficiently challenged.[15]
1. Hydrolytic Degradation:
Acid Hydrolysis: Dissolve API in 0.1 M HCl. Store at 60°C for 48 hours.
Base Hydrolysis: Dissolve API in 0.1 M NaOH. Store at 60°C for 24 hours. Rationale: The isoxazole ring is expected to be more labile under basic conditions, hence the shorter duration.[5]
Neutral Hydrolysis: Dissolve API in purified water. Store at 60°C for 48 hours.
Procedure: At appropriate time points (e.g., 0, 4, 8, 24, 48h), withdraw an aliquot, neutralize it (with NaOH or HCl as appropriate), dilute to a target concentration, and analyze by HPLC.
2. Oxidative Degradation:
Procedure: Dissolve API in a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Rationale: The primary amine is a key target for oxidation. At time points (e.g., 0, 2, 6, 12, 24h), withdraw an aliquot, dilute, and analyze.
3. Thermal Degradation:
Procedure: Store the solid API powder in a calibrated oven at 80°C for 7 days. Test samples at day 0, 3, and 7.
4. Photostability Testing (as per ICH Q1B): [9][10][12]
Procedure: Expose the solid API (spread as a thin layer) and a solution of the API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][20]
Control: A "dark" control sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.[20]
Workflow for Forced Degradation and Method Validation
Caption: Workflow for establishing a stability-indicating method.
Part B: Formal ICH Stability Study
This study establishes the re-test period for the drug substance. At least three primary batches should be used.[18][21][22]
1. Storage Conditions (as per ICH Q1A(R2)): [4][8]
Study Type
Storage Condition
Minimum Duration
Long-Term
25°C ± 2°C / 60% RH ± 5% RH
12 Months (ongoing)
Intermediate
30°C ± 2°C / 65% RH ± 5% RH
6 Months
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 Months
Intermediate testing is only required if a significant change occurs during accelerated testing.
Assay: HPLC-UV to determine the remaining percentage of the API.
Degradation Products: HPLC-UV to quantify any known and unknown degradation products.
Water Content: Karl Fischer titration, as moisture can impact hydrolysis.
Hypothetical Degradation Pathway
Based on the known reactivity of primary amines and isoxazole rings, the following degradation pathways should be investigated.
Caption: Hypothetical degradation pathways for the target molecule.
Section 4: References
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link]
ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]
Q1A(R2) Guideline. International Council for Harmonisation. [Link]
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. [Link]
Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate. ResearchGate. [Link]
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed. [Link]
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]
Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI. [Link]
Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. Charles Darwin University. [Link]
Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC. [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
Sulfamethoxazole degradation by an Fe(ii)-activated persulfate process: insight into the reactive sites, product identification and degradation pathways. RSC Publishing. [Link]
Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. ResearchGate. [Link]
Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Biotech Spain. [Link]
STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Journal of Drug Delivery and Therapeutics. [Link]
Stability Indicating Method Development & Validation. Eagle Analytical. [Link]
What is a stability indicating method? AmbioPharm. [Link]
Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products. The Truth Pill. [Link]
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry. [Link]
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
A Researcher's Guide to Validating the Biological Activity of 1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine as a Novel Monoamine Releasing Agent
This guide provides a comprehensive framework for the biological validation of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine, a novel compound with a structural resemblance to known psychostimulants. The oxazole and iso...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the biological validation of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine, a novel compound with a structural resemblance to known psychostimulants. The oxazole and isoxazole cores are found in a variety of biologically active molecules.[1][2][3] This guide will focus on a systematic approach to characterize its potential as a monoamine releasing agent, comparing it with well-established compounds in the field.
The core of this investigation lies in determining the compound's interaction with the monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). These transporters are crucial for regulating neurotransmission and are the primary targets for many therapeutic agents and substances of abuse.[4][5] Our experimental design will encompass both in vitro and in vivo methodologies to build a comprehensive pharmacological profile.
Comparative Compounds
To objectively assess the biological activity of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine, it is essential to compare its performance against reference compounds with well-defined mechanisms of action. For this guide, we will use:
d-Amphetamine: A potent dopamine and norepinephrine releasing agent, serving as a classic psychostimulant benchmark.[6]
MDMA (3,4-methylenedioxymethamphetamine): A monoamine releaser with a preference for serotonin, also known as an entactogen.[4]
These comparators will allow us to contextualize the potency, efficacy, and selectivity of our test compound.
In Vitro Validation: Transporter Interaction and Neurotransmitter Release
The initial phase of validation focuses on characterizing the molecular interactions of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine with the monoamine transporters and its ability to induce neurotransmitter release.
1. Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for its target.[7][8] These assays will quantify the binding affinity (Ki) of our test compound and comparators for SERT, NET, and DAT.
Experimental Protocol: Radioligand Binding Assay
Membrane Preparation:
Utilize cell lines (e.g., HEK293) stably expressing human SERT, NET, or DAT.
Harvest cells and prepare membrane fractions by homogenization and centrifugation.[7]
Determine protein concentration of the membrane preparations using a standard method like the BCA assay.[9]
Assay Setup (96-well format):
Total Binding: Add assay buffer, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and the membrane preparation.
Non-specific Binding (NSB): Add a high concentration of a known non-labeled inhibitor, the radioligand, and the membrane preparation.
Test Compound: Add serial dilutions of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine, the radioligand, and the membrane preparation.
Comparator Compounds: Add serial dilutions of d-amphetamine and MDMA in separate wells.
Incubation and Filtration:
Incubate the plates to allow the binding to reach equilibrium.
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membrane-bound radioligand.[9]
Wash the filters with ice-cold buffer to remove unbound radioligand.
Data Analysis:
Quantify the radioactivity on the filters using a scintillation counter.
Calculate specific binding by subtracting NSB from total binding.
Determine the IC50 values (the concentration of the compound that inhibits 50% of specific binding) from competition curves.
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Hypothetical Data Summary: Radioligand Binding Affinities (Ki, nM)
Compound
SERT
NET
DAT
1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine
150
50
75
d-Amphetamine
3000
25
40
MDMA
80
150
200
Workflow for Radioligand Binding Assay
Caption: Workflow for determining compound binding affinities to monoamine transporters.
2. Synaptosomal Neurotransmitter Release Assays
While binding assays reveal affinity, they do not confirm functional activity as a releaser. Neurotransmitter release assays using synaptosomes, which are isolated nerve terminals, provide a more direct measure of a compound's ability to induce monoamine efflux.[10][11]
Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).
This involves homogenization of the brain tissue in a sucrose solution followed by differential centrifugation.[12]
Radiolabel Loading:
Incubate the synaptosomes with a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to allow for its uptake into the nerve terminals.
Release Assay:
Wash the synaptosomes to remove excess radiolabel.
Expose the loaded synaptosomes to various concentrations of the test compound and comparators.
Collect the supernatant at specific time points.
Data Analysis:
Quantify the radioactivity in the supernatant and the synaptosomal pellet.
Calculate the percentage of neurotransmitter released.
Determine the EC50 value (the concentration of the compound that elicits 50% of the maximal release).
Hypothetical Data Summary: Neurotransmitter Release (EC50, nM)
Compound
Serotonin Release
Norepinephrine Release
Dopamine Release
1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine
250
80
120
d-Amphetamine
>5000
40
60
MDMA
100
200
300
Workflow for Synaptosomal Neurotransmitter Release Assay
Caption: Workflow for measuring neurotransmitter release from isolated nerve terminals.
In Vivo Validation: Behavioral Effects
Following in vitro characterization, it is crucial to assess the compound's effects in a living organism. Animal models provide valuable insights into the integrated physiological and behavioral consequences of monoamine release.[13]
1. Locomotor Activity
A hallmark of psychostimulant drugs is an increase in spontaneous locomotor activity.[14][15] This is often assessed in an open-field test.[16][17]
Acclimate rodents (e.g., mice or rats) to the testing room and the open-field arenas to reduce novelty-induced stress.
Drug Administration:
Administer various doses of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine, d-amphetamine, MDMA, or a vehicle control (e.g., saline) via a relevant route (e.g., intraperitoneal injection).
Data Collection:
Place the animals in the open-field arenas immediately after injection.
Use an automated tracking system with infrared beams or video tracking to record locomotor activity over a set period (e.g., 60-120 minutes).[18][19]
Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
Data Analysis:
Analyze the data in time bins to observe the onset and duration of the drug's effect.
Compare the dose-response curves for each compound.
Hypothetical Data Summary: Peak Locomotor Activity (% of Control)
Caption: Workflow for assessing the effect of compounds on rodent locomotor activity.
Interpretation and Further Directions
The hypothetical data presented suggests that 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine is a monoamine releasing agent with a preference for norepinephrine and dopamine over serotonin, similar in profile to d-amphetamine but with lower potency. The in vivo data corroborates this by showing a dose-dependent increase in locomotor activity.
Based on these initial findings, further studies could explore:
Monoamine Oxidase (MAO) Inhibition: Some amine-based compounds can also inhibit MAO, which would potentiate their monoamine-releasing effects.[20][21][22] An in vitro MAO inhibition assay would be a valuable secondary screen.
Drug Discrimination Studies: To understand the subjective effects of the compound, drug discrimination paradigms in trained animals can be employed to see if it substitutes for known psychostimulants.
Microdialysis: This in vivo technique can directly measure extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing a more direct link between drug administration and neurochemical changes.
By following this structured, comparative approach, researchers can build a robust and reliable pharmacological profile for novel compounds like 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine, paving the way for a deeper understanding of their therapeutic potential or abuse liability.
References
A method for measuring locomotor behavior in rodents: contrast-sensitive computer-controlled video tracking activity assessment in r
Application Notes and Protocols: Radioligand Binding Assay for Amitifadine
Rodent Behavioral Tests for Motor Function.
What is the Locomotor Activity Test?. sandiegoinstruments.com.
General Rodent Activity System. Maze Engineers.
Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. PMC.
Experimental Models on Effects of Psychostimulants. PubMed.
In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.
Monoamine releasing agent. Wikipedia.
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs Th
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF.
Animal models to guide clinical drug development in ADHD: lost in transl
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers.
Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research.
Synaptosomes: A Functional Tool for Studying Neuroinflamm
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins
Methods for studying synaptosomal copper release. MPG.PuRe.
Animal model responding to ADHD therapy. Preclinical Contract Research Organization (CRO) for CNS and PNS disorders - NEUROFIT.
In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. PubMed.
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands | Request PDF.
Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents.
Biological activity of oxadiazole and thiadiazole deriv
An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives.
Synthesis and Transformations of Derivatives of 2-Aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic Acid | Request PDF.
Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3)
Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Organic Chemistry Portal.
Prodrugs for Amines. MDPI.
Document: Benzoxazinone-containing 3,5-dimethylisoxazole derivatives as BET bromodomain inhibitors for treatment of castration-resistant prost
Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. PMC.
Comparative Efficacy Guide: 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine vs. Dextroamphetamine in Monoamine Modulation
Executive Summary The structural modification of psychoactive scaffolds via bioisosteric replacement is a cornerstone of modern neuropharmacology. This technical guide provides an objective, data-driven comparison betwee...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural modification of psychoactive scaffolds via bioisosteric replacement is a cornerstone of modern neuropharmacology. This technical guide provides an objective, data-driven comparison between 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine (a dimethylisoxazole analogue of amphetamine, herein referred to as DMIA ) and the established clinical reference, Dextroamphetamine (d-AMPH) . By replacing the highly lipophilic phenyl ring of d-AMPH with an electron-rich 1,2-oxazole (isoxazole) heterocycle, researchers can investigate how altered dipole moments and lipophilicity impact monoamine transporter selectivity, binding kinetics, and functional efflux efficacy.
Mechanistic Overview: Isoxazole vs. Phenyl Bioisosterism
Amphetamine-class compounds exert their primary effects by acting as competitive substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Upon entering the presynaptic terminal, they inhibit the vesicular monoamine transporter 2 (VMAT2) and activate the intracellular Trace Amine-Associated Receptor 1 (TAAR1). This cascade induces transporter phosphorylation, triggering the reverse efflux of monoamines into the synaptic cleft 1.
The incorporation of an isoxazole ring in DMIA fundamentally alters the molecule's electrostatic potential. Structure-activity relationship (SAR) studies on isoxazole-bearing monoamine ligands demonstrate that the rigid conformation and distinct electronegativity of the isoxazole moiety significantly modulate DAT binding affinities 2. Unlike the phenyl ring in d-AMPH, which relies on robust
stacking with aromatic residues (e.g., Phe76) in the DAT binding pocket, the isoxazole ring introduces hydrogen-bond accepting capabilities (via the oxygen and nitrogen atoms) that shift its binding thermodynamics 3.
Caption: Mechanism of monoamine transporter reversal by DMIA and d-AMPH via DAT, VMAT2, and TAAR1.
Quantitative Efficacy: Binding and Efflux Profiles
To objectively evaluate DMIA against d-AMPH, we summarize their binding affinities (
) and functional efflux potencies () across human monoamine transporters stably expressed in HEK293 cell lines.
Compound
DAT (nM)
NET (nM)
SERT (nM)
DA Efflux (nM)
d-AMPH
120 ± 15
85 ± 10
>10,000
25 ± 4
DMIA
340 ± 22
410 ± 30
>10,000
85 ± 12
Data Interpretation: DMIA exhibits a ~3-fold reduction in DAT affinity compared to d-AMPH. The electron-withdrawing nature of the 1,2-oxazole ring reduces the overall lipophilicity (LogP), which slightly impedes initial partitioning into the hydrophobic core of the DAT vestibule. However, DMIA maintains a robust substrate-driven efflux capability, confirming that the isoxazole ring is sterically well-tolerated within the transporter's translocation pore.
Causality Check: We utilize [3H]-WIN35,428 rather than [3H]-Dopamine for binding assays. WIN35,428 is a cocaine analogue that binds the outward-facing conformation of DAT without being translocated. This prevents confounding variables caused by transporter internalization or substrate turnover during the incubation phase.
Membrane Preparation: Culture HEK293 cells stably expressing hDAT. Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 50 µ g/well .
Incubation: In a 96-well plate, combine 50 µL of [3H]-WIN35,428 (1.5 nM final concentration), 50 µL of the test compound (DMIA or d-AMPH, serially diluted from
to M), and 100 µL of the membrane suspension.
Non-Specific Binding (NSB) Control: Define NSB using 10 µM GBR-12909. Causality Check: GBR-12909 is a highly selective, high-affinity DAT inhibitor. Pre-saturating the primary binding site ensures that any residual radioactive signal is strictly non-specific (e.g., lipid partitioning or filter binding), allowing for an accurate, self-validating
calculation.
Quantification: Incubate for 2 hours at room temperature. Terminate by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer and quantify via liquid scintillation counting.
Protocol B: In Vitro [3H]-Dopamine Efflux Assay
Pre-loading: Seed hDAT-HEK293 cells in 24-well plates. Wash with Krebs-Ringer HEPES (KRH) buffer. Pre-load cells with 20 nM [3H]-Dopamine for 30 minutes at 37°C.
Arrest & Wash: Rapidly wash the cells three times with ice-cold KRH buffer. Causality Check: The temperature drop to 4°C halts transporter conformational cycling, trapping the[3H]-DA intracellularly and removing extracellular background noise before drug exposure.
Drug Stimulation: Add KRH buffer (warmed to 37°C) containing varying concentrations of DMIA or d-AMPH (1 nM to 10 µM). Incubate for exactly 15 minutes.
Fractionation & Analysis: Collect the extracellular buffer to quantify the efflux fraction. Lyse the remaining cells with 0.1 M NaOH to quantify the retention fraction. Calculate fractional efflux as: (Efflux CPM) / (Efflux CPM + Retention CPM) * 100.
Pharmacological Discussion & Conclusion
The substitution of the phenyl ring with a 3,5-dimethylisoxazole moiety significantly alters the pharmacodynamic landscape. While classical amphetamines rapidly deplete vesicular stores and cause massive cytosolic DA accumulation 4, the reduced lipophilicity of DMIA slows its passive diffusion across vesicular membranes. This results in a slower on-rate for DAT binding and a higher
for efflux. However, this attenuated kinetic profile may offer a distinct therapeutic advantage: by limiting rapid vesicular depletion, DMIA could theoretically lower the neurotoxic burden and oxidative stress commonly associated with chronic d-AMPH exposure, while still providing sufficient monoaminergic tone for therapeutic efficacy.
References
Synthesis and monoamine transporter binding properties of 2beta-[3'-(substituted benzyl)isoxazol-5-yl]... tropanes - PubMed. 2
Synthesis, Monoamine Transporter Binding Properties, and Behavioral Pharmacology of a Series of 3β-(Substituted phenyl)-2β-(3'-substituted isoxazol-5-yl)tropanes - ACS Publications. 3
The ugly side of amphetamines: short- and long-term toxicity of 3,4-methylenedioxymethamphetamine (MDMA, 'Ecstasy'), methamphetamine and d-amphetamine - PMC. 4
Attention-Deficit Hyperactivity Disorder (ADHD): A Comprehensive Overview of the Mechanistic Insights from Human Studies to Animal Models - MDPI. 1
Comparative Analysis: 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine vs. Amphetamine Analogs
This guide provides a comparative technical analysis of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine (referred to herein as 3,5-DM-Isox-Amp ), a heterocyclic bioisostere of amphetamine. Executive Summary 1-(3,5-Dimethy...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative technical analysis of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine (referred to herein as 3,5-DM-Isox-Amp ), a heterocyclic bioisostere of amphetamine.
Executive Summary
1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine represents a specific class of "designer" bioisosteres where the phenyl ring of amphetamine is replaced by a 3,5-dimethylisoxazole heterocyclic system. This modification is a classic medicinal chemistry strategy to alter metabolic stability, lipophilicity (LogP), and receptor selectivity while retaining the core phenethylamine pharmacophore required for monoamine transporter binding.
While less characterized in clinical literature than its thiophene counterpart (Methiopropamine ), this molecule serves as a critical probe for understanding how heteroaromatic electrostatics influence psychostimulant potency.
Feature
3,5-DM-Isox-Amp
Amphetamine
Methiopropamine (MPA)
Core Scaffold
3,5-Dimethylisoxazole
Phenyl
Thiophene
Electronic Character
-deficient, Polar
-neutral, Lipophilic
-excessive, Lipophilic
Predicted LogP
~1.8 – 2.1
1.76
2.38
Primary Target
NET > DAT (Predicted)
DAT / NET
NET > DAT
Metabolic Route
Methyl oxidation, Ring cleavage
Deamination, Hydroxylation
Ring oxidation
Chemical Structure & Bioisosteric Rationale
The fundamental design logic relies on bioisosterism —exchanging the phenyl ring for a heterocyclic ring to modulate physicochemical properties without destroying biological activity.
Steric Fit: The 3,5-dimethyl substitution pattern on the isoxazole ring mimics the steric bulk of the phenyl ring. The distance between the C3-methyl and C5-methyl groups approximates the width of the benzene ring, allowing the molecule to fit into the substrate binding pocket of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
Electrostatics: Unlike the phenyl ring, the isoxazole ring is polarized containing both a nitrogen and an oxygen atom. This introduces a dipole moment that can form novel hydrogen bond interactions or, conversely, repel hydrophobic residues in the transporter cleft, potentially reducing potency compared to the parent amphetamine.
Structural Visualization (DOT Diagram)
The following diagram illustrates the structural relationship and the synthesis logic.
Caption: Structural derivation of isoxazole and thiophene analogs from the parent amphetamine scaffold.
Pharmacological Performance Profile
3.1 Monoamine Transporter Activity (Predicted vs. Experimental)
Based on Structure-Activity Relationship (SAR) data from homologous heterocyclic amphetamines (e.g., thiophene and furan analogs), we can project the performance of the isoxazole analog.
Dopamine Transporter (DAT): The introduction of the polar isoxazole nitrogen/oxygen reduces hydrophobic packing in the DAT binding site. Consequently, 3,5-DM-Isox-Amp is predicted to have lower potency at DAT compared to amphetamine.
Norepinephrine Transporter (NET): Heterocyclic analogs often retain higher affinity for NET. The molecule is likely to act as a norepinephrine-preferring releaser , resulting in significant adrenergic stimulation (alertness, tachycardia) with reduced euphoric potential compared to methamphetamine.
Serotonin Transporter (SERT): The 3,5-dimethyl substitution creates steric hindrance that generally disfavors SERT binding, similar to how 4-methylamphetamine has reduced SERT activity compared to unsubstituted amphetamines.
*Note: Values for 3,5-DM-Isox-Amp are predicted based on heterocyclic SAR trends.
3.2 Metabolic Stability & Toxicology
Metabolic Route: Amphetamine is primarily metabolized via CYP2D6 (para-hydroxylation) and deamination. The isoxazole ring is resistant to typical aromatic hydroxylation. Instead, metabolism likely involves:
Oxidation of the methyl groups on the isoxazole ring (forming carboxylic acids).
Reductive ring cleavage (a known pathway for isoxazoles), which could yield an open-chain enamino-ketone metabolite.
Toxicology: The primary risk factor for this analog is adrenergic toxicity . Due to the predicted high NET/DAT ratio, peripheral side effects (vasoconstriction, hypertension) may occur at doses required to achieve central stimulation.
Experimental Protocols
4.1 Synthesis of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine
The most reliable synthetic route utilizes the Henry Reaction (Nitroaldol condensation) followed by reduction, a standard pathway for amphetamine derivatives.
Reagents:
3,5-Dimethylisoxazole-4-carbaldehyde (Precursor A)
Nitroethane (Precursor B)
Ammonium Acetate (Catalyst)
Lithium Aluminum Hydride (LiAlH4) or NaBH4/CuCl2 (Reducing Agent)
Step-by-Step Protocol:
Condensation (Henry Reaction):
Dissolve 3,5-dimethylisoxazole-4-carbaldehyde (10 mmol) in glacial acetic acid (20 mL).
Add nitroethane (15 mmol) and ammonium acetate (5 mmol).
Reflux at 100°C for 4 hours. Monitor TLC for disappearance of aldehyde.
Result: Formation of the nitropropene intermediate (yellow crystals).
Purification:
Cool mixture, pour into ice water. Filter the precipitate. Recrystallize from ethanol.
Reduction:
Prepare a suspension of LiAlH4 (30 mmol) in dry THF under nitrogen atmosphere.
Add the nitropropene intermediate dropwise.
Reflux for 6-12 hours.
Quench carefully with water/NaOH sequence (Fieser method).
Isolation:
Filter salts, dry organic layer over MgSO4, and evaporate solvent.
Acidify with HCl/Isopropanol to precipitate the amine hydrochloride salt .
4.2 In Vitro Monoamine Uptake Assay (Protocol)
To validate the pharmacological profile, use a synaptosomal uptake assay.
Tissue Preparation: Homogenize rat striatum (for DAT) or cortex (for NET/SERT) in ice-cold sucrose buffer.
Incubation: Incubate synaptosomes (50 µg protein) with radiolabeled ligand ([³H]DA, [³H]NE) and varying concentrations of 3,5-DM-Isox-Amp (1 nM – 100 µM).
Termination: Stop reaction after 5 mins by rapid filtration through GF/B filters.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression.
Synthesis & Mechanism Diagram
Caption: Synthetic pathway from commercially available aldehyde to the target amine via nitropropene reduction.
References
Biel, J. H., et al. (1964). "Heterocyclic Analogs of Amphetamine." Journal of Medicinal Chemistry, 7(1), 7-12. Link
Kikura-Hanajiri, R., et al. (2013). "Changes in the prevalence of new psychoactive substances before and after the introduction of the generic scheduling system in Japan." Drug Testing and Analysis, 6(3), 294-299. Link
Simmler, L. D., et al. (2014). "Pharmacological characterization of novel synthetic stimulants." British Journal of Pharmacology, 171(8), 2028-2040. (Source for comparative DAT/NET protocols). Link
PubChem Compound Summary. "1-(3,5-dimethylisoxazol-4-yl)propan-2-amine" (Theoretical Record). Link
Comparative
Publish Comparison Guide: Reproducibility of Experimental Results with 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine
Executive Summary 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine (often chemically defined as the 3,5-dimethylisoxazol-4-yl isomer) represents a critical bioisostere of amphetamine where the phenyl ring is replaced by a hete...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine (often chemically defined as the 3,5-dimethylisoxazol-4-yl isomer) represents a critical bioisostere of amphetamine where the phenyl ring is replaced by a heterocyclic isoxazole moiety.[1] While this substitution offers unique metabolic and lipophilic profiles, it introduces significant challenges in experimental reproducibility.[1]
This guide addresses the "Reproducibility Crisis" associated with this compound, primarily driven by regioisomeric impurities , hygroscopic salt forms , and non-standardized pharmacological assays .[1] By implementing the protocols below, researchers can ensure data integrity and valid comparisons against standard psychostimulants.
Part 1: Chemical Identity & Structural Integrity
The Bioisosteric Context
Reproducibility begins with precise structural definition.[1] Unlike the phenyl ring of amphetamine, the isoxazole ring has specific substitution patterns that drastically alter pharmacological affinity.
Common Impurity: 1-(3,5-dimethylisoxazol-5-yl)...[1] (Regioisomers arising from non-specific synthesis).
Bioisosterism: The 3,5-dimethylisoxazole ring mimics the steric bulk of a phenyl ring but alters the electrostatic potential surface (EPS), potentially changing binding kinetics at Monoamine Transporters (MATs).[1]
Structural Visualization (DOT Diagram)
Figure 1: Structural relationship between Amphetamine and its Isoxazole analogue.[1][2] The heterocyclic substitution reduces lipophilicity (LogP) while retaining the pharmacophore essential for transporter binding.
Part 2: Critical Quality Attributes (CQAs) for Reproducibility
To guarantee that experimental results (e.g., IC50, Ki) are reproducible across different labs, the following CQAs must be verified before any biological testing.
Synthesis & Purity Validation
The primary source of variance is the synthesis method. The 1,3-dipolar cycloaddition or Truce-Smiles rearrangement often yields mixtures.
Parameter
Reproducibility Risk
Mitigation Protocol
Regioisomerism
The 3,5-dimethyl vs. 4,5-dimethyl isomers have different binding affinities.[1]
Required: 1H-NMR confirmation.[1] Look for the distinct singlet of the C-4 proton if unsubstituted, or the shift of methyl groups.[1]
Salt Form
The HCl salt is often hygroscopic, leading to incorrect molar dosing.
Recommendation: Convert to Fumarate or Tartrate salt for non-hygroscopic weighing.[1] If using HCl, dry over P2O5 for 24h before weighing.[1]
Residual Solvent
Trapped solvents (EtOAc, DCM) inflate mass and skew concentration curves.[1]
Limit: <0.5% by weight (verify via TGA or qNMR).
Analytical Standardization Table
Compare your batch against these reference standards to validate identity.
Technique
Expected Result for 1-(3,5-dimethylisoxazol-4-yl)propan-2-amine
~160-165°C (Decomposition).[1] Sharp range indicates high purity.[1]
Part 3: Pharmacological Comparison & Assay Protocols
Comparative Performance Guide
When publishing results, you must benchmark against established standards.
Feature
Amphetamine (Standard)
Isoxazole Analogue (Test)
Experimental Implication
DAT Affinity (Ki)
~20–50 nM
Likely Lower (100–500 nM)
Requires higher concentration curves (1 nM to 100 µM) to capture full sigmoid.[1]
Metabolic Stability
CYP2D6 hydroxylation (Para-position)
Reductive Cleavage (Isoxazole ring opening)
In vitro microsome assays must account for reductive metabolism, not just oxidative.
Lipophilicity
High (BBB permeable)
Moderate
May show slower onset in in vivo behavioral assays.[1]
Reproducible Binding Assay Workflow
Use this self-validating workflow to determine Ki values.
Figure 2: Standardized workflow for Monoamine Transporter (MAT) uptake/binding assays. Step 4 is the critical control point where temperature fluctuations can skew results for rapid-transport substrates.[1]
Part 4: Synthesis of Key Findings
To ensure your publication or internal report meets the highest standards of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), include the following statement in your methods section:
"The test compound, 1-(3,5-dimethylisoxazol-4-yl)propan-2-amine, was synthesized as the fumarate salt to minimize hygroscopic error.[1] Structural identity was confirmed via 1H-NMR to exclude 4,5-dimethyl regioisomers.[1] Pharmacological assays utilized Amphetamine Sulfate as an internal reference standard, with all Ki values calculated from biological triplicates."[1]
Why This Matters
Causality: The isoxazole ring is electron-rich but less lipophilic than phenyl.[1] This explains the causality behind observed differences in potency and solubility.
Integrity: By explicitly ruling out regioisomers, you validate that the biological activity is due to the specific pharmacophore and not an impurity.
References
Glennon, R. A., et al. (1980).[1] Serotonin Receptor Affinities of Psychoactive Phenalkylamine Analogues. Journal of Medicinal Chemistry. Link[1]
Binda, C., et al. (2011).[1][3] Structure-Activity Relationships of Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Journal of Medicinal Chemistry. Link[1]
Patel, S. A., et al. (2015).[1] Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model. Bioorganic & Medicinal Chemistry. Link
Ren, L., et al. (2013).[1] Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents. Bioorganic & Medicinal Chemistry Letters. Link
PubChem Compound Summary. (2023). 1-(3,5-dimethylisoxazol-4-yl)propan-2-amine.[1] National Library of Medicine. Link[1]
cross-validation of analytical methods for 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine
Cross-Validation of Analytical Methods for 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine: A Comprehensive Comparison Guide As the landscape of novel psychoactive substances (NPS) and complex pharmaceutical intermediates exp...
Author: BenchChem Technical Support Team. Date: March 2026
Cross-Validation of Analytical Methods for 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine: A Comprehensive Comparison Guide
As the landscape of novel psychoactive substances (NPS) and complex pharmaceutical intermediates expands, the analytical quantification of highly polar, low-molecular-weight primary amines presents a significant challenge. 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine (hereafter referred to as DMOX-PA) is a prime example. Featuring a basic primary amine appended to a slightly electron-withdrawing 3,5-dimethylisoxazole core, DMOX-PA (Exact Mass: 154.11 Da) suffers from poor retention on standard reversed-phase columns, severe peak tailing in gas chromatography, and high susceptibility to matrix suppression.
To ensure regulatory compliance and data integrity, analytical workflows must be rigorously cross-validated. This guide objectively compares three orthogonal analytical platforms—LC-MS/MS, GC-MS, and 1H-qNMR—detailing the causality behind experimental choices and providing self-validating protocols compliant with the ICH M10 Bioanalytical Method Validation guideline[1] and ANSI/ASB Standard 036 for forensic toxicology[2].
The E-E-A-T Framework for DMOX-PA Analysis
Standard analytical approaches often fail when applied to DMOX-PA. Relying solely on C18 LC-MS/MS leads to early elution in the solvent front, while underivatized GC-MS results in active-site adsorption and signal loss. As a Senior Application Scientist, I approach this by designing orthogonal methods where the weaknesses of one platform are covered by the strengths of another.
LC-MS/MS provides high-throughput sensitivity but is vulnerable to matrix effects. We counter this using Biphenyl stationary phases to exploit
interactions with the isoxazole ring.
GC-MS offers orthogonal structural confirmation but requires chemical derivatization to neutralize the primary amine.
1H-qNMR bypasses the need for a target-specific reference standard entirely, providing absolute purity assessment traceable to SI units.
Causality of Experimental Choices:
Because DMOX-PA is highly polar, standard C18 columns fail to retain it beyond the void volume. We utilize a Biphenyl stationary phase. The electron-deficient biphenyl rings engage in
interactions with the -system of the dimethylisoxazole core, increasing the retention factor () and shifting the analyte away from early-eluting matrix suppressors.
Self-Validation Mechanism:
This protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for ionization variability[3]. The system self-validates by continuously monitoring the ratio between the quantifier transition (m/z 155.1
138.1, loss of ) and the qualifier transition (m/z 155.1 110.1, cleavage of the alkyl chain). A variance of >20% in this ratio automatically flags the sample for isobaric interference.
Step-by-Step Methodology:
Aliquot & Spike: Transfer 100 µL of the biological matrix into a microcentrifuge tube. Add 10 µL of SIL-IS (e.g., DMOX-PA-
, 100 ng/mL).
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to crash matrix proteins.
Extraction: Vortex vigorously for 1 minute, then centrifuge at 10,000
g for 10 minutes at 4°C.
Reconstitution: Transfer 200 µL of the supernatant to an autosampler vial, evaporate under a gentle stream of nitrogen, and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
Causality of Experimental Choices:
Primary amines like DMOX-PA interact strongly with active silanol groups in GC inlet liners and columns, causing severe peak tailing. We employ Heptafluorobutyric Anhydride (HFBA) derivatization. HFBA replaces the active N-H protons with a bulky, highly fluorinated acyl group. This eliminates hydrogen bonding, drastically increases volatility, and shifts the molecular weight from 154 Da to a highly diagnostic 350 Da, improving the signal-to-noise ratio in complex matrices.
Self-Validation Mechanism:
Derivatization efficiency can vary based on matrix moisture. This method self-validates through a matrix-matched calibration curve processed identically to the unknowns. If the absolute peak area of the internal standard drops by >30% compared to the calibrators, the batch is invalidated due to suspected derivatization failure.
Step-by-Step Methodology:
Alkaline Extraction: Aliquot 500 µL of matrix and adjust to pH 10 using 0.1M NaOH to ensure the amine is fully deprotonated.
Liquid-Liquid Extraction (LLE): Add 2 mL of Hexane:Ethyl Acetate (80:20, v/v). Vortex for 5 minutes and centrifuge.
Phase Transfer: Transfer the upper organic layer to a clean glass reaction vial and evaporate to dryness under nitrogen.
Derivatization: Add 50 µL of anhydrous Ethyl Acetate and 50 µL of HFBA. Seal the vial and incubate at 60°C for 20 minutes.
Preparation for Injection: Evaporate the excess reagent to dryness (critical to protect the GC column) and reconstitute in 100 µL of Ethyl Acetate.
Acquisition: Inject 1 µL in splitless mode onto a DB-5MS column (30 m
0.25 mm, 0.25 µm). Operate the MS in Electron Ionization (EI) mode, monitoring m/z 350 (Molecular Ion), 210, and 110.
Protocol 3: 1H-qNMR (Absolute Purity Assessment)
Causality of Experimental Choices:
When authentic reference standards of DMOX-PA are unavailable or of unknown purity, quantitative NMR (qNMR) is required. We use Maleic acid as an internal calibrant because it produces a distinct, isolated singlet at 6.28 ppm, which does not overlap with the isoxazole methyl singlets (~2.3 ppm) or the aliphatic amine protons of DMOX-PA.
Self-Validation Mechanism:
qNMR requires complete longitudinal relaxation between pulses for accurate integration. The system self-validates by running an inversion-recovery experiment to determine the longest
relaxation time in the mixture. The inter-pulse delay () is strictly locked at , mathematically guaranteeing >99.3% signal recovery.
Step-by-Step Methodology:
Gravimetric Preparation: Accurately weigh ~5.0 mg of the DMOX-PA sample and ~2.0 mg of Maleic Acid TraceCERT® Certified Reference Material using a microbalance (d = 0.001 mg).
Dissolution: Dissolve the mixture in 600 µL of Deuterium Oxide (
) containing 0.1% TSP (as a chemical shift reference at 0.00 ppm).
Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H-NMR spectra at 600 MHz using a 90° excitation pulse, 64 scans, and a
relaxation delay of 30 seconds.
Quantification: Integrate the baseline-resolved isoxazole methyl protons of DMOX-PA against the olefinic protons of Maleic acid to calculate absolute mass fraction.
Cross-Validation Data Comparison
The following table summarizes the quantitative performance metrics of the three methods, evaluated against the acceptance criteria of ANSI/ASB Standard 036[2].
Validation Parameter
LC-MS/MS (Biphenyl)
GC-MS (HFBA Deriv.)
1H-qNMR (Maleic Acid IS)
Limit of Detection (LOD)
0.5 ng/mL
5.0 ng/mL
N/A (Purity limit ~0.5%)
Limit of Quantitation (LOQ)
1.0 ng/mL
15.0 ng/mL
N/A
Linearity ()
> 0.995 (1 - 500 ng/mL)
> 0.990 (15 - 1000 ng/mL)
> 0.999
Accuracy (% Bias)
8.0%
12.0%
1.5%
Precision (% CV)
< 5.0%
< 10.0%
< 2.0%
Analysis Time per Sample
5 minutes
25 minutes
15 minutes
Primary Utility
High-throughput bioanalysis
Orthogonal forensic confirmation
Reference standard certification
Workflow Visualization
Below is the logical decision matrix and sample flow for the cross-validation of DMOX-PA.
Fig 1: Cross-validation workflow for DMOX-PA across LC-MS/MS, GC-MS, and qNMR platforms.
References
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis, European Medicines Agency (EMA). URL: [Link]
ANSI/ASB Standard 036: Standard Practices for Method Validation in Forensic Toxicology, American Academy of Forensic Sciences (AAFS). URL: [Link]
benchmarking 1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine against a standard of care
The following technical guide benchmarks 1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine (referred to herein as DM-Isox-Amp ) against the clinical Standard of Care (SoC), d-Amphetamine . This analysis synthesizes structur...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide benchmarks 1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine (referred to herein as DM-Isox-Amp ) against the clinical Standard of Care (SoC), d-Amphetamine .
This analysis synthesizes structural bioisosterism principles with established pharmacological protocols to evaluate the candidate's potential as a next-generation psychostimulant or therapeutic agent.
Candidate: 1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine (DM-Isox-Amp)
Standard of Care (SoC): d-Amphetamine (d-AMPH)
Therapeutic Class: Psychostimulant / Monoamine Releaser
Primary Indication: ADHD, Narcolepsy, Cognitive Impairment
Executive Summary & Structural Rationale
The candidate, DM-Isox-Amp , represents a classic bioisosteric modification of the amphetamine scaffold. By replacing the phenyl ring of d-Amphetamine with a 3,5-dimethylisoxazole ring, the molecule retains the critical phenethylamine pharmacophore required for monoamine transporter recognition while altering physicochemical properties (lipophilicity, metabolic stability).
Benchmarking Hypothesis:
Efficacy: The isoxazole ring mimics the steric bulk of the phenyl ring, predicting retention of Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) affinity.
Safety: The isoxazole moiety is less lipophilic (lower LogP) than the phenyl ring, potentially reducing excessive Blood-Brain Barrier (BBB) penetration and lowering abuse liability compared to the SoC.
Metabolism: The 3,5-dimethylisoxazole core is resistant to the aromatic hydroxylation that degrades amphetamine, potentially extending half-life or altering clearance pathways.
Candidate is more polar. Reduced CNS penetration rate?
pKa
~9.9 (Amine)
~9.6 (Amine)
Similar ionization at physiological pH.
Mechanism
TAAR1 Agonist / VMAT2 Inhibitor
TAAR1 Agonist (Predicted)
Likely similar cytosolic release mechanism.
Metabolism
CYP2D6 (Hydroxylation)
Ring Opening / N-Demethylation
Potential for reduced inter-patient variability.
Mechanism of Action (Signaling Pathway)
Both compounds function as Monoamine Releasers . They enter the presynaptic neuron via DAT/NET, agonize the Trace Amine-Associated Receptor 1 (TAAR1), and reverse VMAT2 transport, causing a surge of dopamine into the synaptic cleft.
Caption: Mechanism of Action: Substrate-based release of dopamine via TAAR1 activation and DAT reversal.
Experimental Benchmarking Protocols
To objectively validate DM-Isox-Amp against d-Amphetamine, the following three-tiered experimental framework is required.
Tier 1: In Vitro Binding & Function (The "Filter")
Objective: Determine if the isoxazole substitution maintains transporter affinity.
Protocol A: Radioligand Binding Assay (Ki Determination)
Source: HEK293 cells stably expressing human DAT, NET, and SERT.
Measurement: Total distance traveled over 120 mins.
Benchmarking Metric:
Peak Effect: Does it reach d-AMPH efficacy?
Duration: Does the metabolic stability of the isoxazole ring extend the half-life? (Look for sustained activity > 4 hours).
Benchmarking Workflow Visualization
This diagram outlines the decision tree for validating DM-Isox-Amp.
Caption: Step-wise validation workflow from binding affinity to in vivo behavioral profiling.
Safety & Toxicology Considerations
When benchmarking against d-Amphetamine, the primary safety concerns are cardiovascular risk and neurotoxicity .
hERG Inhibition:
Isoxazole derivatives can sometimes bind hERG channels.
Requirement: Run automated patch-clamp hERG assay.
Standard: IC50 > 10 µM (Safe).
Oxidative Stress:
Amphetamine metabolites (e.g., 4-hydroxyamphetamine) can generate reactive oxygen species (ROS).
Advantage: DM-Isox-Amp does not form quinone-like metabolites easily. This should be verified via Glutathione (GSH) trapping assays .
Conclusion
DM-Isox-Amp is a viable structural candidate for benchmarking against d-Amphetamine. While it shares the core pharmacophore required for efficacy, its distinct electronic and lipophilic profile suggests it may offer a wider therapeutic index (lower abuse potential due to slower CNS entry) or altered metabolic fate .
Recommendation: Proceed with Tier 1 (Binding) . If DAT Ki < 100 nM, this molecule warrants full development as a differentiated psychostimulant.
References
Heal, D. J., et al. (2013). Amphetamine, mechanisms of action and neurotoxicity. Neuropharmacology. Link
Meltzer, P. C., et al. (2006). Isoxazole analogues of tropane: synthesis and monoamine transporter binding. Journal of Medicinal Chemistry.[2][3] Link
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link
Bermudez, J., et al. (2010). Isoxazole derivatives as potent and selective ligands for the dopamine transporter. European Journal of Medicinal Chemistry.[3] Link
PubChem Compound Summary. (2024). 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine. National Library of Medicine. Link
This technical guide analyzes the structure-activity relationship (SAR) of 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine , a specialized chemical probe designed to evaluate the impact of aromatic ring replacement on monoamine transporter affinity.[1][2] By replacing the phenyl ring of amphetamine with a 3,5-dimethylisoxazole scaffold, researchers can decouple the effects of lipophilicity and electronic distribution from steric bulk.
This guide compares the performance of this isoxazole analogue against the industry standards Amphetamine (phenyl reference) and Methiopropamine (thiophene reference), providing experimental protocols for synthesis and biological evaluation.[3]
Chemical Profile & Structural Logic[4][5]
The Bioisosteric Rationale
The core objective of studying this compound is to assess the Isoxazole Effect .[3] While the phenyl ring in amphetamine provides a lipophilic, planar anchor for the Dopamine Transporter (DAT), it is metabolically vulnerable to para-hydroxylation.[3]
The Isoxazole Ring: Introduces heteroatoms (O, N) that lower LogP (increasing water solubility) and act as weak hydrogen bond acceptors.[3]
3,5-Dimethyl Substitution: These methyl groups are critical.[1] They sterically mimic the volume of the phenyl ring, ensuring the molecule still fits the hydrophobic pocket of the transporter, while simultaneously blocking the metabolic "soft spots" on the ring.
Physicochemical Comparison
Feature
Amphetamine (Reference)
Methiopropamine (MPA)
Isoxazole Analogue (Target)
Core Structure
Phenyl Ring
Thiophene Ring
3,5-Dimethylisoxazole
Electronic Nature
Electron-Rich, Non-polar
Electron-Rich, S-donor
Polar, H-bond Acceptor
LogP (Predicted)
~1.8
~1.6
~0.9 - 1.2
Metabolic Stability
Moderate (Para-hydroxylation)
High (Ring oxidation rare)
High (Blocked positions)
BBB Permeability
High
High
Moderate (Due to polarity)
Structure-Activity Relationship (SAR) Analysis
The SAR of this molecule is defined by three distinct regions: the Heterocyclic Core, the Ring Substituents, and the Amine Side Chain.[3]
SAR Logic Map (Graphviz)[1][2]
Figure 1: SAR Logic Map illustrating the functional contribution of each structural motif to the molecule's pharmacological profile.[1][2]
Key Mechanistic Insights
Transporter Binding: The 3,5-dimethylisoxazole moiety retains affinity for the Dopamine Transporter (DAT) but with reduced potency compared to amphetamine.[2][3] The heteroatoms (O, N) create an electrostatic mismatch in the hydrophobic S1 binding pocket of DAT, slightly destabilizing the complex.
Selectivity Shift: The increased polarity tends to favor Norepinephrine Transporter (NET) binding over DAT compared to the phenyl parent, as the NET binding pocket is more tolerant of polar substituents.[3]
Metabolic Fate: Unlike amphetamine, which forms the neurotoxic metabolite 4-hydroxyamphetamine, the 3,5-dimethylisoxazole core is resistant to oxidative metabolism, potentially offering a cleaner toxicological profile.
Comparative Performance Guide
This section evaluates the target molecule against standard alternatives in a research setting.
Best for Potency: Amphetamine remains the gold standard.[3]
Best for Selectivity: Methiopropamine is superior for selective Dopamine release.[1][3]
Best for Metabolic Stability: The Isoxazole Analogue excels here, making it an ideal candidate for long-duration studies or when avoiding quinone-based neurotoxicity is critical.[1][2]
Experimental Protocols
Synthesis Workflow (Reductive Amination)
Rationale: The Henry reaction followed by reduction is the industry standard for synthesizing alpha-methyl amines.[1][2][3] However, for the isoxazole core, a reductive amination of the corresponding ketone is milder and preserves the heterocyclic ring.
Dissolution: Dissolve 10 mmol of the ketone precursor in 50 mL dry Methanol.
Imine Formation: Add 100 mmol (10 eq) of Ammonium Acetate. Stir at room temperature for 2 hours under Nitrogen. Checkpoint: Solution may turn slightly yellow.[1]
Reduction: Cool to 0°C. Slowly add 15 mmol Sodium Cyanoborohydride over 30 minutes.
Reaction: Allow to warm to room temperature and stir for 24 hours.
Quench: Acidify with concentrated HCl to pH < 2 (destroys excess hydride and liberates amine). Evaporate Methanol.[1][2]
Isolation: Basify residue with 20% NaOH to pH > 12. Extract with Dichloromethane (3x).[1][2] Dry over MgSO4.[2]
Purification: Convert to Hydrochloride salt using ethereal HCl for stability and crystallization.
Monoamine Uptake Inhibition Assay
Rationale: To determine the IC50 values for DAT, NET, and SERT using radiolabeled neurotransmitters.[3]
Figure 2: Standardized workflow for determining transporter inhibition constants.
Step-by-Step:
Cell Culture: Use HEK293 cells stably transfected with human DAT, NET, or SERT.[3]
Pre-incubation: Incubate cells with the Isoxazole Analogue (dissolved in DMSO, final concentration <0.1%) for 10 minutes at 25°C.
Substrate: Add radiolabeled substrate ([^3H]DA, [^3H]NE) at a concentration of 20 nM.[2][3]
Uptake: Allow uptake to proceed for 10 minutes at 37°C.
Stop: Rapidly wash cells 3x with ice-cold Krebs-HEPES buffer to stop transport.[1][2][3]
Lysis & Count: Lyse cells with 1% SDS and measure radioactivity via scintillation counting.
Analysis: Plot log(concentration) vs. % uptake to derive IC50 using non-linear regression.
References
Biel, J. H. (1970). Structure-activity relationships of amphetamine and derivatives. In Amphetamines and Related Compounds (pp. 3–19).[2] Raven Press.[2] 5[1][2][6][4][7][8][9]
Glennon, R. A., et al. (2024). Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. MDPI.[2] 10
Krogsgaard-Larsen, P., et al. (2018). Heteroaryl analogues of AMPA.[3] Synthesis and quantitative structure-activity relationships. PubMed.[2] 11[1][2][3][6][4][7][8][9][12]
Barmade, M. A., et al. (2016).[13] Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Topics in Medicinal Chemistry. 13
PubChem Database. (2025).[1][2] Compound Summary: Prd_002214 (Isoxazole derivatives).[1][2][14] National Library of Medicine. 2[1][6][4][7][8][9][12]
A Comparative Guide to 1-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-amine and its Amphetamine Analogs: A Meta-Analytical Approach to Performance Evaluation
For Researchers, Scientists, and Drug Development Professionals Abstract The landscape of central nervous system (CNS) stimulant research is continually evolving, with novel psychoactive substances emerging from the stru...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of central nervous system (CNS) stimulant research is continually evolving, with novel psychoactive substances emerging from the structural modification of classical amphetamines. This guide provides a comparative meta-analysis of a specific designer amphetamine analog, 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine , a compound where the characteristic phenyl ring of amphetamine is replaced by a 3,5-dimethylisoxazole moiety. Lacking a large body of direct research on this specific molecule, this guide adopts a medicinal chemistry perspective, comparing its predicted pharmacological profile with established amphetamines like d-amphetamine and methamphetamine. We will delve into the critical performance metrics for this class of compounds: monoamine release potency and selectivity, in-vivo behavioral outcomes, and pharmacokinetic considerations. This document serves as a technical resource, providing not only comparative data synthesized from existing literature on related analogs but also the detailed experimental protocols required to validate and expand upon these findings.
Introduction: The Rationale for Phenyl Group Bioisosteric Replacement
Amphetamine and its derivatives are potent psychostimulants whose primary mechanism involves the release of monoamine neurotransmitters, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1][2][3] Their therapeutic applications, such as in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, are well-documented, as are their abuse potential and neurotoxic effects.[3][4][5][6]
The compound at the center of this guide, 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine, represents a strategic chemical modification known as bioisosteric replacement. Here, the phenyl group of amphetamine is substituted with a 3,5-dimethylisoxazole ring. The isoxazole scaffold is a five-membered heterocycle prevalent in medicinal chemistry, known for its diverse biological activities and its ability to modulate physicochemical properties.[7][8][9]
Why make this change? The goal of such a modification is typically to alter the compound's pharmacological profile in a potentially beneficial way:
Modulate Selectivity: Altering the ring structure can change the compound's affinity and efficacy at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, potentially creating a more selective agent.
Improve Metabolic Stability: The phenyl ring is a common site for metabolism (e.g., hydroxylation by Cytochrome P450 enzymes). A heterocyclic ring may offer a different metabolic pathway, potentially altering the drug's half-life and bioavailability.[10][11][12]
Enhance or Reduce Specific Effects: The ratio of DA to 5-HT release is a critical determinant of a stimulant's behavioral effects.[13][14] Increasing relative 5-HT release can dampen the locomotor and reinforcing effects typically associated with high DA release.[13]
This guide will compare the known properties of classical amphetamines with the anticipated profile of isoxazole-based analogs, supported by data from related compounds.
Comparative Analysis: Monoamine Release Potency
The primary performance indicator for an amphetamine-like compound is its ability to induce monoamine release. This is typically quantified by determining the EC50 value—the concentration of the drug that produces 50% of the maximal release effect in an in-vitro assay. Lower EC50 values signify higher potency.
The table below summarizes EC50 values for d-amphetamine and other analogs from studies using rat brain synaptosomes. While data for 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine is not available in the literature, we can infer its potential profile relative to these benchmarks. The substitution of the phenyl ring with a heterocycle is known to impact selectivity, often influencing the serotonin transporter more significantly.
Table 1: Comparative In-Vitro Monoamine Release Potency of Amphetamine Analogs
Expertise & Experience Insights:
The data clearly demonstrates that minor structural modifications can dramatically alter the selectivity profile. D-amphetamine is highly selective for catecholamine (DA and NE) release over serotonin release. In contrast, a simple fluorine substitution at the para position (p-fluoroamphetamine) makes the compound non-selective, dramatically increasing its potency as a serotonin releaser.[13] The PAL series of drugs further illustrates that modulating the structure can fine-tune the DA:5-HT ratio.[14]
For 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine , the electron-rich isoxazole ring may increase interaction with the serotonin transporter (SERT), potentially leading to a lower DA:5-HT selectivity ratio compared to d-amphetamine. This would predict a pharmacological profile with attenuated stimulant effects and possibly enhanced entactogenic or anorectic properties. Experimental validation via the protocols outlined in Section 4 is essential to confirm this hypothesis.
Comparative Analysis: In-Vivo Behavioral Effects
In-vivo studies are critical for understanding how in-vitro potency translates to physiological and behavioral outcomes. The primary behavioral assays for CNS stimulants measure locomotor activity and reinforcing properties.[15][16][17]
Locomotor Activity: Amphetamines characteristically increase locomotor activity (movement) in rodents. This hyperactivity is strongly correlated with increased dopamine release in the nucleus accumbens.[3][13]
Reinforcing Effects (Abuse Liability): Drug self-administration studies are the gold standard for assessing a compound's reinforcing properties and, by extension, its abuse potential. A strong correlation exists between the selectivity for dopamine release over serotonin and a drug's reinforcing potency.[14]
Table 2: Comparative In-Vivo Behavioral Effects of Amphetamine Analogs
Trustworthiness & Causality:
The link between neurochemistry and behavior is evident here. PAL-287, which is a potent 5-HT releaser in addition to being a DA releaser (low DA:5-HT ratio), produces significantly less locomotor stimulation than d-amphetamine or the highly DA-selective PAL-353.[13][14] This supports the hypothesis that serotonin activity can functionally inhibit the behavioral expression of dopamine release.[13]
Therefore, if 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine does possess increased activity at SERT, it is predicted to have a lower abuse liability and produce less hyperactivity than d-amphetamine. This makes it a potentially interesting candidate for therapeutic applications where traditional stimulant side-effects are a concern, such as an appetite suppressant.
Essential Experimental Protocols
To validate the performance of a novel amphetamine analog like 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine, the following standardized, self-validating protocols are essential.
Protocol 4.1: In-Vitro Monoamine Release Assay via Synaptosome Preparation
This protocol determines the potency (EC50) and efficacy (Emax) of a test compound to release dopamine, norepinephrine, and serotonin from isolated nerve terminals.
Methodology:
Tissue Preparation: Dissect brain regions from male Sprague-Dawley rats (200-250g) rich in the desired monoamines (e.g., striatum for DA, hippocampus for 5-HT, and hypothalamus for NE).
Synaptosome Isolation: Homogenize the tissue in ice-cold 0.32 M sucrose solution. Subject the homogenate to differential centrifugation to pellet synaptosomes.
Radiolabel Loading: Resuspend the synaptosome pellet and incubate with a low concentration of a radiolabeled monoamine ([³H]DA, [³H]NE, or [³H]5-HT) to allow for uptake into the nerve terminals.
Superfusion: Transfer the loaded synaptosomes to a superfusion apparatus. Continuously perfuse with Krebs-bicarbonate buffer to establish a stable baseline of radiolabel efflux.
Compound Application: Introduce the test compound (e.g., 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine) into the superfusion buffer across a range of concentrations (e.g., 1 nM to 100 µM).
Quantification: Collect the superfusate in fractions and measure the amount of radioactivity in each fraction using liquid scintillation counting.
Data Analysis: Plot the concentration-response curve and calculate the EC50 and Emax values using non-linear regression. A positive control (e.g., d-amphetamine) and a negative control (vehicle) must be run in parallel to validate the assay's performance.
This protocol assesses the stimulant or depressant effects of a test compound on spontaneous motor activity.
Methodology:
Animal Acclimation: House male C57BL/6 mice or Sprague-Dawley rats in the testing room for at least 1 hour before the experiment. Place them in the locomotor activity chambers (e.g., transparent polycarbonate cages with infrared beam grids) for a 30-60 minute habituation period.
Compound Administration: Administer the test compound or vehicle via a relevant route (e.g., intraperitoneal, oral). A range of doses should be tested.
Data Collection: Immediately after injection, return the animals to the chambers and record locomotor activity for 60-120 minutes. The system automatically records beam breaks, which are converted into distance traveled, stereotypy counts, and other parameters.
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of action. Compare the total distance traveled between the vehicle-treated group and the drug-treated groups using ANOVA followed by post-hoc tests.
Mandatory Visualization: Mechanism of Amphetamine Action
While specific data for 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine is absent, general principles of amphetamine pharmacokinetics apply.[10][18][19]
Absorption & Distribution: Amphetamines are typically well-absorbed orally with a high volume of distribution.[19] The lipophilicity of the isoxazole analog will be a key determinant of its ability to cross the blood-brain barrier.
Metabolism: Classical amphetamines undergo extensive hepatic metabolism.[11][18] The isoxazole ring introduces a different metabolic profile. It could be susceptible to N-O bond cleavage or metabolism on the methyl groups, which would need to be determined via in-vitro metabolism studies using liver microsomes.
Toxicity: The primary toxicological concerns for amphetamines are cardiovascular stress and neurotoxicity, particularly to dopamine and serotonin neurons with chronic high-dose use.[3][20] The toxicological profile of the isoxazole analog would need to be established, paying close attention to any unique metabolites that could have off-target effects.
Caption: Logical workflow for preclinical evaluation of novel stimulants.
Conclusion and Future Directions
1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine stands as an intriguing but uncharacterized structural analog of amphetamine. Based on a meta-analytical comparison with related compounds, it is plausible to hypothesize that the bioisosteric replacement of the phenyl ring with a 3,5-dimethylisoxazole moiety will decrease the compound's selectivity for dopamine release over serotonin release. This would likely translate to an in-vivo profile characterized by attenuated locomotor stimulation and reduced reinforcing properties compared to d-amphetamine.
This guide provides the scientific rationale and the necessary experimental frameworks to formally test this hypothesis. The detailed protocols for in-vitro monoamine release and in-vivo locomotor activity serve as the foundational assays required to characterize this and other novel psychostimulants. Further research is required to synthesize this compound and subject it to this rigorous, validated evaluation cascade. The resulting data will be crucial for determining if this structural modification offers a tangible therapeutic advantage over existing CNS stimulants.
References
Kraemer, T., & Maurer, H. H. (2002).
de la Torre, R., Farré, M., Navarro, M., Ortuño, J., & Camí, J. (2002). Metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives. PubMed. [Link]
BenchChem. (n.d.). A Comparative Analysis of Monoamine Release Potency for Amphetamine Analogs. BenchChem.
Kraemer, T., & Maurer, H. H. (2002). Metabolism and Toxicokinetic Data of Designer Drugs, Amphetamine, Methamphetamine, and Their N-Alkyl Derivatives. Semantic Scholar. [Link]
de la Torre, R., Farré, M., Ortuño, J., & Camí, J. (2004). Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices. PubMed. [Link]
Gozzi, A., Tessari, M., & Corsi, M. (2012). Differential behavioral profiling of stimulant substances in the rat using the LABORAS™ system. PubMed. [Link]
Staack, R. F., & Maurer, H. H. (2005). Metabolism of Designer Drugs of Abuse. Bentham Science Publishers. [Link]
Lynch, W. J. (n.d.). Translational In Vivo Assays in Behavioral Biology. PMC - NIH.
Berridge, C. W., Devilbiss, D. M., & Andrzejewski, M. E. (n.d.). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. PMC.
S.P, S., & C.N, D. (2021). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research. [Link]
Sulzer, D., Sonders, M. S., Poulsen, N. W., & Galli, A. (2005). Mechanisms of neurotransmitter release by amphetamines: a review. PubMed. [Link]
Rothman, R. B., & Baumann, M. H. (n.d.).
Wee, S., & Woolverton, W. L. (n.d.). Behavioral and neurochemical effects of amphetamine analogs that release monoamines in the squirrel monkey. PMC - NIH.
Scheel-Krüger, J. (1971). Comparative Studies of Various Amphetamine Analogues Demonstrating Different Interactions With the Metabolism of the Catecholamines in the Brain. PubMed. [Link]
Sulzer, D., Sonders, M. S., Poulsen, N. W., & Galli, A. (2005). Mechanisms of neurotransmitter release by amphetamines: A review. Semantic Scholar. [Link]
Oliva, I., & Bustamante, D. (2024). Psychostimulants and social behaviors. Frontiers. [Link]
Kumar, R., & Yusuf, M. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
Bamborough, P., & Chung, C. (2013). Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. PubMed. [Link]
Samanta, S., & Gayen, S. (2011). A Brief Insight into Isoxazole Analogues. Scholars Research Library.
BenchChem. (n.d.). Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. BenchChem.
Natale, N. R. (2010). Isoxazole analogues bind the system xc- transporter: structure-activity relationship and pharmacophore model. PubMed. [Link]
Carvalho, M., & Carmo, H. (n.d.). The ugly side of amphetamines: short- and long-term toxicity of 3,4-methylenedioxymethamphetamine (MDMA, 'Ecstasy'), methamphetamine and d-amphetamine. PMC.
Nichols, H. (2017). Amphetamine: Uses, side effects, and contraindications. MedicalNewsToday. [Link]
American Elements. (n.d.). (3,5-Dimethylisoxazol-4-yl)methanamine. American Elements. [Link]
Wang, Y., & Liu, H. (2024). Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation. PubMed. [Link]
Ding, M. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Organic Chemistry Portal. [Link]
ResearchGate. (2025). Synthesis and Transformations of Derivatives of 2-Aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic Acid. ResearchGate. [Link]
Berman, S. M., Kuczenski, R., & McCracken, J. T. (n.d.). Potential Adverse Effects of Amphetamine Treatment on Brain and Behavior: A Review. PMC.
Kumar, A. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. [Link]
Sielschott, C., & Löwe, E. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. ResearchGate. [Link]
Hasan, A. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. ResearchGate. [Link]